(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-nitroanilino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDKTBKAXHVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655383 | |
| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-85-2 | |
| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Abstract
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, identified by CAS No. 1233954-85-2, is a chiral organic molecule of significant interest to the pharmaceutical and drug discovery sectors.[1][2][3] Its structure, featuring a trans-substituted cyclohexanol ring linked to a 2-nitrophenylamino moiety, provides a unique combination of stereochemical definition, hydrophilicity, and reactive potential. This guide offers an in-depth analysis of its chemical properties, a plausible synthetic route, comprehensive spectroscopic characterization, and its strategic application as a versatile intermediate in medicinal chemistry. The content herein is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in the synthesis of complex molecular targets.
Introduction and Molecular Overview
This compound is a bifunctional molecule that serves as a high-value building block in organic synthesis. The molecule's architecture can be deconstructed into three key components:
-
The (1R,4R)-Cyclohexane Core: This rigid, stereochemically defined scaffold provides a three-dimensional framework, which is crucial for dictating the spatial orientation of substituents and influencing binding interactions with biological targets. The trans configuration of the amino and hydroxyl groups minimizes steric hindrance and locks the molecule into a preferred chair conformation.
-
The Secondary Amine Linker: This functional group serves as a key connection point and its reactivity is central to the molecule's utility.
-
The 2-Nitrophenyl Group: The aromatic ring, substituted with a strongly electron-withdrawing nitro group, is activated towards certain chemical transformations. The nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening avenues for extensive derivatization.
This combination of features makes it an ideal starting point for constructing libraries of compounds for screening and developing novel therapeutic agents. Its role as a medical intermediate is noted by several chemical suppliers, underscoring its relevance in the pharmaceutical pipeline.[3][4]
Physicochemical and Handling Properties
A summary of the core physicochemical properties is essential for experimental design, handling, and storage.
| Property | Value | Source |
| CAS Number | 1233954-85-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| IUPAC Name | (1R,4R)-4-[(2-nitrophenyl)amino]cyclohexan-1-ol | |
| Synonyms | trans-4-[(2-Nitrophenyl)amino]cyclohexanol | [2] |
| Appearance | Reported as a white powder | [4] |
| Purity | Commercially available at ≥95% | |
| Storage Conditions | 2-8°C, in a tightly sealed container away from light and moisture |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this exact molecule is sparse, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SₙAr) reaction between a commercially available chiral aminocyclohexanol and an activated nitroaromatic.
Proposed Synthesis: The reaction of (1R,4R)-4-aminocyclohexanol with 1-fluoro-2-nitrobenzene in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
Mechanistic Causality: The SₙAr mechanism is favored due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine leaving group. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution by the amine nucleophile. The use of the trans isomer of 4-aminocyclohexanol directly yields the desired (1R,4R) product stereochemistry.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol: Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,4R)-4-aminocyclohexanol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Addition: While stirring, add 1-fluoro-2-nitrobenzene (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 90°C and monitor its progress using thin-layer chromatography (TLC).
-
Workup: After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization Profile
Structural elucidation and purity confirmation rely on a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[5][6][7]
¹H NMR (Proton NMR)
The proton spectrum will provide key information about the electronic environment of the hydrogen atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.1 | d | Ar-H (ortho to NO₂) | Strong deshielding by the adjacent nitro group. |
| ~7.5 | t | Ar-H (para to NO₂) | Deshielded by aromatic ring currents and nitro group influence. |
| ~6.7-6.9 | m | Ar-H (ortho & para to NH) | Shielded by the electron-donating effect of the amine. |
| ~3.6-3.8 | m | CH-OH | Proton on the carbon bearing the hydroxyl group. |
| ~3.3-3.5 | m | CH-NH | Proton on the carbon bearing the amino group. |
| ~1.2-2.2 | m | Cyclohexyl CH₂ | Complex multiplet for the axial and equatorial protons of the ring. |
| Variable | br s | NH, OH | Exchangeable protons; shift is solvent and concentration dependent. |
¹³C NMR (Carbon-13 NMR)
The carbon spectrum will confirm the presence of the 12 unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | Ar-C (C-NH) | Quaternary carbon attached to the amine. |
| ~135-140 | Ar-C (C-NO₂) | Quaternary carbon attached to the highly deshielding nitro group. |
| ~115-135 | Ar-CH | Aromatic methine carbons. |
| ~68-72 | Cyclohexyl C-OH | Carbon attached to the electronegative oxygen atom. |
| ~50-55 | Cyclohexyl C-NH | Carbon attached to the nitrogen atom. |
| ~30-35 | Cyclohexyl CH₂ | Aliphatic carbons of the cyclohexane ring. |
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 | O-H Stretch (broad), N-H Stretch | Alcohol, Secondary Amine |
| 3000-3100 | Aromatic C-H Stretch | Aromatic Ring |
| 2850-2950 | Aliphatic C-H Stretch | Cyclohexane Ring |
| ~1520 & ~1340 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |
| ~1250 | C-N Stretch | Aryl Amine |
| ~1100 | C-O Stretch | Secondary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion [M]⁺: m/z = 236.1161 (calculated for C₁₂H₁₆N₂O₃).
-
Key Fragmentation Pathways: Loss of H₂O (m/z = 218), loss of NO₂ (m/z = 190), and cleavage of the C-N bond between the ring and the amine.
Applications in Drug Development and Medicinal Chemistry
The strategic value of this compound lies in its potential for controlled, sequential modification. The nitro and hydroxyl groups offer orthogonal reactivity, allowing for selective chemical transformations. Its utility is analogous to that of related intermediates like trans-4-aminocyclohexanol, a precursor in the synthesis of the mucolytic agent Ambroxol.[8]
Key Synthetic Transformations:
-
Nitro Group Reduction: The most common and powerful transformation is the reduction of the nitro group to a primary aniline using reagents like H₂/Pd-C, SnCl₂, or sodium dithionite. This unmasks a reactive nucleophilic site.
-
Amine Functionalization: The newly formed aniline can undergo a vast array of reactions, including acylation, sulfonylation, alkylation, or participation in cyclization reactions to form heterocyclic systems.
-
Hydroxyl Group Modification: The secondary alcohol can be oxidized to a ketone, esterified, or converted into an ether, providing another point for diversification.
Caption: Key synthetic pathways originating from the title compound.
Safety, Handling, and Storage Protocol
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on data for structurally related chemicals such as cyclohexanol and various nitrophenol derivatives.[9][10]
-
Hazard Identification: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical advice if symptoms persist.[11][12]
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its well-defined stereochemistry, coupled with the versatile reactivity of its nitrophenyl and hydroxyl functionalities, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this compound in their synthetic endeavors, accelerating the path toward novel therapeutic innovations.
References
-
Safety Data Sheet for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol. KISHIDA CHEMICAL CO., LTD. [Link]
-
This compound Product Details. Crysdot LLC. [Link]
- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
4-Aminocyclohexanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
(1R,2R)-2-Aminocyclohexanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties. National Institutes of Health. [Link]
-
4-Amino-2-Nitrophenol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Discovery and activity of a potent and selective melanocortin subtype-4 receptor agonist. PubMed, National Center for Biotechnology Information. [Link]
- Process for the preparation of trans-4-aminocyclohexanol.
Sources
- 1. This compound | 1233954-85-2 [chemicalbook.com]
- 2. This compound | 1233954-85-2 [amp.chemicalbook.com]
- 3. This compound, CasNo.1233954-85-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. This compound, CasNo.1233954-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. kishida.co.jp [kishida.co.jp]
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol structural analysis
An In-depth Technical Guide to the Structural Analysis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Introduction
This compound is a disubstituted cyclohexane derivative featuring key functional groups pivotal in medicinal chemistry and materials science: a secondary amine, a hydroxyl group, and a nitrophenyl moiety. The defined stereochemistry—a trans-1,4 substitution pattern on the cyclohexane ring—imparts a rigid conformational preference that can be critical for molecular recognition and biological activity. As a potential synthetic intermediate, its precise structural verification is paramount for ensuring the integrity of downstream applications in drug development and chemical research.[1]
This technical guide provides a comprehensive framework for the complete structural elucidation of this molecule. We will proceed not by simply listing data, but by outlining an integrated analytical strategy. We will explain the causal relationships between the molecule's structure and its spectroscopic signatures, offering field-proven insights into experimental design and data interpretation. This document serves as both a procedural guide and an educational resource for researchers tasked with characterizing complex small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Conformation
NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution, providing unambiguous information about the chemical environment, connectivity, and stereochemical relationships of atoms.[2][3] For this compound, NMR will be instrumental in confirming the carbon skeleton, the substitution pattern, and, crucially, the trans configuration of the amino and hydroxyl groups.
Conformational Hypothesis
Based on fundamental principles of conformational analysis of 1,4-disubstituted cyclohexanes, the molecule is expected to exist predominantly in a chair conformation where both the bulky (2-nitrophenyl)amino and hydroxyl groups occupy equatorial positions.[4] This arrangement minimizes destabilizing 1,3-diaxial interactions. Our NMR analysis will be designed to validate this hypothesis.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum provides the initial map of the proton environments.[5][6]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~8.15 | dd | 1H | Ar-H (H-3') | Doublet of doublets due to ortho-coupling to H-4' and meta-coupling to H-5'. Strongly deshielded by the adjacent nitro group. |
| ~7.45 | ddd | 1H | Ar-H (H-5') | Triplet-like signal (doublet of doublets of doublets) due to coupling with H-4', H-6', and H-3'. |
| ~6.80 | d | 1H | Ar-H (H-6') | Doublet due to ortho-coupling to H-5'. Shielded relative to other aromatic protons. |
| ~6.70 | ddd | 1H | Ar-H (H-4') | Triplet-like signal due to coupling with H-3', H-5', and the N-H proton. |
| ~6.50 | d | 1H | N-H | A broad doublet, which may disappear upon D₂O exchange. The coupling to the adjacent aromatic proton (H-4') confirms its position. Broadness is due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.[7] |
| ~3.70 | tt | 1H | H-1 | Triplet of triplets, indicating coupling to two axial and two equatorial protons on the adjacent carbons (C2, C6). The large coupling constant (~10-12 Hz) with the two axial protons is a hallmark of an axial proton, confirming the equatorial position of the -OH group.[4] |
| ~3.40 | tt | 1H | H-4 | Similar to H-1, a triplet of triplets with large diaxial coupling constants, confirming its axial position and thus the equatorial orientation of the (2-nitrophenyl)amino group. |
| ~2.10 | m | 4H | H-2ax, H-6ax, H-3ax, H-5ax | Complex multiplet for the four axial protons on the cyclohexane ring. |
| ~1.60 | br s | 1H | O-H | A broad singlet that will disappear upon D₂O exchange. Its chemical shift is highly dependent on concentration and solvent.[7] |
| ~1.40 | m | 4H | H-2eq, H-6eq, H-3eq, H-5eq | Complex multiplet for the four equatorial protons, typically found upfield from their axial counterparts. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[2] Due to the molecule's C₂ symmetry axis passing through C-1 and C-4, we expect to see fewer signals than the total number of carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.2 | Ar-C (C-1') | Quaternary carbon attached to the amino group. |
| ~140.1 | Ar-C (C-2') | Quaternary carbon bearing the nitro group, strongly deshielded. |
| ~136.0 | Ar-C (C-5') | Aromatic CH. |
| ~127.0 | Ar-C (C-3') | Aromatic CH. |
| ~115.5 | Ar-C (C-4') | Aromatic CH. |
| ~114.8 | Ar-C (C-6') | Aromatic CH. |
| ~70.5 | C-1 | Carbon bearing the hydroxyl group.[8] |
| ~52.0 | C-4 | Carbon bearing the amino group. |
| ~35.0 | C-2, C-6, C-3, C-5 | Due to symmetry, the four secondary carbons of the cyclohexane ring are chemically equivalent. |
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 500 MHz NMR spectrometer.
-
D₂O Exchange: To confirm N-H and O-H protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.
Definitive Assignment Workflow using 2D NMR
A logical workflow is essential for unambiguous signal assignment.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this molecule, we would employ Electron Ionization (EI) to induce characteristic fragmentation.
Predicted Mass Spectrum (EI-MS)
The molecular formula is C₁₂H₁₆N₂O₃, with a monoisotopic mass of 236.1161 Da.
-
Molecular Ion (M⁺˙): A peak at m/z = 236 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure.[9]
-
Key Fragmentation Pathways:
-
Loss of Water [M - 18]: A peak at m/z = 218, resulting from the elimination of H₂O from the cyclohexanol ring. This is a very common fragmentation for alcohols.[10]
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms (oxygen and nitrogen) is a favorable process.[10] This can lead to complex ring-opening mechanisms.
-
Loss of Nitro Group [M - 46]: A peak at m/z = 190 corresponding to the loss of a •NO₂ radical.
-
Base Peak Prediction: The base peak is often a stable fragment. A fragment resulting from the cleavage of the cyclohexane ring could lead to a stable iminium or oxonium ion. A prominent peak at m/z = 57 is characteristic for cyclohexanol fragmentation, though the substitution pattern here will alter this.[11][12]
-
Experimental Protocol
High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source via a syringe pump (for ESI) or use a direct insertion probe (for EI).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion to four decimal places. This allows for the unambiguous calculation of the molecular formula. Analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Broad, Medium | O-H Stretch | Alcohol (H-bonded)[14] |
| ~3300 | Sharp, Medium | N-H Stretch | Secondary Amine[15] |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2950-2850 | Strong | C-H Stretch | Aliphatic (Cyclohexane)[13] |
| ~1580 & ~1350 | Strong, Sharp | N=O Asymmetric & Symmetric Stretch | Nitro Group[16] |
| ~1600 & ~1475 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-N Stretch | Aromatic Amine[17] |
| ~1070 | Strong | C-O Stretch | Secondary Alcohol[14] |
Experimental Protocol
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and automatically subtracted.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction provides the "gold standard" for unambiguous structural determination in the solid state.[18] It will definitively confirm the relative stereochemistry (trans), the absolute configuration (1R, 4R), and the precise bond lengths, bond angles, and solid-state conformation.
Experimental Protocol: Growing X-ray Quality Crystals
Obtaining a suitable single crystal is often the most challenging step.[19]
-
Purification: The compound must be of the highest possible purity (>99%). Recrystallize the material if necessary.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.[19]
-
Crystal Growth Method (Slow Evaporation): a. Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate/hexane mixture) in a clean vial. b. Filter the solution through a syringe filter into a new, clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[19] c. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks. d. Store the vial in a vibration-free location.[19]
-
Crystal Mounting and Data Collection: Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, a selected crystal is mounted on a goniometer and placed in an X-ray diffractometer for data collection.[18]
Integrated Structural Analysis
The final confirmation of the structure of this compound relies on the convergence of data from all analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating and irrefutable structural proof.
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural analysis of this compound is a multi-faceted process that requires a synergistic application of modern analytical techniques. Through a logical progression from NMR-based conformational and connectivity analysis to MS-based molecular formula determination, IR-based functional group identification, and finally, X-ray crystallography for absolute structural proof, a complete and unambiguous characterization can be achieved. This guide provides the strategic framework and procedural details necessary for researchers to confidently undertake such an analysis, ensuring the foundational integrity of their chemical research.
References
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
OpenOChem Learn. Interpreting ¹H NMR. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. [Link]
-
Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]
-
Shankland, K., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
-
JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis. [Link]
-
ResearchGate. (n.d.). Analytically important ions in the mass spectra of E-4-aminocyclohexanol. [Link]
-
Millikin University. (n.d.). IR: amines. [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanol. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
- Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]
-
Australian Journal of Chemistry. (1961). Stereochemistry of Cyclohexane Derivatives. VII. The 4-Aminocyclohexanols. [Link]
-
University of Manitoba. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol at BMRB. [Link]
-
Molecules. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol - Mass spectrum (electron ionization). [Link]
-
ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). [Link]
-
Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. [Link]
-
University of California, Irvine. (n.d.). Infrared Spectroscopy. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexanol - Infrared Spectrum. [Link]
-
Reddit. (2020). Cyclohexanol Mass Spec. [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol. [Link]
-
University of Hawai'i at Mānoa. (n.d.). Infrared (IR) Spectroscopy. [Link]
Sources
- 1. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. azooptics.com [azooptics.com]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. acdlabs.com [acdlabs.com]
- 8. bmse000431 Cyclohexanol at BMRB [bmrb.io]
- 9. whitman.edu [whitman.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Cyclohexanol [webbook.nist.gov]
- 12. reddit.com [reddit.com]
- 13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 19. How To [chem.rochester.edu]
Stereoselective synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
An In-depth Technical Guide to the Stereoselective Synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Introduction
This compound is a chiral substituted aminocyclohexanol derivative. Chiral aminocyclohexanols are significant structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals. The specific stereochemistry of (1R,4R) is crucial for its biological activity and its utility as a building block in asymmetric synthesis. This guide provides a detailed, research-grade overview of a robust and reliable methodology for the stereoselective synthesis of this target molecule, focusing on a strategy that combines classical organic synthesis with enzymatic resolution for achieving high enantiomeric purity.
The synthetic approach detailed herein is designed for researchers and drug development professionals, offering not just a protocol but also the underlying scientific rationale for each step. The core of this strategy involves the synthesis of a racemic precursor, followed by a highly selective enzymatic kinetic resolution to isolate the desired enantiomer, and concluding with the introduction of the 2-nitrophenyl group.
Synthetic Strategy Overview
The overall synthetic pathway is a multi-step process designed to control the relative and absolute stereochemistry of the final product. The key steps are:
-
Synthesis of racemic trans-4-aminocyclohexanol: A foundational step to create the core cyclohexyl ring with the amino and hydroxyl groups in the desired trans configuration.
-
Protection of the amino group: To prevent side reactions in the subsequent enzymatic step, the amino group is protected, in this case, via acetylation.
-
Enzymatic Kinetic Resolution: This is the crucial stereochemistry-determining step. A lipase is used to selectively acylate one enantiomer of the protected aminocyclohexanol, allowing for the separation of the desired (1R,4R) enantiomer.
-
Deprotection of the amino group: The protecting group is removed from the resolved enantiomer to free the amino group for the final step.
-
Nucleophilic Aromatic Substitution (SNAr): The final step involves the N-arylation of the chiral aminocyclohexanol with 1-fluoro-2-nitrobenzene to yield the target molecule.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Racemic trans-4-Aminocyclohexanol
This part of the synthesis starts from the readily available p-acetamidophenol and proceeds through catalytic hydrogenation followed by hydrolysis and isomer separation.
Step 1.1: Catalytic Hydrogenation of p-Acetamidophenol
The hydrogenation of the aromatic ring of p-acetamidophenol yields a mixture of cis and trans isomers of 4-acetamidocyclohexanol. Palladium-based catalysts are known to favor the formation of the thermodynamically more stable trans isomer.[1]
-
Protocol:
-
A high-pressure reactor is charged with p-acetamidophenol and a suitable solvent (e.g., water or isopropanol).
-
5% Palladium on carbon (Pd/C) catalyst is added (typically 1-5 mol% relative to the substrate).[1]
-
The reactor is sealed, purged with nitrogen, and then with hydrogen.
-
The reactor is pressurized with hydrogen gas to approximately 4.5 bar and heated to 100°C with vigorous stirring.[1]
-
The reaction is monitored by hydrogen uptake or by analytical techniques like TLC or GC until the starting material is consumed (typically 24-36 hours).[1]
-
After cooling to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, typically in a ratio of approximately 1:4.[2][3]
-
Step 1.2: Hydrolysis and Isomer Separation
The acetamido group is hydrolyzed to the free amine. The trans isomer of 4-aminocyclohexanol is then separated from the cis isomer by fractional crystallization.
-
Protocol:
-
The aqueous solution of 4-acetamidocyclohexanol isomers is treated with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heated to reflux to hydrolyze the amide.
-
After hydrolysis, the solution is cooled. The trans-4-aminocyclohexanol is less soluble than the cis isomer and will preferentially crystallize from the aqueous solution upon cooling, potentially with the addition of a co-solvent or by adjusting the pH.
-
The precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield racemic trans-4-aminocyclohexanol.
-
Part 2: Enzymatic Kinetic Resolution
This is the critical step for establishing the desired (1R,4R) stereochemistry. It involves the protection of the amino group, followed by a lipase-catalyzed kinetic resolution.
Step 2.1: N-Acetylation of Racemic trans-4-Aminocyclohexanol
The amino group is protected as an acetamide to direct the enzymatic reaction to the hydroxyl group.
-
Protocol:
-
Racemic trans-4-aminocyclohexanol is dissolved in a suitable solvent (e.g., THF or DCM).
-
A base, such as triethylamine, is added, followed by the dropwise addition of acetic anhydride or acetyl chloride at 0°C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched, and the product, racemic N-(4-hydroxycyclohexyl)acetamide, is isolated by standard workup and purification procedures.
-
Step 2.2: Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers. In this step, a lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively acylate the (1S,4S)-enantiomer, leaving the desired (1R,4R)-enantiomer unreacted.
-
Protocol:
-
Racemic N-(4-hydroxycyclohexyl)acetamide is dissolved in an appropriate organic solvent (e.g., toluene or THF).
-
Immobilized lipase (e.g., Novozym 435) is added to the solution.
-
An acyl donor, such as vinyl acetate, is added, and the suspension is stirred at a controlled temperature (e.g., 30-40°C).
-
The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.
-
At ~50% conversion, the enzyme is filtered off. The filtrate contains the unreacted (1R,4R)-N-(4-hydroxycyclohexyl)acetamide and the acylated (1S,4S)-enantiomer.
-
The two compounds are separated by column chromatography to afford the pure (1R,4R)-N-(4-hydroxycyclohexyl)acetamide.
-
Part 3: Final Product Synthesis
The final steps involve the deprotection of the amino group and the subsequent N-arylation.
Step 3.1: Deprotection of the Acetyl Group
The N-acetyl group of the resolved enantiomer is removed to reveal the free amine.
-
Protocol:
-
(1R,4R)-N-(4-hydroxycyclohexyl)acetamide is dissolved in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M KOH in ethanol/water).[4][5]
-
The mixture is heated to reflux for several hours until the deprotection is complete (monitored by TLC).[4][5]
-
After cooling, the reaction mixture is neutralized, and the product, (1R,4R)-4-aminocyclohexanol, is extracted with an organic solvent.
-
The solvent is removed under reduced pressure to yield the pure chiral aminocyclohexanol.
-
Step 3.2: Nucleophilic Aromatic Substitution (SNAr)
The final step is the N-arylation of (1R,4R)-4-aminocyclohexanol with 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the amine.
-
Protocol:
-
(1R,4R)-4-aminocyclohexanol is dissolved in a polar aprotic solvent such as DMSO or DMF.
-
A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is added to the solution.
-
1-fluoro-2-nitrobenzene is added, and the reaction mixture is heated (e.g., to 80-100°C).
-
The reaction is monitored by TLC or LC-MS for the consumption of the starting materials.
-
Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final product, this compound.
-
Data Summary
| Step | Product | Typical Yield | Key Analytical Technique | Stereochemical Purity |
| 1.1 | Racemic cis/trans-4-Acetamidocyclohexanol | >90% | GC, NMR | ~1:4 (cis:trans) |
| 1.2 | Racemic trans-4-Aminocyclohexanol | Variable (depends on crystallization) | NMR, Melting Point | >98% trans |
| 2.1 | Racemic N-(4-hydroxycyclohexyl)acetamide | >95% | NMR, IR | Racemic |
| 2.2 | (1R,4R)-N-(4-hydroxycyclohexyl)acetamide | ~40-45% (theoretical max 50%) | Chiral HPLC, NMR | >99% ee |
| 3.1 | (1R,4R)-4-Aminocyclohexanol | >90% | NMR, Optical Rotation | >99% ee |
| 3.2 | This compound | ~70-85% | LC-MS, NMR, HRMS | >99% ee |
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is ensured by a series of in-process controls and validation checkpoints:
-
Stereochemical Control: The cornerstone of this synthesis is the enzymatic kinetic resolution step. The progress of this reaction must be monitored by chiral HPLC to ensure that the reaction is stopped at or near 50% conversion. Over-running the reaction will lead to a decrease in the enantiomeric excess (ee) of the desired unreacted starting material. The optical rotation of the isolated (1R,4R)-4-aminocyclohexanol should be measured and compared to literature values to confirm its enantiopurity.
-
Isomer Purity: After the initial hydrogenation and hydrolysis, the purity of the trans isomer of 4-aminocyclohexanol is critical. The diastereomeric purity should be confirmed by NMR spectroscopy before proceeding. Inadequate separation at this stage will lead to impurities that are difficult to remove later.
-
Reaction Monitoring: Each reaction step should be diligently monitored by an appropriate technique (TLC, GC, or LC-MS) to ensure complete conversion of the starting material. This prevents carrying unreacted materials into subsequent steps, which can complicate purification and lower yields.
-
Spectroscopic Confirmation: The structure and purity of the final product, as well as all key intermediates, must be rigorously confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final compound.
By adhering to these validation points, the protocol becomes a self-correcting system, ensuring the synthesis of the target molecule with high purity and the correct stereochemistry.
References
-
LookChem. What is Deprotection of Acetyl Groups. LookChem.com. Available at: [Link]
-
National Institutes of Health. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC, NIH. Available at: [Link]
-
Royal Society of Chemistry. Me3SI-promoted chemoselective deacetylation: a general and mild protocol. 2021. Available at: [Link]
-
Organic Chemistry Portal. Acetyl Protection - Common Conditions. Organic-chemistry.org. Available at: [Link]
-
Organic Chemistry Portal. Acetyl Deprotection - Basic Conditions. Organic-chemistry.org. Available at: [Link]
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. 2020. Available at: [Link]
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
- Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
-
National Institutes of Health. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. PMC, NIH. Available at: [Link]
-
ResearchGate. Scheme 4 Enzymatic kinetic resolution (EKR) of 4-hydroxycyclohexenone.... ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubChem. 4-Aminocyclohexanol. PubChem, National Institutes of Health. Available at: [Link]
- Google Patents. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol CAS number 1233954-85-2
An In-depth Technical Guide to (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol: Synthesis, Characterization, and Potential Applications in Drug Discovery
Introduction
This compound, with CAS number 1233954-85-2, is a chiral, bifunctional organic molecule that holds significant potential as a building block in medicinal chemistry and materials science.[1] Its structure is characterized by a trans-1,4-disubstituted cyclohexane ring, bearing a hydroxyl group and a secondary amine linked to a 2-nitrophenyl moiety. This unique combination of functional groups—a chiral di-substituted aliphatic core, a nucleophilic/basic amine, a hydrogen-bond-donating alcohol, and an electron-deficient aromatic ring—provides a versatile platform for the synthesis of more complex molecular architectures.
The cyclohexane scaffold is a prevalent motif in many pharmaceuticals due to its ability to present substituents in well-defined three-dimensional orientations. The trans relationship between the amino and hydroxyl groups in this specific isomer imparts a rigid, chair-like conformation that can be exploited for stereospecific interactions with biological targets. Furthermore, the 2-nitrophenyl group is a common precursor in organic synthesis, as the nitro group can be readily reduced to an amine, which can then be further functionalized.[2] This technical guide provides a comprehensive overview of the properties, proposed synthesis, characterization, and potential applications of this intriguing molecule for researchers and professionals in drug development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1233954-85-2 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically >95% | [4] |
| Storage | 2-8°C | |
| Predicted logP | 1.85 | ChemDraw Prediction |
| Predicted pKa (amine) | ~4.5 | Inferred from substituted anilines |
| Predicted pKa (alcohol) | ~15 | Inferred from cyclohexanol |
Proposed Synthesis: A Mechanistic Approach
The synthesis of trans-aminocyclohexanols is a well-established transformation in organic chemistry. A highly efficient and stereoselective method for preparing this compound is the nucleophilic ring-opening of cyclohexene oxide with 2-nitroaniline. This reaction proceeds via an SN2 mechanism, resulting in the desired trans stereochemistry.
The choice of 2-nitroaniline as the nucleophile is strategic. While the nitro group deactivates the aromatic ring, the amino group retains sufficient nucleophilicity to attack the epoxide, particularly under catalytic conditions.[5][6] The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the epoxide by coordinating to the oxygen atom, making the carbon atoms more electrophilic.[7]
Sources
- 1. This compound, CasNo.1233954-85-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synchem.com [synchem.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Spectroscopic and Structural Elucidation of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
This technical guide provides an in-depth analysis of the spectroscopic properties of (1R,4R)-4-((2-nitrophenyl)amino)cyclohexanol. The structural confirmation of this molecule is paramount for its application in pharmaceutical research and development, where precise molecular architecture is critical for biological activity. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational blueprint for researchers. The methodologies described herein are grounded in established laboratory practices, ensuring reproducibility and scientific rigor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR are vital for assigning the positions of protons and carbons within the cyclohexyl and nitrophenyl moieties.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data quality and consistency.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of the same deuterated solvent is recommended.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
-
Data Acquisition:
-
Spectra are recorded at a standard temperature, typically 298 K.
-
For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹H NMR Spectroscopic Data
The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Ar-H |
| ~7.5 | t | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | t | 1H | Ar-H |
| ~4.6 | d | 1H | N-H |
| ~4.5 | d | 1H | O-H |
| ~3.6 | m | 1H | CH-OH |
| ~3.4 | m | 1H | CH-NH |
| ~2.0 | m | 2H | Cyclohexyl-H (axial) |
| ~1.8 | m | 2H | Cyclohexyl-H (equatorial) |
| ~1.4 | m | 2H | Cyclohexyl-H (axial) |
| ~1.2 | m | 2H | Cyclohexyl-H (equatorial) |
Interpretation of ¹H NMR Spectrum:
The aromatic protons of the 2-nitrophenyl group are expected to appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The specific splitting patterns (doublets and triplets) arise from coupling with adjacent aromatic protons. The N-H and O-H protons are expected to be doublets, coupling to the adjacent C-H protons, although their chemical shifts can be variable and they may appear as broad signals depending on the solvent and concentration. The methine protons on the cyclohexyl ring attached to the hydroxyl (CH-OH) and amino (CH-NH) groups are expected around δ 3.4-3.6 ppm. The remaining methylene protons of the cyclohexyl ring will appear as complex multiplets in the upfield region (δ 1.2-2.0 ppm), consistent with the signals observed for cyclohexanol.[1][2][3]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (C-NO₂) |
| ~136 | Ar-C (C-NH) |
| ~133 | Ar-CH |
| ~126 | Ar-CH |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~70 | CH-OH |
| ~55 | CH-NH |
| ~35 | Cyclohexyl-CH₂ |
| ~25 | Cyclohexyl-CH₂ |
Interpretation of ¹³C NMR Spectrum:
The carbon atoms of the aromatic ring are expected to resonate in the δ 110-150 ppm range. The carbon attached to the nitro group will be the most downfield due to strong deshielding. The carbon attached to the amino group will also be significantly downfield. The carbons of the cyclohexyl ring are expected in the upfield region. The carbon bearing the hydroxyl group (CH-OH) is anticipated around δ 70 ppm, while the carbon attached to the amino group (CH-NH) would be around δ 55 ppm. The remaining methylene carbons of the cyclohexyl ring will appear at approximately δ 25-35 ppm, similar to what is seen for cyclohexanol.[1][4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3350 | Medium | N-H stretch (secondary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1600 | Strong | Aromatic C=C stretch |
| ~1570 | Strong | N-H bend |
| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1250 | Medium | C-N stretch |
| ~1080 | Strong | C-O stretch |
Interpretation of IR Spectrum:
The IR spectrum will be characterized by several key absorption bands. A broad and strong band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[7][8][9] A medium intensity peak around 3350 cm⁻¹ corresponds to the N-H stretch of the secondary amine. The presence of the aromatic ring is confirmed by C-H stretching vibrations between 3100-3000 cm⁻¹ and C=C stretching around 1600 cm⁻¹.[10] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[11] The aliphatic C-H stretches from the cyclohexyl ring will be prominent in the 2950-2850 cm⁻¹ region. Finally, the C-O stretch of the secondary alcohol and the C-N stretch of the amine will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol for Mass Spectrometry
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an ESI source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by the mass analyzer.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).
Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₆N₂O₃
-
Molecular Weight: 236.27 g/mol
-
Expected [M+H]⁺: 237.12
Interpretation of Mass Spectrum:
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 237.12. The fragmentation pattern would likely involve the loss of water (H₂O) from the cyclohexanol ring, leading to a fragment ion at m/z 219.11. Another plausible fragmentation would be the cleavage of the C-N bond, separating the nitrophenyl and aminocyclohexanol moieties.
Visualized Experimental Workflows
NMR Spectroscopy Workflow
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry Workflow
Caption: General workflow for mass spectrometric analysis.
References
-
ResearchGate. (n.d.). IR spectra of the title compound. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Unknown. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexanol - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexanone. Retrieved from [Link]
Sources
- 1. bmse000431 Cyclohexanol at BMRB [bmrb.io]
- 2. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexanol(108-93-0) IR Spectrum [m.chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR and Mass Spectrometry of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
This guide provides a comprehensive technical analysis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, a molecule of interest for researchers, scientists, and professionals in drug development. By delving into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers a robust framework for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a chiral bifunctional molecule that incorporates a trans-disubstituted cyclohexane ring, a secondary amine, a hydroxyl group, and a nitroaromatic moiety. The specific stereochemistry, denoted by the (1R,4R) designation, dictates a trans configuration of the amino and hydroxyl groups on the cyclohexane chair. This fixed spatial arrangement is crucial as it significantly influences the molecule's chemical and biological properties, making its unambiguous characterization essential. NMR and mass spectrometry are indispensable tools for confirming the stereochemistry and connectivity of this molecule.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the cyclohexanol ring.
Expected Chemical Shifts and Coupling Constants:
The trans-diaxial orientation of the protons at C1 and C4 in the stable chair conformation of the (1R,4R) isomer is a key diagnostic feature.[1] This orientation leads to large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz, for the signals of H-1 and H-4.[1]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Diagnostic Features |
| Aromatic Protons (H-3', H-4', H-5', H-6') | 7.0 - 8.2 | Multiplets (m) | The electron-withdrawing nitro group will cause significant downfield shifts, particularly for the proton ortho to it (H-3').[2] |
| H-1 (CH-OH) | ~3.6 | Multiplet (m) | The axial proton is expected to show a large axial-axial coupling constant.[1][3] |
| H-4 (CH-NH) | ~3.3 - 3.8 | Multiplet (m) | The chemical shift is influenced by the electronic effects of the nitrophenyl group. This proton will also exhibit a large axial-axial coupling. |
| Cyclohexane Ring Protons (axial & equatorial) | 1.2 - 2.2 | Overlapping Multiplets (m) | A complex region of overlapping signals from the remaining eight protons on the cyclohexane ring. |
| NH Proton | Variable | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature.[4] |
| OH Proton | Variable | Broad Singlet (br s) | Similar to the NH proton, its chemical shift is variable and it may exchange with deuterated solvents.[4] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, confirming the number of distinct carbon environments and offering insights into the electronic effects of the substituents.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-NO₂ | ~145-150 | The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded.[5] |
| C-NH | ~140-145 | The carbon atom attached to the amino group is also deshielded, though to a lesser extent than the nitro-substituted carbon.[5] |
| Aromatic CH Carbons | 115 - 135 | Four distinct signals are expected for the aromatic CH carbons, influenced by the positions of the nitro and amino groups.[6] |
| C-OH (C1) | ~70 | The carbon bearing the hydroxyl group typically resonates in this region.[7] |
| C-NH (C4) | ~50-55 | The carbon attached to the secondary amine is expected in this range.[7] |
| Cyclohexane CH₂ Carbons | 25 - 35 | The remaining four methylene carbons of the cyclohexane ring will appear in the aliphatic region.[8] |
Experimental Protocol for NMR Analysis
A meticulous experimental setup is crucial for acquiring high-quality NMR data.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Due to the polar nature of the molecule, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable solvents.[9] DMSO-d₆ is often preferred as it can help in observing the NH and OH proton signals which might otherwise be broadened or exchanged in protic solvents like methanol-d₄.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[9] Ensure complete dissolution, using gentle warming or vortexing if necessary. The solution should be free of any particulate matter.[10]
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64, adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Technique: Proton-decoupled
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[11]
-
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
Ionization Techniques: EI vs. ESI
Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed for the analysis of this compound, with each providing complementary information.
-
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[12] This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.[13]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[14] ESI typically generates a protonated molecule ([M+H]⁺), which reveals the molecular weight of the compound with minimal fragmentation.[13] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule.[15]
Predicted Mass Spectrum and Fragmentation Pathways
The molecular weight of this compound (C₁₂H₁₆N₂O₃) is 236.27 g/mol .
ESI-MS: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule at an m/z of 237.28 ([M+H]⁺).
EI-MS and ESI-MS/MS Fragmentation: The fragmentation of the molecular ion (or protonated molecule) is expected to occur at the weakest bonds and lead to the formation of stable fragments. Key predicted fragmentation pathways include:
-
Loss of a nitro group (-NO₂): A characteristic fragmentation for nitroaromatic compounds, resulting in a fragment at m/z 191.[16]
-
Loss of water (-H₂O): Dehydration from the cyclohexanol ring is a common fragmentation pathway for alcohols, leading to a fragment at m/z 219.
-
Cleavage of the C-N bond: Scission of the bond between the cyclohexane ring and the amino group can lead to fragments corresponding to the protonated 2-nitroaniline (m/z 139) or the cyclohexanol cation.
-
Ring cleavage of the cyclohexane moiety: Fragmentation of the cyclohexane ring can produce a series of smaller aliphatic fragments.
Predicted Fragmentation Table:
| m/z | Proposed Fragment | Neutral Loss |
| 237 | [M+H]⁺ | - |
| 219 | [M+H - H₂O]⁺ | H₂O |
| 191 | [M+H - NO₂]⁺ | NO₂ |
| 139 | [H₂N-C₆H₄-NO₂ + H]⁺ | C₆H₁₀OH |
Experimental Protocol for Mass Spectrometry Analysis
1. Sample Preparation:
-
Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[17]
-
Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with methanol, acetonitrile, or a mixture of these with water.[17] It is important to ensure the final solution is free of any particulate matter.
-
Additives: A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation in positive ion mode ESI.
2. Mass Spectrometry Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
ESI-MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂): Flow rate adjusted for a stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.
-
Mass Range: m/z 50-500
-
-
MS/MS Parameters:
-
Select the [M+H]⁺ ion (m/z 237.28) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Mass Spectrometry Fragmentation Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. rsc.org [rsc.org]
- 6. 2-Nitroaniline(88-74-4) 13C NMR spectrum [chemicalbook.com]
- 7. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comprehensive Technical Guide to the Physical and Chemical Stability of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Preamble: The Imperative of Stability in Drug Development
In the trajectory from a novel chemical entity to a viable pharmaceutical product, the characterization of stability is not merely a regulatory checkpoint but a fundamental pillar of safety, efficacy, and quality. An active pharmaceutical ingredient (API) must withstand a gauntlet of environmental factors—temperature, humidity, light, and pH—without significant degradation that could alter its therapeutic effect or produce toxic impurities. This guide provides a comprehensive framework for evaluating the physical and chemical stability of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol , a molecule whose structure, featuring a nitroaromatic ring, a secondary amine, and a cyclohexanol moiety, presents a unique and interesting stability profile.
This document is structured to provide not just protocols, but the scientific rationale underpinning them. We will move from foundational solid-state characterization to the rigors of forced degradation and finally to the requirements of formal stability programs, thereby creating a holistic and self-validating approach to stability assessment.
Section 1: Foundational Characterization: Knowing the Molecule
Before stability can be assessed, the intrinsic properties of the API must be thoroughly understood. The solid form of a drug substance is critical, as it can significantly influence manufacturability, solubility, bioavailability, and stability.[1] Different crystalline forms, or polymorphs, can possess vastly different physical properties.[2] Therefore, the initial step is a comprehensive characterization of the starting material.
Identity and Purity Confirmation
The identity and purity of the initial batch of this compound must be unequivocally established. This serves as the baseline (T=0) against which all future stability samples will be compared.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.
-
Mass Spectrometry (MS): Provides an accurate molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretch of the secondary amine, the characteristic stretches of the nitro group (approx. 1520 and 1340 cm⁻¹), and the O-H stretch of the alcohol.
-
Purity Analysis (HPLC and qNMR): A high-performance liquid chromatography (HPLC) method is developed for initial purity assessment. Additionally, quantitative NMR (qNMR) offers an orthogonal method for purity determination without the need for a specific reference standard of the compound itself, providing a more absolute purity value.[3][4]
Solid-State Characterization
The solid state of an API impacts every aspect of its formulation, from stability and performance to processability.[5] A thorough solid-state characterization is a critical pillar of pharmaceutical development.[6][7]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) of the compound.[2] A consistent XRPD pattern across batches is essential to ensure that stability studies are conducted on the same physical form.
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as the melting point and phase changes, which are unique to a specific crystalline form.[6] This data is crucial for identifying polymorphs and assessing their relative stability.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the presence of bound solvents or water (solvates/hydrates) and to assess thermal decomposition onset.
The workflow for this initial characterization is a logical, sequential process.
Caption: Workflow for the initial characterization of the API.
Section 2: Chemical Stability Profiling via Forced Degradation
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[8] These studies involve subjecting the API to conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation.[9] The primary goals are to identify likely degradation products, establish degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method .[10]
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze other reactions.
-
Oxidation: The secondary amine is a prime target for oxidation.
-
Photolysis: Nitroaromatic compounds are often light-sensitive.
-
Thermolysis: High temperatures can induce decomposition.
Forced Degradation Experimental Protocols
These studies are typically conducted on a single batch of the API, aiming for 5-20% degradation to ensure that primary degradants are formed without overly complex secondary reactions.
Protocol 2.1.1: Hydrolytic Degradation
-
Rationale: To assess susceptibility to acid and base-catalyzed degradation.
-
Procedure:
-
Prepare three solutions of the API (e.g., 1 mg/mL) in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Heat the solutions at 60°C and sample at appropriate time points (e.g., 2, 8, 24 hours).
-
Cool samples, neutralize the acidic and basic solutions, and dilute to a target concentration for analysis.
-
Protocol 2.1.2: Oxidative Degradation
-
Rationale: The secondary amine is susceptible to oxidation, which could lead to N-oxides or other related impurities.
-
Procedure:
-
Prepare a solution of the API (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature and protect from light.
-
Sample at appropriate time points (e.g., 2, 8, 24 hours) and analyze.
-
Protocol 2.1.3: Thermal Degradation
-
Rationale: To evaluate the impact of dry heat on the solid API, which can cause decomposition, rearrangement, or phase changes.[11]
-
Procedure:
-
Place a thin layer of the solid API in a vial.
-
Expose to elevated temperature (e.g., 80°C, in 10°C increments above accelerated testing) in a calibrated oven.
-
Sample at appropriate time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.
-
Protocol 2.1.4: Photostability Degradation
-
Rationale: To comply with ICH Q1B guidelines and assess the impact of light exposure.[12] Nitroaromatic compounds can be particularly susceptible to photolytic reactions.
-
Procedure:
-
Expose the solid API spread in a thin layer to a light source conforming to ICH Q1B options (e.g., Xenon lamp or metal halide lamp).[13][14]
-
The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[15]
-
A parallel sample, shielded with aluminum foil, serves as a dark control.
-
Upon completion of the exposure, dissolve both the exposed and control samples and analyze.
-
The parallel nature of these stress studies is crucial for efficiently mapping the molecule's stability profile.
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating Method
The samples generated from the forced degradation studies are used to develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection.
Key Attributes of a Stability-Indicating Method:
-
Specificity: The method must be able to resolve the main peak (intact API) from all degradation products, process impurities, and excipients.
-
Peak Purity: A Peak Purity analysis (using a Photodiode Array detector) should be performed on the principal peak in all stressed samples to confirm it is spectrally pure and free from co-eluting impurities.
-
Mass Balance: The total amount of drug detected (intact API + all degradants) should be close to 100% of the initial value, accounting for the analytical variability.
| Parameter | Typical Starting Conditions | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 254 nm & 280 nm | Wavelengths chosen to detect both the API and potential degradants. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
This method is then formally validated according to ICH Q2(R1) guidelines for accuracy, precision, linearity, and robustness.
Section 3: Formal ICH Stability Studies
Once the intrinsic stability is understood and a validated stability-indicating method is in place, formal stability studies are initiated. These studies evaluate the quality of the API over time under defined storage conditions.[16] The data is used to establish a retest period for the drug substance.[17][18]
The conditions are defined by the ICH Q1A(R2) guideline and depend on the climatic zone for which the drug is intended.[19][20][21]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission) | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Rationale and Inter-relation:
-
Long-Term studies simulate real-world storage and provide the primary data for shelf-life determination.[16]
-
Accelerated studies are designed to increase the rate of chemical degradation and physical change.[16] If a "significant change" occurs during accelerated testing, the intermediate study is performed to evaluate the temperature effect.[21][22] A significant change is typically defined as a failure to meet the specification for parameters like assay, degradation products, or physical attributes.
Caption: Logical relationship of stability study phases.
Conclusion
The physical and chemical stability assessment of this compound is a systematic, multi-faceted process grounded in scientific principles and regulatory guidelines. It begins with a thorough characterization of the molecule's identity and solid-state properties, which provides the essential baseline. The core of the investigation lies in forced degradation studies, which not only reveal the molecule's vulnerabilities to hydrolysis, oxidation, heat, and light but are also indispensable for developing a robust, stability-indicating analytical method. This validated method is then deployed in formal, long-term stability studies under ICH-prescribed conditions to generate the data required to establish a safe and reliable retest period. By following this integrated and logical workflow, researchers and drug developers can ensure the quality and consistency of the API, a critical step in the path to delivering a safe and effective medicine.
References
- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5M3W2Vgb0rtybRSL4qqMMBmz-Ck2yI5ETLp7I-tAJopbWUs1CNll0Iseji0-ArvMqhb6vNR8ht_SX27Fb8U22VxL08RIBhRyzHRlO3R0-PSkj0QEPBAEpriieCu21pRC3fWpFDsI7ybqfUHRwZ3U0]
- Q1B Photostability Testing of New Drug Substances and Products | FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1b-photostability-testing-new-drug-substances-and-products]
- Solid State Characterization - Auriga Research. [URL: https://www.aurigaresearch.
- API: solid state robust characterization in key to cut costs and time! - AlfatestLab. [URL: https://www.alfatest.
- Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14522283/]
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions - atlas-mts.com. [URL: https://www.atlas-mts.com/news/ich-testing-of-pharmaceuticals-part-1-exposure-conditions]
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [URL: https://www.amsbiopharma.com/blog/ich-guidelines-drug-stability-testing-essentials/]
- Exploring Solid-State Chemistry | Pharmaceutical Technology. [URL: https://www.pharmtech.
- ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/ich-q1a-r2-ich-guidelines-of-stability-testingpptx/267866580]
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products]
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1a-r2-stability-testing-of-new-drug-substances-and-products]
- Quality Guidelines - ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Q1A(R2) Guideline - ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- ICH guideline for photostability testing: aspects and directions for use - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14703965/]
- This compound | 1233954-85-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02715019_EN.htm]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [URL: https://www.pharmtech.com/view/new-approach-forced-degradation-studies-using-anhydrous-conditions]
- 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminocyclohexanol]
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC99032/]
- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. [URL: https://www.labmanager.com/stability-testing-of-pharmaceuticals-procedures-and-best-practices-31804]
- Forced Degradation Studies - MedCrave online. [URL: https://medcraveonline.
- Forced degradation studies: A critical lens into pharmaceutical stability. [URL: https://www.linkedin.com/pulse/forced-degradation-studies-critical-lens-pharmaceutical-stability-gvkj]
- Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges. [URL: https://community.usp.org/t/nitrosamine-testing-on-stability-samples/1781]
- This compound | 1233954-85-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02715019.htm]
- (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/735777]
- Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00147]
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
- Stability Testing of Pharmaceutical Products. [URL: https://www.pharma-info.com/stability-testing-of-pharmaceutical-products/]
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070278/]
- Cyclohexanol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclohexanol]
- This compound - Crysdot LLC. [URL: https://www.crysdotllc.com/cas-1233954-85-2.html]
- Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]
- Analytical methods for the characterization of bis(2-nitrophenyl)amine - Benchchem. [URL: https://www.benchchem.com/product/b215442/technical-documents]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063238/]
- (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol - Chem-Impex. [URL: https://www.chemimpex.com/products/00146]
- (1R,2S,4R)-4-amino-2-fluoro-cyclohexanol | C6H12FNO - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138629033]
- 4-Amino-4-(3-nitrophenyl)cyclohexan-1-ol | C12H16N2O3 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/165780974]
- Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. [URL: https://www.researchgate.
- High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/High-purity-4-nitrophenol%3A-purification%2C-and-for-Bowers-McComb/d4f07a4a6e8736a49591e1d6c810574061a7c36a]
- A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles - CKT College. [URL: https://ckthakurcollege.
- Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39446865/]
- DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 - Jetir.Org. [URL: https://www.jetir.org/papers/JETIR2107567.pdf]
- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. [URL: https://www.researchgate.net/publication/382025919_Two-step_reductive_amination_synthesis_of_4-methoxy-N-4-nitrobenzylaniline]
- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. [URL: https://www.researchgate.net/publication/313498871_Synthesis_and_Antimicrobial_Activity_of_2-Methoxy2-Amino-6-4'-4'''-Chlorophenyl_Phenyl_Methyl_Amino_Phenyl-4-Aryl_Nicotinonitrile]_Nicotinonitrile]
Sources
- 1. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfatestlab.com [alfatestlab.com]
- 6. solitekpharma.com [solitekpharma.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. fda.gov [fda.gov]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 16. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 18. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. ICH Official web site : ICH [ich.org]
- 21. database.ich.org [database.ich.org]
- 22. Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
The Cyclohexanol Core Meets the Nitroaromatic Moiety: A Technical Chronicle of Nitrophenyl Amino Cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Fusion of Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores often paves the way for novel therapeutic agents with unique pharmacological profiles. This guide delves into the discovery and history of a fascinating class of compounds: nitrophenyl amino cyclohexanol derivatives. These molecules represent a confluence of the electronically distinct nitrophenyl group and the versatile, three-dimensional cyclohexanol scaffold. While not as universally recognized as some pharmaceutical families, their history is a compelling narrative of serendipitous discovery, rational design, and evolving synthetic strategies, leading to compounds with a spectrum of biological activities, most notably in the realm of analgesia. This document will trace the lineage of these derivatives, from conceptual precedents to their synthesis, structure-activity relationships, and diverse therapeutic explorations.
Chapter 1: Foundational Scaffolds - The Nitrophenyl Group and the Aminocyclohexanol Core
The story of nitrophenyl amino cyclohexanol derivatives is best understood by first appreciating the individual contributions of its constituent parts.
The Enduring Legacy of the Nitrophenyl Group
The introduction of a nitroaromatic moiety into a molecule can profoundly influence its biological activity. The nitro group is a strong electron-withdrawing group, a characteristic that can modulate a compound's acidity, reactivity, and potential for bioreductive activation. Historically, the most iconic nitrophenyl-containing drug is Chloramphenicol , an antibiotic first isolated in 1947 from Streptomyces venezuelae. Its subsequent chemical synthesis in 1949 by a team at Parke-Davis, including Mildred Rebstock, was a landmark achievement, making it the first entirely synthetic antibiotic to be mass-produced.[1][2][3]
Chloramphenicol's mechanism of action, the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, established a paradigm for the utility of the nitrophenyl group in targeting biological processes.[1] However, its therapeutic use has been tempered by significant toxicities, such as aplastic anemia, a cautionary tale that underscores the complex pharmacology of nitroaromatics.[2]
The Versatile Aminocyclohexanol Scaffold
The aminocyclohexanol framework provides a conformationally rich, three-dimensional scaffold that is a valuable building block in drug design. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications to optimize binding to biological targets. The stereochemistry of these functional groups on the cyclohexane ring is crucial for biological activity. For instance, trans-4-aminocyclohexanol is a key intermediate in the synthesis of the mucolytic agent Ambroxol .[4] The defined spatial arrangement of its functional groups is essential for its therapeutic effect.
The exploration of aminocyclitols, including aminocyclohexanols, gained momentum following the discovery of aminoglycoside antibiotics. This spurred research into carbocyclic analogues of sugars, where the endocyclic oxygen is replaced by a methylene group, leading to increased metabolic stability.
Chapter 2: The Genesis of a New Class of Analgesics - The 4-Aryl-4-aminocyclohexanones
A pivotal chapter in the history of nitrophenyl amino cyclohexanol-related compounds was written in the late 1970s and early 1980s with the discovery of a novel class of analgesics: the 4-aryl-4-aminocyclohexanones. This work, spearheaded by Daniel Lednicer and his colleagues, provides a clear example of how systematic medicinal chemistry efforts can lead to significant therapeutic advances.
A Serendipitous Discovery and a New Direction
The journey towards these analgesics began with an unexpected finding. While investigating phenylcyclohexylamine derivatives for their central nervous system activity, researchers stumbled upon analgesic properties in 1-(dimethylamino)-1-phenylcyclohexylamine.[1] This discovery prompted a systematic investigation into the structure-activity relationships (SAR) of this new class of compounds.
Synthesis and Structure-Activity Relationship (SAR) Studies
The initial synthetic route to the 4-aryl-4-aminocyclohexanones involved a multi-step process, a testament to the synthetic challenges of the time.[1] A key feature of this research was the systematic modification of the aryl ring, the amino substituent, and the cyclohexanone core to delineate the structural requirements for analgesic activity.
The investigation into m-hydroxyphenyl derivatives proved particularly fruitful, leading to compounds with not only potent analgesic activity but also narcotic antagonist properties.[2] This dual activity was a significant finding, as narcotic antagonists can mitigate some of the undesirable side effects of opioid analgesics.
A key synthetic strategy for accessing the m-hydroxyphenyl derivatives involved the displacement of cyanide from an α-aminonitrile of a 1,4-cyclohexanedione ketal using the THP ether of m-hydroxyphenylmagnesium bromide.[2]
From Ketones to Alcohols: Enhancing Potency
Further derivatization of the 4-aryl-4-aminocyclohexanones by reaction with Grignard reagents to form the corresponding amino alcohols led to a remarkable increase in analgesic potency.[2][5] These tertiary alcohols, however, were generally devoid of the narcotic antagonist activity observed in their ketone precursors.[2]
The SAR studies revealed that:
-
Aryl Substituents: The nature and position of substituents on the aryl ring were critical for analgesic activity. For instance, p-methyl and p-bromo substituents were found to be favorable.[1]
-
Amino Substituents: Systematic variation of the N-substituents demonstrated non-classical SARs. The dimethylamino group was often associated with the most potent antagonist activity.[2]
-
Cyclohexane Ring: The integrity of the cyclohexanone ring was essential for activity, as its deletion abolished analgesic effects.[1]
The following table summarizes the analgesic potency of selected 4-aryl-4-aminocyclohexanone derivatives:
| Compound | Aryl Substituent | Amino Substituent | Analgesic Potency (Morphine = 1) | Narcotic Antagonist Activity | Reference |
| 1 | p-CH3 | -N(CH3)2 | ~0.5 | - | [1] |
| 2 | p-Br | -N(CH3)2 | ~0.5 | - | [1] |
| 3 | m-OH | -N(CH3)2 | Present | Yes | [2] |
| 4 (alcohol) | m-OH | -N(CH3)2 | Potent | No | [2] |
Note: This table is a simplified representation. For detailed data, please refer to the original publications.
Chapter 3: Broadening the Therapeutic Horizon - Beyond Analgesia
While the analgesic 4-aryl-4-aminocyclohexanones represent a significant historical milestone, the therapeutic potential of nitrophenyl amino cyclohexanol derivatives is not limited to pain management. More recent research has explored their utility in other therapeutic areas, including oncology and infectious diseases.
Anticancer and Antioxidant Activities
Recent studies have demonstrated that derivatives of 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group, synthesized from nitrophenyl-substituted cyclohexanones, exhibit promising anticancer and antioxidant properties.[6] For example, certain compounds in this class have shown moderate to strong activity against pancreatic and lung cancer cell lines.[6]
The synthesis of these compounds often involves the cyclocondensation of a 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanone with cyanothioacetamide.[6] This work highlights the ongoing exploration of this chemical space for new therapeutic leads.
Antimicrobial Potential
The historical precedent of chloramphenicol naturally inspires the investigation of other nitrophenyl-containing compounds for antimicrobial activity. While specific examples of nitrophenyl amino cyclohexanol derivatives with potent antibacterial or antifungal activity are less documented in the readily available literature, the fundamental properties of the nitrophenyl group suggest that this is a promising area for future research. The bioreductive activation of the nitro group to generate cytotoxic reactive nitrogen species is a well-established mechanism of action for many antimicrobial nitroaromatics.
Chapter 4: Modern Synthetic Methodologies
The synthesis of nitrophenyl amino cyclohexanol derivatives has evolved over time, with modern methods offering greater efficiency and stereocontrol.
Classical Synthetic Approaches
The foundational syntheses of these derivatives relied on multi-step classical organic reactions. For the analgesic 4-aryl-4-aminocyclohexanones, this included Michael additions, cyclizations, decarboxylations, and Curtius rearrangements.[1] The synthesis of other derivatives often involves the construction of the substituted cyclohexanone ring followed by functional group interconversions to introduce the amino and hydroxyl moieties.
A representative classical synthesis of a 4-aryl-4-aminocyclohexanone is depicted in the following workflow:
Figure 1: A generalized classical synthetic workflow for 4-aryl-4-aminocyclohexanones.
Biocatalytic Approaches for Aminocyclohexanol Synthesis
More recently, enzymatic methods have emerged as powerful tools for the stereoselective synthesis of aminocyclohexanols. One-pot enzymatic cascade reactions starting from 1,4-cyclohexanedione can afford either cis- or trans-4-aminocyclohexanol with high diastereoselectivity.[4] This approach typically involves a ketoreductase (KRED) for the initial reduction of the dione to a hydroxyketone, followed by a transaminase (ATA) to introduce the amino group.[4]
The choice of the transaminase is critical for controlling the stereochemical outcome. This biocatalytic strategy offers the advantages of mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods.
Figure 2: A one-pot, two-step enzymatic cascade for the synthesis of 4-aminocyclohexanol.
Chapter 5: Experimental Protocols
Synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione
This protocol is adapted from the synthesis of related compounds.[6]
Materials:
-
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone
-
Cyanothioacetamide
-
Ethanol
-
Piperidine
Procedure:
-
A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1 equivalent) and cyanothioacetamide (1 equivalent) in absolute ethanol is prepared.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid product is washed with cold ethanol and dried to afford the title compound.
-
The product can be further purified by recrystallization from a suitable solvent.
Conclusion and Future Perspectives
The journey of nitrophenyl amino cyclohexanol derivatives, from the foundational discoveries in antibiotic and analgesic research to their exploration in modern oncology, showcases a rich and evolving field of medicinal chemistry. The initial serendipitous discovery of analgesic properties in a related scaffold sparked a period of intense and fruitful research, leading to a well-defined structure-activity relationship for a novel class of analgesics.
Looking forward, the convergence of modern synthetic methods, such as biocatalysis, with a deeper understanding of the biological roles of the nitrophenyl group and the conformational intricacies of the cyclohexanol scaffold, promises to unlock new therapeutic opportunities. The potential for these derivatives in areas such as targeted cancer therapy, particularly as hypoxia-activated prodrugs, and in the development of new antimicrobial agents remains a fertile ground for future investigation. The history of nitrophenyl amino cyclohexanol derivatives serves as a compelling reminder that the systematic exploration of chemical space, guided by both rational design and the willingness to pursue unexpected findings, is a cornerstone of drug discovery.
References
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
- Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346.
-
Chloramphenicol. (2023). In Wikipedia. [Link]
-
Chloramphenicol. (2020). American Chemical Society. [Link]
-
Rosen, M. (2019). Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. ASM.org. [Link]
-
Von Voigtlander, P. F., & Lednicer, D. (1980). 4-ARYL-4-AMINOCYCLOHEXANONE DERIVATIVES: A CHEMICALLY NOVEL SERIES OF ANALGESICS INCLUDING OPIOID ANTAGONISTS AND EXTREMELY POTENT AGONISTS. PlumX. [Link]
- Lednicer, D. (1984). 4-Amino-4-aryl-cyclohexanones.
- Abdel-Wahab, B. F., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega.
-
Lednicer, D. (1991). The Organic Chemistry of Drug Synthesis, 4 Volume Set. Wiley. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]
Sources
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PlumX [plu.mx]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Spiro-Tetrahydroquinoxaline Scaffolds from (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Abstract
This document provides a comprehensive guide for the synthesis of a valuable pharmaceutical intermediate, a spiro-tetrahydroquinoxaline derivative, commencing from (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. Tetrahydroquinoxaline moieties are privileged structures in medicinal chemistry, frequently appearing in anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The synthetic strategy detailed herein is a robust two-step process involving an initial mild oxidation of the secondary alcohol to a ketone, followed by a one-pot reductive cyclization. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for procedural choices, ensuring both scientific integrity and practical applicability.
Introduction and Strategic Overview
The starting material, this compound, possesses two key functional groups that can be strategically manipulated: a secondary alcohol on a cyclohexane ring and a 2-nitrophenylamino moiety. The ortho-positioning of the nitro and amino groups is a classic precursor for the formation of fused heterocyclic systems. Our synthetic approach leverages this arrangement to construct a spiro-tetrahydroquinoxaline, a three-dimensional scaffold of significant interest in drug design.
The overall transformation is conceptualized in two distinct, high-yielding stages:
-
Step 1: Oxidation of the Secondary Alcohol. The cyclohexanol is selectively oxidized to the corresponding cyclohexanone. This transformation is critical as the newly formed ketone will serve as one of the electrophilic centers for the subsequent cyclization.
-
Step 2: Reductive Cyclization. The nitro group of the intermediate ketone is reduced to a primary amine. The resulting in situ generated ortho-phenylenediamine then undergoes an intramolecular condensation with the ketone to form the final spiro-heterocyclic product.
This sequential protocol is designed for efficiency and selectivity, utilizing mild reaction conditions to preserve the stereochemistry of the chiral centers where possible and to ensure compatibility with various functional groups.
Caption: Overall synthetic workflow.
Step 1: Selective Oxidation of the Secondary Alcohol
Causality of Experimental Choice: The primary challenge in this step is to oxidize the secondary alcohol to a ketone without affecting the electron-rich aromatic ring or the secondary amine. Harsh, metal-based oxidants (e.g., chromium reagents) are avoided due to their toxicity and potential for over-oxidation or side reactions.[4] We present two highly effective and mild protocols: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. Both are renowned for their high chemoselectivity and compatibility with sensitive functional groups.[5][6]
Protocol 2.1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[7][8] It is performed at very low temperatures (-78 °C) to control the reactivity of the intermediates.
Mechanism Insight:
-
DMSO reacts with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.
-
The alcohol substrate attacks this species, forming an alkoxysulfonium salt.
-
Triethylamine, a non-nucleophilic base, deprotonates the carbon alpha to the oxygen, initiating an elimination reaction that yields the ketone, dimethyl sulfide, and triethylammonium chloride.[9]
Caption: Simplified Swern oxidation mechanism.
Experimental Protocol (Swern Oxidation):
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL).
-
Activator Addition: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, slowly add oxalyl chloride (1.1 mL, 12.5 mmol, 1.25 equiv).
-
DMSO Addition: In a separate flask, prepare a solution of anhydrous DMSO (1.8 mL, 25.0 mmol, 2.5 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir for an additional 15 minutes.
-
Substrate Addition: Dissolve this compound (2.50 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Quenching: Slowly add triethylamine (7.0 mL, 50.0 mmol, 5.0 equiv) dropwise. A thick white precipitate will form. After addition is complete, allow the reaction to warm to room temperature over 45 minutes.
-
Work-up: Quench the reaction with 50 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-((2-Nitrophenyl)amino)cyclohexan-1-one.
Protocol 2.2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a user-friendly alternative to the Swern oxidation, as it can be performed at room temperature and does not require cryogenic conditions.[4][10]
Mechanism Insight: The alcohol substrate displaces an acetate group on the iodine atom. A base (either the displaced acetate or an added buffer like pyridine) then abstracts the alpha-proton, leading to the reductive elimination of the iodine(V) species to an iodine(III) species and formation of the ketone.[11]
Experimental Protocol (DMP Oxidation):
-
Setup: To a round-bottom flask, add 4-((2-Nitrophenyl)amino)cyclohexanol (2.50 g, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 50 mL).
-
Reagent Addition: Add Dess-Martin periodinane (4.68 g, 11.0 mmol, 1.1 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL). Quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution (50 mL). Stir vigorously until the layers are clear.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash chromatography if necessary.
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Oxidant | DMSO / Oxalyl Chloride | Dess-Martin Periodinane (DMP) |
| Temperature | -78 °C to RT | Room Temperature |
| Stoichiometry | Alcohol (1.0 eq), (COCl)₂ (1.25 eq), DMSO (2.5 eq), TEA (5.0 eq) | Alcohol (1.0 eq), DMP (1.1 eq) |
| Typical Yield | >90% | >90% |
| Key Advantage | Low cost of reagents | Milder conditions, easier setup |
| Key Disadvantage | Requires cryogenic temps, unpleasant odor | Higher cost of reagent |
Step 2: One-Pot Reductive Cyclization
Causality of Experimental Choice: This step combines the reduction of an aromatic nitro group and an intramolecular cyclization into a single operation, enhancing efficiency. Catalytic transfer hydrogenation is an excellent choice for this transformation as it avoids the need for high-pressure hydrogenation gas and specialized equipment.[12][13] Formic acid is a safe, inexpensive, and effective hydrogen donor in the presence of a palladium catalyst.[14]
Mechanism Insight:
-
Nitro Reduction: In the presence of a palladium catalyst, formic acid decomposes to provide hydrogen equivalents, which selectively reduce the nitro group to a primary amine, forming an ortho-phenylenediamine intermediate.
-
Imine Formation: The more nucleophilic primary amine of the newly formed diamine attacks the ketone carbonyl.
-
Cyclization & Dehydration: The resulting hemiaminal intermediate readily dehydrates to form an imine, which is then attacked intramolecularly by the remaining secondary amine on the cyclohexane ring to form the final spiro-tetrahydroquinoxaline after tautomerization.
Experimental Protocol (Reductive Cyclization):
-
Setup: To a round-bottom flask, add the crude 4-((2-Nitrophenyl)amino)cyclohexan-1-one (approx. 10.0 mmol, 1.0 equiv) and methanol (or ethanol, 100 mL).
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~250 mg, 2.5 mol% Pd) to the mixture.
-
Hydrogen Donor: To the stirred suspension, add formic acid (3.8 mL, 100 mmol, 10 equiv) dropwise at room temperature. Caution: Gas evolution (CO₂) will occur.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-78 °C) and stir. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Filtration: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (3 x 20 mL).
-
Work-up: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize any remaining formic acid, followed by a brine wash (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude spiro-tetrahydroquinoxaline can be purified by crystallization or flash column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Substrate | 4-((2-Nitrophenyl)amino)cyclohexan-1-one | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon | Highly effective for nitro group reduction via transfer hydrogenation.[13] |
| Catalyst Loading | 2.5 mol% | Sufficient for efficient reaction without excessive cost. |
| Hydrogen Donor | Formic Acid | Safe, inexpensive, and effective H₂ source.[12][14] |
| Solvent | Methanol or Ethanol | Protic solvent, good solubility for substrate and reagents. |
| Temperature | Reflux (~65-78 °C) | Accelerates both the nitro reduction and the subsequent cyclization/dehydration. |
| Expected Yield | 75-90% | Based on similar reported reductive cyclization procedures.[15] |
Conclusion
The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of spiro-tetrahydroquinoxaline derivatives from this compound. The two-step sequence, featuring a mild oxidation followed by a one-pot reductive cyclization, is well-suited for laboratory-scale synthesis of these valuable pharmaceutical intermediates. By understanding the rationale behind the choice of reagents and conditions, researchers can adapt and optimize these procedures for their specific drug discovery and development programs.
References
-
Scilit. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2015). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Retrieved from [Link]
-
ACS Omega. (2022). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]
-
YouTube. (2021). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Complex Heterocycles
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol is a chiral synthetic intermediate poised for the construction of intricate heterocyclic systems. Its unique structural arrangement, featuring a pre-installed ortho-nitroaniline moiety on a stereochemically defined cyclohexanol backbone, offers a strategic advantage for diversity-oriented synthesis. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the utility of this versatile precursor in synthesizing octahydrophenazines and novel oxazepine frameworks, both of which are prominent scaffolds in medicinal chemistry.
Phenazine derivatives are a well-established class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, dibenzo[b,f][2][4]oxazepine (DBO) derivatives are of significant pharmaceutical interest due to their diverse pharmacological profiles.[1][5] The protocols detailed herein leverage intramolecular reductive cyclization, a powerful and atom-economical strategy, to forge these complex polycyclic structures from a common starting material.
Part 1: Synthesis of Saturated Phenazine Derivatives
The synthesis of octahydrophenazine derivatives from this compound is predicated on an intramolecular reductive cyclization. This transformation involves the reduction of the nitro group to a reactive intermediate, such as a nitroso or amino group, which then undergoes an intramolecular condensation with the secondary amine, followed by cyclization and subsequent oxidation/aromatization or stabilization as the saturated phenazine core.
Proposed Reaction Mechanism: Reductive Cyclization
The reaction is initiated by the reduction of the nitro group. Depending on the reducing agent and catalyst employed, this can proceed through a nitroso intermediate. The subsequent intramolecular cyclization is followed by dehydration to form the dihydrophenazine, which can then be isolated or further transformed.
Caption: Proposed mechanism for octahydrophenazine synthesis.
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization
This protocol is adapted from established methods for the reductive cyclization of 2-nitro-N-phenylanilines.[4] The use of a palladium catalyst with a suitable ligand and a mild reducing agent, such as carbon monoxide or a CO surrogate, is a robust approach.[4]
Materials and Reagents:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Sodium Carbonate (Na₂CO₃)
-
Phenyl formate (CO surrogate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), 1,10-phenanthroline (0.10 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous DMF via syringe, followed by the addition of phenyl formate (1.5 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water (3 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired octahydrophenazine derivative.
Experimental Protocol: Iron-Catalyzed Reductive Cyclization
An alternative, more cost-effective, and environmentally benign approach utilizes an iron catalyst.[6] This method often employs a silane as the reducing agent.
Materials and Reagents:
-
This compound
-
Iron(II) chloride (FeCl₂)
-
Iminopyridine ligand
-
Phenylsilane (PhSiH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, prepare the iron catalyst by stirring FeCl₂ (0.1 equiv.) and the iminopyridine ligand (0.1 equiv.) in anhydrous THF for 30 minutes at room temperature.
-
Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv.).
-
Reducing Agent Addition: Slowly add phenylsilane (3.0 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography to isolate the octahydrophenazine product.
| Parameter | Palladium-Catalyzed Method | Iron-Catalyzed Method |
| Catalyst | Pd(OAc)₂ / 1,10-Phenanthroline | FeCl₂ / Iminopyridine Ligand |
| Reducing Agent | Phenyl Formate (CO Surrogate) | Phenylsilane |
| Temperature | 120 °C | Room Temperature to 50 °C |
| Solvent | DMF | THF |
| Advantages | High yields reported for similar systems.[4] | Cost-effective, environmentally friendly.[6] |
| Disadvantages | Higher cost of palladium. | May require specific ligand synthesis. |
Part 2: Synthesis of Novel Benzoxazepine Derivatives
The synthesis of a dibenzo[b,f][2][4]oxazepine-type structure from this compound is a more complex transformation that would likely proceed through a multi-step sequence. A plausible route involves an initial intramolecular cyclization to form a seven-membered oxazepine ring, followed by subsequent functionalization.
Proposed Synthetic Pathway
A potential synthetic route could involve an intramolecular nucleophilic substitution, where the hydroxyl group displaces a suitable leaving group on the aromatic ring, or a related cyclization reaction. Given the starting material, a more likely approach would be an acid-catalyzed intramolecular cyclization.
Caption: A plausible workflow for the synthesis of a benzoxazepine derivative.
Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization
This protocol is conceptual and based on general principles of acid-catalyzed cyclization reactions. The feasibility and yield would require experimental validation.
Materials and Reagents:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable solvent like toluene or use neat conditions with the acid catalyst.
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) or Eaton's reagent (10-20 equiv. by weight) to the reaction mixture.
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography to yield the desired benzoxazepine derivative.
Conclusion and Future Perspectives
This compound serves as a promising and stereochemically defined starting material for the synthesis of valuable heterocyclic scaffolds. The presented protocols, based on established reductive cyclization methodologies, offer a clear pathway to novel octahydrophenazine derivatives. The proposed synthesis of benzoxazepine frameworks opens an avenue for further exploration and methodology development. The modularity of these synthetic routes, coupled with the inherent chirality of the starting material, provides a powerful tool for the generation of diverse compound libraries for screening in drug discovery programs. Further optimization of the proposed protocols and exploration of a broader range of catalytic systems will undoubtedly expand the synthetic utility of this versatile building block.
References
-
Ragaini, F., et al. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates. ChemCatChem. [Link]
-
Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][2][4]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256. [Link]
-
T.Jis. (2025). Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. T.Jis. [Link]
-
Li, D. D., et al. (2018). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 23(12), 3178. [Link]
-
Zaware, N., & Ohlmeyer, M. (2015). ChemInform Abstract: Recent Advances in Dibenzo[b,f][2][4]oxazepine Synthesis. ChemInform, 46(13). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking the Potential of Phenazine Derivatives: DPPZ in Cutting-Edge Research. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Mondal, S., et al. (2021). Iron-Catalyzed Reductive Cyclization by Hydromagnesiation: A Modular Strategy Towards N-Heterocycles. Angewandte Chemie International Edition, 60(41), 22345-22351. [Link]
-
El-Malah, A. A., et al. (2020). Valuable Chemistry of Phenazine Derivatives: Synthesis, Reactions and, Applications. Polycyclic Aromatic Compounds, 42(5), 2215-2239. [Link]
-
Ragaini, F., et al. (2021). Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. Molecules, 26(2), 378. [Link]
-
Ragaini, F., et al. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogates. ChemCatChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. chdai.people.ust.hk [chdai.people.ust.hk]
- 6. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate [mdpi.com]
Application Note: A Scalable and Robust Experimental Setup for the Synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Abstract
This application note provides a comprehensive guide for the scaled-up synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, a key intermediate in pharmaceutical development. We detail a robust protocol centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its efficiency and scalability. Critical challenges inherent to this process, particularly the management of reaction exotherms and the handling of energetic nitroaromatic compounds, are addressed through rigorous safety assessments and carefully designed process controls. This guide offers field-proven insights, step-by-step protocols from starting material quality control to final product isolation, and troubleshooting strategies to ensure a safe, reliable, and high-yield manufacturing process suitable for researchers and drug development professionals.
Introduction
The 4-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules and approved drugs.[1] The specific stereoisomer, this compound, serves as a crucial building block for synthesizing more complex active pharmaceutical ingredients (APIs). The efficient production of this intermediate at scale is therefore a critical step in the drug development pipeline.
The formation of the C-N bond between the aminocyclohexanol core and the nitrophenyl moiety can be approached via several synthetic routes. While modern methods like the Buchwald-Hartwig amination offer broad substrate scope, they often rely on expensive palladium catalysts and ligands, which can present challenges in terms of cost and metal removal on a large scale.[2][3] In contrast, for substrates like 2-nitrohalobenzene, the strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr).[4][5] This classical transformation is often more atom-economical and cost-effective for industrial applications, making it the focus of this guide.
Scaling this reaction from the bench to a pilot or manufacturing scale introduces significant challenges. The primary concerns are:
-
Thermal Safety: SNAr reactions can be highly exothermic, and organic nitro compounds are known to have explosive potential, especially in the presence of bases or at elevated temperatures.[6][7]
-
Reaction Control: Maintaining optimal temperature and mixing is crucial for controlling reaction kinetics and minimizing impurity formation.
-
Product Purity: Achieving high isomeric and chemical purity requires a well-designed work-up and crystallization procedure.
This document provides a detailed framework for addressing these challenges, establishing a self-validating protocol that prioritizes safety, reproducibility, and product quality.
Part I: Mechanistic and Safety Considerations
Reaction Pathway Analysis: The SNAr Mechanism
The core of this synthesis is the SNAr reaction between (1R,4R)-4-aminocyclohexanol and an activated aryl halide, typically 1-fluoro-2-nitrobenzene. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amino group of the cyclohexanol acts as the nucleophile, attacking the carbon atom bearing the leaving group (ipso-carbon) on the 2-nitrophenyl ring. This step is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[4]
-
Elimination and Aromatization: The leaving group (e.g., fluoride) is expelled, and the aromaticity of the ring is restored to yield the final product.
The choice of fluoride as the leaving group is deliberate; due to its high electronegativity, it enhances the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack, which is the rate-determining step.[4]
Thermal Hazard Assessment
The combination of an exothermic reaction and a thermally sensitive nitroaromatic compound necessitates a thorough safety evaluation before any scale-up is attempted.[8] A runaway reaction in a large-scale reactor can have catastrophic consequences.[9]
Protocol: Thermal Safety Screening
-
Differential Scanning Calorimetry (DSC) of Starting Materials and Product:
-
Accurately weigh 2-5 mg of the sample (1-fluoro-2-nitrobenzene, final product, and key reaction mixtures) into a hermetically sealed crucible.
-
Heat the sample from ambient temperature to 400 °C at a rate of 5-10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to identify the onset temperature of any exothermic decomposition. A sharp, significant exotherm indicates thermal instability. Aromatic nitro compounds may decompose violently.[6]
-
-
Reaction Calorimetry (RC1) for the SNAr Reaction:
-
Simulate the planned large-scale reaction in a 1 L reaction calorimeter.
-
Charge the reactor with (1R,4R)-4-aminocyclohexanol and the solvent.
-
Add the base and then slowly dose the 1-fluoro-2-nitrobenzene at the proposed reaction temperature, monitoring the heat flow in real-time.
-
This experiment determines the total heat of reaction, the maximum heat release rate, and the adiabatic temperature rise, which are critical for designing a safe cooling system for the large-scale reactor.
-
| Parameter | Description | Typical Value | Significance |
| Tonset (DSC) | Onset temperature of decomposition for the final product. | > 200 °C | Defines the maximum safe operating temperature, well above the process temperature. |
| ΔHreaction (RC1) | Total heat of reaction. | -80 to -120 kJ/mol | Determines the total cooling capacity required for the scaled-up batch. |
| qmax (RC1) | Maximum rate of heat release. | Dependent on addition rate | Dictates the required performance of the reactor's heat exchange system. |
| ΔTad (RC1) | Adiabatic temperature rise. | 30 - 50 °C | Calculates the potential temperature increase in a worst-case cooling failure scenario. |
Part II: Starting Material Synthesis & Specification
The quality of the final product is directly dependent on the purity of the starting materials.
Synthesis of (1R,4R)-4-Aminocyclohexanol
Quality Control Parameters
Strict quality control is essential before commencing the scale-up reaction.
| Material | Parameter | Specification | Analytical Method |
| 1-Fluoro-2-nitrobenzene | Purity | ≥ 99.5% | GC-FID |
| Moisture Content | ≤ 0.05% | Karl Fischer Titration | |
| (1R,4R)-4-Aminocyclohexanol | Purity | ≥ 99.0% | HPLC-UV |
| Stereoisomeric Purity (trans) | ≥ 99.5% | Chiral HPLC or GC | |
| Moisture Content | ≤ 0.1% | Karl Fischer Titration | |
| Potassium Carbonate (K2CO3) | Purity | ≥ 99.0% | Titration |
| Particle Size | Milled, < 100 µm | Sieve Analysis | |
| Dimethyl Sulfoxide (DMSO) | Purity | ≥ 99.8% | GC-FID |
| Moisture Content | ≤ 0.05% | Karl Fischer Titration |
Part III: Scale-Up Protocol for SNAr Reaction (1 kg Scale)
This protocol is designed for a 1 kg output of the target molecule, assuming a typical yield of 85-90%.
Equipment Setup
A well-configured reactor is paramount for safety and process control.
Caption: Reactor setup for kilogram-scale SNAr synthesis.
Detailed Step-by-Step Protocol
Safety Precaution: This reaction involves a nitroaromatic compound and should be conducted in a well-ventilated fume hood or an appropriate containment facility. Personnel must wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Reactor Preparation: Ensure the 10 L jacketed reactor is clean, dry, and inerted with a slow stream of nitrogen.
-
Reagent Charging:
-
Charge the reactor with (1R,4R)-4-aminocyclohexanol (0.80 kg, 6.95 mol, 1.0 equiv).
-
Add milled potassium carbonate (K2CO3) (1.44 kg, 10.42 mol, 1.5 equiv). Rationale: Using a milled, anhydrous base increases its surface area and reactivity, while its moderate basicity minimizes side reactions.
-
Add anhydrous dimethyl sulfoxide (DMSO) (4.0 L). Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the Meisenheimer complex.
-
-
Initial Heating and Mixing:
-
Begin agitation at 200-250 RPM to ensure a uniform slurry.
-
Heat the reactor contents to 70 °C using the temperature control unit.
-
-
Substrate Addition:
-
In a separate vessel, dissolve 1-fluoro-2-nitrobenzene (1.0 kg, 7.09 mol, 1.02 equiv) in anhydrous DMSO (1.0 L).
-
Transfer this solution to the 5 L pressure-equalizing addition funnel.
-
Add the 1-fluoro-2-nitrobenzene solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 70-75 °C. Rationale: Slow, controlled addition is critical to manage the reaction exotherm and prevent a dangerous temperature spike.
-
-
Reaction and Monitoring:
-
After the addition is complete, maintain the reaction mixture at 75 °C for 4-6 hours.
-
Monitor the reaction progress by taking aliquots every hour and analyzing them by HPLC. The reaction is considered complete when the area % of 1-fluoro-2-nitrobenzene is < 1.0%.
-
-
Cooling: Once complete, cool the reaction mixture to 20-25 °C.
Process Parameters Summary
| Parameter | Value | Control Rationale |
| Stoichiometry | 1.02 equiv. Aryl Halide | Slight excess ensures full conversion of the valuable aminocyclohexanol. |
| Base | 1.5 equiv. K2CO3 | Sufficient to neutralize the generated HF and act as a solid-phase scavenger. |
| Concentration | ~1.4 mol/L | Balances reaction rate with stirrability and heat transfer. |
| Temperature | 70-75 °C | Optimal temperature for a reasonable reaction rate without significant decomposition. |
| Addition Time | 2-3 hours | Critical for thermal management. |
| Reaction Time | 4-6 hours | Determined by IPC monitoring to ensure completion. |
Part IV: Work-up and Product Isolation
A robust isolation procedure is key to achieving high purity and yield.
Caption: Workflow for product work-up and isolation.
Protocol: Work-up and Crystallization
-
Quenching:
-
In a separate 50 L reactor, charge process water (15 L) and toluene (10 L).
-
Slowly transfer the cooled reaction mixture from the 10 L reactor into the water/toluene mixture under vigorous stirring, maintaining the temperature below 30 °C. Rationale: Quenching into water dissolves the inorganic salts (K2CO3, KF), while toluene extracts the product.
-
-
Phase Separation:
-
Stop stirring and allow the layers to separate for 30 minutes.
-
Drain the lower aqueous layer.
-
-
Washing:
-
Wash the upper organic (toluene) layer with 10% brine solution (5 L) to remove residual DMSO.
-
Separate the layers and discard the aqueous layer.
-
-
Solvent Swap and Crystallization:
-
Concentrate the toluene layer under vacuum to a volume of ~3 L.
-
Add isopropanol (IPA) (8 L) and continue distillation to remove the remaining toluene.
-
Cool the resulting IPA slurry slowly to 0-5 °C over 4 hours and hold for at least 2 hours to maximize crystal growth.
-
-
Isolation and Drying:
-
Filter the crystalline product using a Nutsche filter.
-
Wash the filter cake with cold IPA (2 x 1 L).
-
Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
-
Expected Yield: 1.48 - 1.58 kg (85 - 90%).
-
Purity: ≥ 99.5% by HPLC.
-
Part V: Process Optimization and Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Insufficient reaction time/temperature. 2. Inactive or wet base. 3. Poor mixing. | 1. Increase reaction time or temperature slightly (e.g., to 80 °C), re-verify with safety data. 2. Use freshly opened, milled, and dried K2CO3. 3. Increase stirrer speed; check for proper impeller design for solid-liquid mixtures. |
| High Impurity Levels | 1. Reaction temperature too high. 2. Presence of impurities in starting materials. 3. Insufficient washing during work-up. | 1. Strictly maintain the temperature below 75 °C. 2. Re-test starting materials against specifications. 3. Add an additional brine wash to the organic layer. |
| Poor Crystallization / Oiling Out | 1. Cooling rate is too fast. 2. Residual toluene or DMSO in the IPA slurry. 3. Insufficient product concentration. | 1. Extend the cooling time to 6-8 hours. 2. Ensure the solvent swap is complete via GC analysis of a sample before cooling. 3. Concentrate the solution further before initiating cooling. |
Conclusion
The scale-up of this compound synthesis via a Nucleophilic Aromatic Substitution pathway is a highly effective and economical method when executed with the appropriate process controls. The protocols detailed in this application note, which emphasize rigorous thermal safety assessment, strict quality control of raw materials, and a well-defined procedure for reaction, work-up, and isolation, provide a robust framework for the safe and reproducible production of this key pharmaceutical intermediate at the kilogram scale and beyond.
References
- Runaway Reaction Hazards in Processing Organic Nitro Compounds.Organic Process Research & Development.
- Synthesis of trans-4-Aminocyclohexanol.Benchchem Technical Support Center.
- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media.ACS Sustainable Chemistry & Engineering.
- Buchwald–Hartwig amin
- Safety Evaluation of an Unexpected Incident with a Nitro Compound.
- trans-4-Aminocyclohexanol | 27489-62-9.ChemicalBook.
- NITROPHENOLS.CAMEO Chemicals - NOAA.
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.Publication Server of the University of Greifswald.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applic
- Process for the preparation of trans-4-aminocyclohexanol.
- Nucleophilic arom
- What are issues/things to consider when scaling up reactions
- Nucleophilic arom
Sources
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 11. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
The Enigmatic Chiral Building Block: A Search for the Utility of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Despite a comprehensive search of scientific literature and chemical databases, the chiral building block (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol remains a molecule of theoretical potential rather than established application. Our investigation reveals a significant absence of published research detailing its synthesis, specific uses in asymmetric catalysis, or its role as a precursor to chiral ligands or organocatalysts. This lack of available data prevents the creation of the detailed Application Notes and Protocols as initially intended.
The initial promise of this compound lies in its inherent chirality and functional group array. The defined stereochemistry of the 1,4-disubstituted cyclohexane ring, coupled with the presence of a secondary amine, a hydroxyl group, and an ortho-nitro-substituted phenyl ring, suggests a scaffold ripe for exploration in asymmetric synthesis. Chiral 1,4-aminocyclohexanol derivatives are known to be valuable synthons in the development of pharmaceuticals and other biologically active molecules. The nitro group, in particular, offers a versatile handle for further chemical transformations, such as reduction to an amine, which could then be used to construct more complex ligand architectures.
The core structure suggests potential applications in several key areas of asymmetric catalysis:
-
Chiral Ligand Synthesis: The amino and hydroxyl functionalities could serve as coordination points for metal centers, forming the basis for novel chiral ligands. Such ligands are instrumental in a vast array of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The steric bulk and electronic properties of the nitrophenyl group could impart unique selectivity to a resulting metal complex.
-
Organocatalysis: The secondary amine could function as a key component of a chiral organocatalyst. For instance, it could be incorporated into thiourea or squaramide-based catalysts, which are known to activate substrates through hydrogen bonding interactions in reactions like Michael additions and aldol reactions.
-
Chiral Auxiliaries: While less common for cyclohexane backbones compared to other scaffolds, the molecule could potentially be employed as a chiral auxiliary, temporarily attached to a prochiral substrate to direct a stereoselective reaction before being cleaved and recovered.
However, without empirical data from peer-reviewed studies or patents, any discussion of specific protocols, reaction conditions, or mechanistic pathways would be purely speculative. The scientific process relies on verifiable and reproducible results, and in the case of this compound, this foundational information is currently absent from the public domain.
We have included below a conceptual workflow that outlines the general steps that would be necessary to investigate the potential of this chiral building block, should a researcher choose to pursue its synthesis and application.
Conceptual Research Workflow
This workflow illustrates the logical progression for evaluating a novel chiral building block like this compound.
Caption: A conceptual workflow for the investigation of a novel chiral building block.
Conclusion
While the structural features of this compound suggest it could be a valuable tool in the field of asymmetric synthesis, the current lack of published research makes it impossible to provide the detailed, evidence-based application notes and protocols that are the standard for scientific discourse. The information presented here is intended to frame the potential of this molecule and to underscore the need for foundational research to unlock its utility. We encourage researchers in the field to consider this molecule as a potential target for investigation, as its unique combination of functional groups may yet prove to be of significant value in the ongoing quest for novel and efficient methods for the synthesis of enantiomerically pure compounds.
References
Due to the absence of specific literature on this compound, a reference list cannot be provided.
Application Notes and Protocols: The Strategic Role of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized molecularly targeted therapy. A paramount challenge in the synthesis of these inhibitors is the precise control of stereochemistry, as the three-dimensional arrangement of atoms dictates the molecule's affinity and selectivity for the target kinase's ATP-binding site. This document provides a detailed guide on the application of a key chiral building block, (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol , in the synthesis of potent and selective kinase inhibitors, with a focus on the synthesis of Bruton's tyrosine kinase (BTK) inhibitors such as Ibrutinib.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is implicated in various B-cell malignancies.[2] Ibrutinib, a first-in-class BTK inhibitor, covalently binds to cysteine-481 in the BTK active site, leading to irreversible inhibition of its kinase activity.[2][4] This targeted action disrupts the downstream signaling cascade, ultimately inhibiting the growth and survival of malignant B-cells.[1][2]
The synthesis of complex kinase inhibitors like Ibrutinib hinges on the availability of chiral intermediates that enable the construction of the final molecule with the correct spatial orientation. This compound serves as a versatile precursor, containing multiple functionalities that can be strategically manipulated to build the core structures of these inhibitors. This application note will detail the synthetic transformations of this key intermediate, providing experimentally validated protocols and explaining the rationale behind the chosen methodologies.
The BTK Signaling Pathway: A Prime Target for Therapeutic Intervention
The B-cell receptor signaling pathway is a complex cascade of protein interactions that ultimately dictates the fate of the B-cell. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, with BTK playing a central role in amplifying the signal.[1][5] Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), which in turn leads to the activation of downstream effectors such as protein kinase C (PKC) and the mobilization of intracellular calcium.[1][6] These events converge on the activation of transcription factors, including NF-κB, which promote the expression of genes essential for B-cell survival and proliferation.[1][7] The diagram below illustrates the pivotal position of BTK in this signaling cascade.
Caption: The Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Synthetic Workflow: From Chiral Building Block to Kinase Inhibitor
The conversion of this compound into a key diamine intermediate is a critical step in the synthesis of many kinase inhibitors. This transformation is typically achieved through the reduction of the nitro group to a primary amine. Subsequently, the newly formed aniline can undergo various coupling reactions to construct the final inhibitor scaffold. The following diagram outlines a general synthetic workflow.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Reduction of this compound via Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, offering high chemoselectivity under mild conditions.[8][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 252.29 | 10.0 | 2.52 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 250 mg |
| Methanol (MeOH) | 32.04 | - | 50 mL |
| Hydrogen (H₂) gas | 2.02 | - | 1 atm |
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.52 g, 10.0 mmol) and methanol (50 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 10% Pd/C (250 mg) to the solution.
-
Seal the flask with a septum and purge with nitrogen gas for 5 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully purge the flask with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford (1R,4R)-4-((2-aminophenyl)amino)cyclohexanol as a solid, which can be used in the next step without further purification.
Protocol 2: Reduction of this compound using Sodium Dithionite
Sodium dithionite offers a metal-free alternative for nitro group reduction and is known for its tolerance of various functional groups.[10][11]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| This compound | 252.29 | 10.0 | 2.52 g |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 40.0 | 6.96 g |
| Tetrahydrofuran (THF) | 72.11 | - | 50 mL |
| Water (H₂O) | 18.02 | - | 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | 5 g |
Procedure
-
In a 250 mL round-bottom flask, dissolve this compound (2.52 g, 10.0 mmol) in THF (50 mL).
-
In a separate beaker, dissolve sodium dithionite (6.96 g, 40.0 mmol) in water (25 mL).
-
Add the aqueous sodium dithionite solution to the THF solution of the starting material.
-
Heat the biphasic mixture to 60 °C and stir vigorously for 3-5 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,4R)-4-((2-aminophenyl)amino)cyclohexanol .
Protocol 3: Synthesis of a BTK Inhibitor Precursor
The following protocol illustrates the acylation of a piperidine-containing intermediate with acryloyl chloride, a key step in the synthesis of Ibrutinib.[4][12][13] This protocol is provided as a representative example of how the diamine intermediate, after further synthetic steps, can be elaborated into a final kinase inhibitor.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one (Intermediate M3) | 443.52 | 5.0 | 2.22 g |
| Acryloyl Chloride | 90.51 | 7.5 | 0.68 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Triethylamine (TEA) | 101.19 | 10.0 | 1.39 mL |
| 1M Hydrochloric Acid (HCl) | - | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 5 g |
Procedure
-
Dissolve the piperidine intermediate M3 (2.22 g, 5.0 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.39 mL, 10.0 mmol) to the solution.
-
Slowly add a solution of acryloyl chloride (0.68 mL, 7.5 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction by TLC (Eluent: 5% Methanol in Dichloromethane).
-
Upon completion, quench the reaction by adding 1M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final BTK inhibitor.
Conclusion
This compound is a strategically important chiral building block in the synthesis of advanced kinase inhibitors. Its stereodefined structure and versatile functional groups allow for the efficient construction of complex molecular architectures with high stereochemical purity. The protocols provided herein for the reduction of the nitro group offer reliable and scalable methods to access the key diamine intermediate, a crucial precursor for a wide range of kinase inhibitors. The successful application of these methods, coupled with a thorough understanding of the target signaling pathways, will continue to drive the discovery and development of next-generation targeted therapies.
References
-
Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ibrutinib? Retrieved from [Link]
-
TREA. (n.d.). Process for preparing ibrutinib and its intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). Retrieved from [Link]
- Google Patents. (n.d.). A method for preparation of ibrutinib precursor.
-
ResearchGate. (n.d.). Schematic outline of major Btk signalling cascades. Retrieved from [Link]
-
ChemsRoc. (n.d.). Acryloyl Chloride: A Key Intermediate for Ibrutinib Synthesis and Its Applications. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR PREPARING IBRUTINIB.
-
National Institutes of Health. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for hydrogenation of p-nitroaniline. Retrieved from [Link]
-
PubMed. (n.d.). Signalling of Bruton's tyrosine kinase, Btk. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]
-
PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]
- Google Patents. (n.d.). PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
- Google Patents. (n.d.). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
-
ResearchGate. (n.d.). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]
-
PubMed. (n.d.). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111646998B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 3. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 12. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Development of Hypoxia-Activated Prodrugs with a Nitrophenyl Moiety
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of hypoxia-activated prodrugs (HAPs) featuring a nitrophenyl moiety. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the principles and techniques involved.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia.[1][2][3][4][5] This hypoxic microenvironment is a hallmark of many cancers and is associated with resistance to conventional therapies like radiation and chemotherapy, as well as increased tumor aggressiveness and metastasis.[2][5] Hypoxia-activated prodrugs are a promising therapeutic strategy designed to specifically target these resistant cancer cells.[1][3][4] These compounds are inactive prodrugs that undergo bioreductive activation under hypoxic conditions, releasing a potent cytotoxic agent that selectively kills cancer cells in the low-oxygen environment while minimizing toxicity to healthy, well-oxygenated tissues.[1]
The nitrophenyl moiety is a key "trigger" in many HAPs due to its unique electronic properties.[6][7] In the presence of specific reductase enzymes, which are often overexpressed in hypoxic tumor cells, the nitro group undergoes a series of electron reductions.[6][7] This reduction dramatically alters the electronic properties of the molecule, leading to either fragmentation and release of a tethered cytotoxic effector or a redistribution of electrons that activates a dormant cytotoxic function.[6][7][8]
This guide will walk you through the critical stages of developing a nitrophenyl-based HAP, from initial design and synthesis to rigorous in vitro and in vivo evaluation.
Section 1: Prodrug Design and Synthesis
The design of a successful nitrophenyl-based HAP requires careful consideration of the trigger, linker, and effector components. The nitrophenyl trigger must be readily reduced under hypoxic conditions but remain stable in normoxia. The linker should be designed to cleave efficiently upon trigger activation, and the effector is the cytotoxic payload that will ultimately kill the cancer cell.
Conceptual Design Workflow
Caption: Conceptual workflow for the design and synthesis of a nitrophenyl-based HAP.
General Synthesis Protocol
The synthesis of nitrophenyl-based HAPs typically involves multi-step organic synthesis. While specific routes will vary depending on the exact structure of the prodrug, a general approach is outlined below. For a detailed protocol on the synthesis of a key intermediate, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol, which can be adapted for nitrophenyl-based precursors, refer to the work by O'Connor et al.[9][10] An optimized synthesis for a nitroCBI hypoxia-activated prodrug has also been described, significantly improving the overall yield.[11]
Protocol 1: General Synthesis of a Nitrophenyl-Effector Conjugate
-
Synthesis of the Nitrophenyl-Linker Moiety:
-
Start with a commercially available nitrophenyl derivative containing a suitable functional group for linker attachment (e.g., a hydroxyl or carboxyl group).
-
Synthesize a linker with complementary functional groups at both ends. The choice of linker chemistry will depend on the desired release mechanism (e.g., self-immolative linkers).
-
Couple the linker to the nitrophenyl trigger using standard organic chemistry techniques (e.g., esterification, etherification).
-
Purify the nitrophenyl-linker intermediate using column chromatography.
-
-
Coupling of the Effector Molecule:
-
Activate the appropriate functional group on the effector molecule for coupling to the nitrophenyl-linker.
-
React the activated effector with the nitrophenyl-linker intermediate under appropriate reaction conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification and Characterization:
-
Purify the final prodrug conjugate using preparative HPLC.[12]
-
Characterize the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Section 2: In Vitro Evaluation
In vitro assays are crucial for determining the hypoxia-selective activation and cytotoxic activity of the newly synthesized prodrugs. These assays are typically performed using cancer cell lines cultured under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.
Mechanism of Activation: The Role of Nitroreductases
The activation of nitrophenyl-based HAPs is primarily mediated by one- and two-electron reductases.[6] Bacterial nitroreductases, which can be used in gene-directed enzyme prodrug therapy (GDEPT), are particularly efficient at this conversion.[13][14][15][16] These enzymes catalyze the reduction of the nitro group to a hydroxylamine or amine, which triggers the release of the cytotoxic effector.[6][13][15][16][17]
Caption: General mechanism of nitrophenyl prodrug activation under hypoxia.
Establishing Hypoxic Cell Culture Conditions
Accurate and reproducible in vitro hypoxia models are essential for evaluating HAPs.
Protocol 2: Establishing Hypoxic Conditions in Cell Culture
-
Materials:
-
Procedure:
-
Seed cancer cells in culture plates and allow them to attach overnight under normoxic conditions.
-
For chemical induction of hypoxia, cobalt chloride (CoCl₂) can be used as it mimics hypoxia by stabilizing HIF-1α.[19][20]
-
For gas-induced hypoxia, place the cell culture plates inside the hypoxia chamber.[18]
-
Purge the chamber with the pre-mixed hypoxic gas for a specified time to displace the ambient air.[18]
-
Seal the chamber and place it in a standard 37°C incubator for the desired duration of the experiment.
-
A control set of plates should be maintained in a standard normoxic incubator (21% O₂, 5% CO₂).
-
The hypoxic status of the cells can be confirmed by monitoring the expression of hypoxia-inducible factor 1-alpha (HIF-1α) using Western blotting.[20]
-
Cell Viability and Cytotoxicity Assays
These assays quantify the cytotoxic effect of the prodrug under normoxic and hypoxic conditions to determine its hypoxia-selective activity.
Protocol 3: Hypoxia-Selective Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prodrug Treatment: Prepare serial dilutions of the prodrug in culture medium. Add the prodrug solutions to the cells.
-
Hypoxic/Normoxic Incubation: Place one set of plates in a hypoxic chamber and the other in a normoxic incubator for 48-72 hours.
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable assay. Note that the MTT assay, which relies on mitochondrial activity, may not be suitable for hypoxic conditions as mitochondrial activity is decreased.[21] Alternative assays like the trypan blue exclusion assay or crystal violet staining are recommended.[22]
-
For the trypan blue assay, trypsinize the cells, stain with trypan blue, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each prodrug concentration relative to the untreated control.
-
Determine the IC₅₀ (the concentration of prodrug that inhibits cell growth by 50%) under both normoxic and hypoxic conditions.
-
The hypoxia cytotoxicity ratio (HCR) is calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A higher HCR indicates greater hypoxia selectivity.
-
| Prodrug | IC₅₀ (Normoxia, µM) | IC₅₀ (Hypoxia, µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| Example HAP-1 | >100 | 0.5 | >200 |
| Example HAP-2 | 50 | 1.2 | 41.7 |
| Doxorubicin | 0.8 | 0.7 | 1.1 |
Table 1: Example data from a hypoxia-selective cytotoxicity assay.
HPLC Analysis of Prodrug Activation
High-performance liquid chromatography (HPLC) can be used to monitor the conversion of the prodrug to its active form.
Protocol 4: HPLC Analysis of Prodrug Reduction
-
Sample Preparation:
-
Incubate the prodrug with cancer cells under hypoxic and normoxic conditions for various time points.
-
Alternatively, incubate the prodrug with a source of nitroreductase enzyme (e.g., rat liver microsomes) and an NADPH regenerating system.[23]
-
At each time point, collect the cell lysates or reaction mixture.
-
-
HPLC Analysis:
Section 3: In Vivo Evaluation
Promising HAP candidates identified from in vitro studies should be further evaluated in vivo using animal models of cancer.
Animal Models
The choice of animal model is critical for accurately assessing the in vivo efficacy of a HAP.
-
Xenograft Models: Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[26][27][28] These models are widely used for initial efficacy studies.[26][28]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunodeficient mice.[28][29] PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[28]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic alterations, providing a more physiologically relevant tumor microenvironment and an intact immune system.[27][30]
-
Syngeneic Models: Murine tumor cells are transplanted into immunocompetent mice of the same genetic background, which is crucial for studying the interplay with the immune system.[28][30]
In Vivo Efficacy Study Design
Protocol 5: In Vivo Antitumor Efficacy Study
-
Tumor Implantation: Implant tumor cells or fragments into the chosen mouse strain. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, prodrug, positive control).
-
Drug Administration: Administer the prodrug via a clinically relevant route (e.g., intravenous, intraperitoneal, oral) at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals.
-
Assessment of Hypoxia: Tumor hypoxia can be modulated and assessed in vivo. For instance, exposing tumor-bearing mice to a hypoxic atmosphere can enhance the efficacy of some HAPs.[2] Techniques like femoral artery ligation can also be used to induce tumor hypoxia.[31] Hypoxia levels can be monitored using imaging techniques like positron emission tomography (PET) with hypoxia-specific tracers.[2]
-
Endpoint Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
-
Survival studies can also be conducted to evaluate the impact of the treatment on the overall survival of the animals.
-
At the end of the study, tumors and major organs can be harvested for histological and molecular analysis.
-
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | - |
| Prodrug A (10 mg/kg) | 450 | 70 |
| Positive Control | 600 | 60 |
Table 2: Example data from an in vivo efficacy study.
Section 4: Data Analysis and Troubleshooting
-
In Vitro Assays: Ensure that your hypoxic conditions are consistent and well-controlled. If you observe high variability, re-evaluate your hypoxia setup and cell culture techniques. If a prodrug shows low HCR, consider redesigning the trigger or linker for better hypoxia selectivity.
-
In Vivo Studies: High toxicity in vivo may indicate off-target effects or premature activation of the prodrug. Pharmacokinetic and pharmacodynamic (PK/PD) studies can help to understand the drug's distribution and metabolism. If the in vivo efficacy is poor despite good in vitro activity, it could be due to poor drug delivery to the tumor or rapid clearance from the body.
Conclusion
The development of hypoxia-activated prodrugs with a nitrophenyl moiety represents a highly promising strategy for targeting the resistant, hypoxic fraction of solid tumors. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively design, synthesize, and evaluate novel HAPs with the potential to improve cancer therapy.
References
-
Ackerley Lab. Bacterial Nitroreductase Enzymes. Available from: [Link]
-
Sharpless, N. E., & DePinho, R. A. (2006). The use of targeted mouse models for preclinical testing of novel cancer therapeutics. Nature Reviews Cancer, 6(9), 693–702. Available from: [Link]
-
Vaitkeviciene, G., et al. (2021). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences, 22(19), 10478. Available from: [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. Available from: [Link]
-
M-CSA. Oxygen insensitive NAD(P)H nitroreductase. Available from: [Link]
-
O'Connor, L. J., et al. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate evofosfamide (TH-302). Organic Chemistry Frontiers, 2(9), 1026–1029. Available from: [Link]
-
Koval, O., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals, 17(8), 960. Available from: [Link]
-
Vangestel, C., et al. (2017). How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research. Contrast Media & Molecular Imaging, 2017, 8325210. Available from: [Link]
-
Cazares-Korner, C., et al. (2016). Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs. Nature Protocols, 11(4), 781–794. Available from: [Link]
-
Singh, M., & Murriel, C. L. (2012). Drug Efficacy Testing in Mice. In Vivo Models of Human Cancer (pp. 147-157). Humana Press. Available from: [Link]
-
University of Bristol. Activation of CB1954 by Nitroreductase. Available from: [Link]
-
Hashimoto, T., et al. (2016). In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis. Journal of Visualized Experiments, (118), 54877. Available from: [Link]
-
ResearchGate. Chemical structures of some hypoxia-activated nitro(het)aromatic prodrugs. Available from: [Link]
-
Copp, J. N., et al. (2017). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Frontiers in Pharmacology, 8, 433. Available from: [Link]
-
Lirdprapamongkol, K. (2015). How can I determine cell viability under hypoxic condition?. ResearchGate. Available from: [Link]
-
Ho, J. Y., et al. (2018). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 24(10), 2235–2241. Available from: [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. Available from: [Link]
-
ResearchGate. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Available from: [Link]
-
Hay, M. P., et al. (2016). Optimised synthesis of a nitroCBI hypoxia-activated prodrug with substantial anticancer activity. Tetrahedron, 72(32), 4875–4881. Available from: [Link]
-
Huszthy, P. C., et al. (2021). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Neuro-Oncology Advances, 3(1), vdab103. Available from: [Link]
-
Day, C. P., et al. (2015). Drug discovery oncology in a mouse: concepts, models and limitations. Future Medicinal Chemistry, 7(11), 1435–1448. Available from: [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. Available from: [Link]
-
Sun, J. D., et al. (2008). In vitro activity profile of the novel hypoxia-activated cytotoxic prodrug TH-302. Clinical Cancer Research, 14(10), 3246–3253. Available from: [Link]
-
Reynolds, C. P., et al. (2016). Evaluation of alternative in vivo drug screening methodology: a single mouse analysis. Oncotarget, 7(34), 54379–54390. Available from: [Link]
-
Kim, D., et al. (2020). Mechanism and design of hypoxia-activated prodrugs. (a)... ResearchGate. Available from: [Link]
-
R. M. D. Versteegen, et al. Bioorthogonal Prodrug–Prodrug Activation. Available from: [Link]
-
Lee, J., et al. (2019). Hypoxia promotes cell viability in MDA-MB-231 cells. Assessment of (A)... ResearchGate. Available from: [Link]
-
Li, Y., Zhao, L., & Li, X. F. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Pharmacology, 12, 636892. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 52(28), 9789–9797. Available from: [Link]
-
J.O. sterile, et al. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2892. Available from: [Link]
-
Al-Mayah, A. H. J. (2016). Approaches to combat hypoxia in cancer therapy and the potential for in silico models in their evaluation. Journal of Medical Imaging and Radiation Oncology, 60(4), 543–551. Available from: [Link]
-
Muz, B., et al. (2015). Hypoxia-Driven Effects in Cancer: Characterization, Mechanisms, and Therapeutic Implications. Antioxidants & Redox Signaling, 23(8), 678–698. Available from: [Link]
-
Wesseling, F., et al. (2021). A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. Methods and Protocols, 4(2), 33. Available from: [Link]
-
El-Gindy, A., et al. (2011). New Sensitive HPLC Method for Evaluation of the Pharmacokinetics of New Amantadine Prodrugs as Hepatic Delivery Systems to Enhance its Activity against HCV. ResearchGate. Available from: [Link]
-
Li, J., et al. (2022). Prodrug activation by 4,4′-bipyridine-mediated aromatic nitro reduction. Nature Communications, 13(1), 5894. Available from: [Link]
-
Wang, Y., et al. (2023). An Azoreductase-Activated Self-monitoring Prodrug for Chemiluminescence Imaging and Safe Chemotherapy Breast Cancer. Journal of the American Chemical Society, 145(2), 1149–1157. Available from: [Link]
Sources
- 1. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. ackerleylab.com [ackerleylab.com]
- 14. mdpi.com [mdpi.com]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nitroreductaseincancertreatment.wordpress.com [nitroreductaseincancertreatment.wordpress.com]
- 18. stemcell.com [stemcell.com]
- 19. A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cariprazine Analogs Using Aminocyclohexanol Derivatives
Introduction: The Rationale for Cariprazine Analog Development
Cariprazine is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile.[1][2] It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2][3][4] A key feature of cariprazine is its high affinity for the dopamine D3 receptor, which is implicated in the cognitive and negative symptoms of schizophrenia.[2][3][4] The trans-cyclohexyl moiety in cariprazine's structure is a critical component that connects the two primary pharmacophores and is believed to contribute to its unique receptor interaction profile.[5]
The development of cariprazine analogs is a promising avenue for refining the therapeutic properties of this important class of drugs. By systematically modifying the cariprazine scaffold, researchers can explore the structure-activity relationships (SAR) to potentially enhance efficacy, improve the side-effect profile, and tailor the pharmacological activity for other neurological disorders.[6][7][8] This application note provides a detailed guide for the synthesis of cariprazine analogs, with a particular focus on the incorporation of aminocyclohexanol derivatives to probe the SAR of the central cyclohexyl core.
Strategic Approach to Analog Synthesis
The synthesis of cariprazine analogs can be approached through a convergent strategy, where key fragments are prepared separately and then coupled in the final steps. This allows for modularity and the efficient generation of a library of analogs. The core of our strategy revolves around the synthesis of a key aminocyclohexanol-derived intermediate, which can then be elaborated to the final target compounds.
The general synthetic workflow can be visualized as follows:
Sources
- 1. psychscenehub.com [psychscenehub.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 4. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Welcome to the technical support center for the synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors. The core of this reaction involves the attack of the amino group of (1R,4R)-4-aminocyclohexanol on an activated nitro-substituted aryl halide, such as 2-fluoronitrobenzene or 2-chloronitrobenzene.
Root Causes & Solutions:
-
Inadequate Activation of the Aromatic Ring: The SNAr mechanism relies on the presence of strong electron-withdrawing groups (EWGs), like the nitro group, positioned ortho or para to the leaving group.[1][2][3] This placement stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[1][4] If the nitro group is in the meta position, the reaction will not proceed efficiently.
-
Suboptimal Solvent Choice: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred because they effectively solvate the cation of the base, leaving the amine nucleophile more "naked" and reactive.[1][6][7] Protic solvents, such as water or alcohols, can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing the reaction rate.[6][8][9]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent. See the table below for a comparison of common solvents.
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the amino group of the cyclohexanol, thereby increasing its nucleophilicity. However, a base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete reaction.
-
Solution: Common bases for this reaction include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and triethylamine (TEA). The choice of base may need to be optimized for your specific reaction conditions. A milder base like potassium fluoride (KF) in water has also been shown to be effective for some SNAr aminations.[10]
-
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products.
-
Table 1: Solvent Selection for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Comments |
| DMSO | Polar Aprotic | 47 | 189 | Excellent for SNAr, dissolves a wide range of compounds. |
| DMF | Polar Aprotic | 37 | 153 | Good alternative to DMSO, but can decompose at high temperatures. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Lower boiling point, useful for reactions at moderate temperatures. |
| THF | Polar Aprotic | 7.6 | 66 | Generally less effective for SNAr than DMSO or DMF. |
| Methanol | Polar Protic | 33 | 65 | Can reduce nucleophilicity through hydrogen bonding.[6][8][9] |
| Water | Polar Protic | 80 | 100 | Can be used with specific bases like KF, offering a "green" alternative.[10] |
Question 2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are these byproducts and how can I prevent them?
Answer:
The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
O-Arylation: The hydroxyl group on the cyclohexanol ring is also a nucleophile and can compete with the amino group to attack the aryl halide. This results in the formation of an ether linkage instead of the desired amine linkage.
-
Causality: The relative nucleophilicity of the amine and hydroxyl groups can be influenced by the choice of base and solvent. Stronger bases can deprotonate the hydroxyl group, increasing its reactivity.
-
Prevention:
-
Base Selection: Using a milder base can favor N-arylation over O-arylation. For copper-catalyzed systems, NaOTMS has been shown to selectively promote N-arylation, while NaOt-Bu can favor O-arylation.[11][12] While this specific synthesis is typically uncatalyzed, the principle of base-controlled selectivity is relevant.
-
Protecting Groups: A common strategy is to protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before the amination reaction. The protecting group can then be removed in a subsequent step.
-
-
-
Over-alkylation/Di-arylation: While less common in SNAr with aminocyclohexanol, if the product amine is more nucleophilic than the starting amine, it could potentially react with another molecule of the aryl halide.[13][14][15][16]
-
Causality: The newly formed secondary amine can still act as a nucleophile.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the aminocyclohexanol relative to the aryl halide to ensure the aryl halide is consumed before significant di-arylation can occur.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture can help maintain a low concentration of it, disfavoring the second arylation.
-
-
-
Reaction with Solvent (Solvolysis): If a nucleophilic solvent like an alcohol is used, it can compete with the aminocyclohexanol, leading to the formation of an ether byproduct.[1]
-
Prevention: Use a non-nucleophilic, polar aprotic solvent like DMSO or DMF.
-
Workflow for Minimizing Side Products
Caption: Troubleshooting workflow for side product formation.
Question 3: Purification of the final product is challenging due to persistent impurities. What are the best practices for purification?
Answer:
Effective purification is crucial for obtaining this compound with high purity. The choice of method will depend on the nature of the impurities.
Purification Strategies:
-
Aqueous Workup:
-
Purpose: To remove inorganic salts (from the base) and water-soluble impurities.
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
-
-
Acid-Base Extraction:
-
Purpose: To separate the basic product from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH, saturated NaHCO3) until the product precipitates or can be extracted.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
-
-
Column Chromatography:
-
Purpose: To separate the product from impurities with different polarities.
-
Protocol:
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal ratio will need to be determined by TLC analysis. Start with a low polarity mixture and gradually increase the polarity to elute your product.
-
-
-
Recrystallization:
-
Purpose: To obtain highly pure crystalline material.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperature and low solubility at low temperature.
-
Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Can I use Buchwald-Hartwig amination for this synthesis? A1: While Buchwald-Hartwig amination is a powerful method for forming C-N bonds, it is typically employed when the aryl halide is not activated towards SNAr.[17][18] Given that 2-fluoronitrobenzene is highly activated, the uncatalyzed SNAr reaction is generally more straightforward and cost-effective for this specific transformation. Buchwald-Hartwig reactions require a palladium catalyst and specific phosphine ligands, which adds complexity and cost.[17][18][19]
Q2: What is the role of the nitro group? A2: The nitro group is a strong electron-withdrawing group. Its presence ortho or para to the leaving group is essential for the SNAr reaction to proceed. It activates the aromatic ring to nucleophilic attack by withdrawing electron density and stabilizes the intermediate Meisenheimer complex through resonance.[1][4][20]
Q3: How do I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress. A suitable solvent system for TLC (e.g., 30-50% ethyl acetate in hexanes) should be determined beforehand.
Q4: Are there any safety precautions I should be aware of? A4: Yes.
-
Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.
-
Reagents: Nitroaromatic compounds can be toxic and are often skin and respiratory irritants. Handle them with care.
-
Bases: Strong bases are corrosive. Avoid contact with skin and eyes.
Q5: My starting (1R,4R)-4-aminocyclohexanol is a hydrochloride salt. Do I need to neutralize it first? A5: Yes, it is advisable. The hydrochloride salt is not nucleophilic. You can either neutralize it before the reaction and extract the free amine, or you can add an extra equivalent of base to the reaction mixture to neutralize the HCl in situ. Using an extra equivalent of base is often more convenient.
Diagram of SNAr Mechanism
Caption: The SNAr mechanism for the synthesis.
III. References
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. Available at: [Link]
-
PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Retrieved from [Link]
-
American Chemical Society. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Request PDF. Available at: [Link]
-
PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Available at: [Link]
-
PubMed. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Available at: [Link]
-
PubMed Central. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]
-
PubMed Central. (n.d.). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of atropoenantioselective L1‐mediated SNAr reaction. Available at: [Link]
-
Researcher.Life. (2024). Synthesis ofSecondary Amines via Self-Limiting Alkylation. R Discovery. Available at: [Link]
-
ResearchGate. (2024). (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available at: [Link]
-
RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]
-
National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
-
National Institutes of Health. (n.d.). Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. Available at: [Link]
-
ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available at: [Link]
-
Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. youtube.com [youtube.com]
- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Diastereoselectivity in Aminocyclohexanol Reactions
Welcome to the Technical Support Center for professionals engaged in the synthesis of aminocyclohexanols. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the control of diastereoselectivity in these critical reactions. As researchers, scientists, and drug development professionals, achieving the desired stereochemical outcome is paramount for the biological activity and efficacy of target molecules. This resource leverages field-proven insights and fundamental chemical principles to help you navigate the complexities of these stereoselective reductions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.
Question 1: My reduction of a substituted aminocyclohexanone is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the reduction of substituted cyclohexanones to aminocyclohexanols is a common challenge that hinges on controlling the facial selectivity of hydride attack on the carbonyl group. A low diastereomeric ratio (d.r.) indicates that the transition states leading to the two diastereomers are energetically very similar under your current reaction conditions. Several factors can be manipulated to favor one pathway over the other.
Underlying Principles: The stereochemical outcome of cyclohexanone reduction is primarily governed by a balance between steric and electronic effects. The two main pathways for nucleophilic attack are "axial" and "equatorial," leading to the formation of equatorial and axial alcohols, respectively.[1]
-
Steric Hindrance: Bulky reducing agents preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol.[1][2] Conversely, smaller reducing agents can approach from the more sterically demanding axial face to yield the more thermodynamically stable equatorial alcohol.[2] This is often referred to as "steric approach control."[2]
-
Torsional Strain (Felkin-Anh Model): Attack from the axial direction can be favored by smaller nucleophiles as it avoids developing eclipsing interactions between the newly forming C-O bond and the adjacent C-H bonds at the 2 and 6 positions.[1]
Troubleshooting Steps:
-
Modify the Reducing Agent: This is often the most impactful change.
-
For the Equatorial Alcohol (trans product): Employ smaller, less sterically demanding reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2] These reagents favor axial attack.
-
For the Axial Alcohol (cis product): Use bulky hydride reagents such as L-Selectride® (lithium tri-sec-butylborohydride) or diisobutylaluminum hydride (DIBAL-H).[2][3] These will preferentially attack from the equatorial face.
-
-
Adjust the Reaction Temperature: Lowering the reaction temperature can significantly enhance diastereoselectivity.[4][5] At lower temperatures, the small energy difference between the two transition states becomes more significant, favoring the lower energy pathway. It is crucial to maintain a consistent low temperature throughout the reaction, including during reagent addition and quenching.[4]
-
Vary the Solvent: The solvent can influence the effective size of the reducing agent and the stability of the transition states.
-
Protic solvents, like methanol or ethanol, can coordinate with the borohydride reagent, affecting its reactivity and stereoselectivity.[6]
-
Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used and can be optimized.
-
-
Consider Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃) in what is known as the Luche reduction, can enhance the electrophilicity of the carbonyl group and alter the stereochemical outcome, often favoring axial attack.
Experimental Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for troubleshooting and optimizing diastereoselectivity.
Question 2: I am trying to synthesize a cis-3-aminocyclohexanol from a β-enaminoketone, but the trans isomer is the major product. What factors control this selectivity?
Answer:
The reduction of β-enaminoketones presents a different set of stereochemical considerations compared to simple cyclohexanone reductions. The high cis:trans diastereoselectivity often observed in these reactions can be explained by the conformation of an intermediate allylic anion.[7]
Mechanistic Insight:
In a dissolving metal reduction, for instance using sodium in a mixture of THF and isopropyl alcohol, the β-enaminoketone can accept electrons to form a radical anion, which can then be protonated.[8] A plausible mechanism involves the formation of a more stable allylic anion conformation that minimizes steric interactions.[7] Protonation of this stable intermediate occurs selectively from the less hindered face. For example, if the top face is sterically hindered by a bulky substituent, protonation will occur from the bottom face, leading to the cis product.[7][8]
Troubleshooting High trans Selectivity:
If you are observing an unexpectedly high proportion of the trans isomer, consider the following:
-
Conformational Control: The stability of the intermediate is key. Substituents on the cyclohexane ring or the enamine nitrogen can influence which conformation of the allylic anion is more stable, thereby altering the face of protonation.
-
Proton Source: The nature of the proton source can influence the selectivity. A bulkier alcohol might lead to a different stereochemical outcome.
-
Reaction Conditions: Temperature and solvent can affect the equilibrium between different conformations of the reaction intermediate.
Suggested Protocol for High cis Selectivity:
A reported method for achieving high cis selectivity involves the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol at room temperature.[7][8]
Step-by-Step Protocol:
-
Dissolve the β-enaminoketone in a mixture of isopropyl alcohol and THF.[8]
-
Cool the solution to 0 °C and add an excess of small pieces of metallic sodium.[8]
-
Allow the reaction to stir and warm to room temperature until completion, as monitored by TLC.[8]
-
After removing any unreacted sodium, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent like ethyl acetate.[8]
Frequently Asked Questions (FAQs)
Q1: How can I reliably determine the cis/trans ratio of my aminocyclohexanol product mixture?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry of aminocyclohexanol isomers.[9][10]
-
¹H NMR Spectroscopy: The key is to analyze the chemical shifts and, more importantly, the proton-proton coupling constants (J-values) of the protons on the carbons bearing the amino and hydroxyl groups.[9]
-
Coupling Constants: In the stable chair conformation, axial-axial couplings (³J_ax,ax) are typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are much smaller (2-5 Hz).[10]
-
For trans-4-aminocyclohexanol, the more stable conformation has both substituents in equatorial positions, meaning the attached protons (H-1 and H-4) are axial. These protons will exhibit large axial-axial coupling constants.[9]
-
For cis-4-aminocyclohexanol, one substituent is axial and the other is equatorial. The corresponding protons will show smaller coupling constants.[10]
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to the different steric environments.[10]
-
2D NMR Techniques: For unambiguous assignment, especially in complex molecules, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, confirming their relative stereochemistry.[7][9]
Data Summary for 4-Aminocyclohexanol Isomer Identification:
| Spectroscopic Feature | cis-Isomer | trans-Isomer | Rationale |
| H-1 (CH-OH) Proton | Equatorial | Axial | The equatorial H-1 proton in the cis isomer is at a lower field (higher ppm) than the axial H-1 proton in the trans isomer.[10] |
| H-4 (CH-NH₂) Proton | Equatorial | Axial | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[10] |
| Coupling Constants (³J) | Smaller axial-equatorial and equatorial-equatorial couplings. | Large axial-axial couplings (typically 10-13 Hz).[9] | The magnitude of the vicinal coupling constant is a definitive indicator of the substituent's orientation.[9] |
Q2: Can I separate the cis and trans diastereomers if my reaction is not selective?
A2: Yes, separation of diastereomers is often feasible due to their different physical properties.
-
Column Chromatography: This is a common laboratory technique for separating diastereomers. The different polarities of the cis and trans isomers can allow for their separation on a silica gel column.[7]
-
Crystallization: Diastereomers have different solubilities, which can be exploited for separation by fractional crystallization.[11] Sometimes, a process of digestion, where the crystal mixture is briefly boiled in a specific solvent system, can be used to enrich one diastereomer.[11]
-
Diastereomeric Salt Formation: If the aminocyclohexanol is to be resolved into its enantiomers, this is achieved by forming diastereomeric salts with a chiral acid. These salts can then be separated by crystallization.
Q3: Does the conformation of the starting cyclohexanone affect the diastereoselectivity?
A3: Absolutely. The conformation of the cyclohexanone ring, including the presence of twist-boat conformers, can play a significant role in the stereochemical outcome of hydride reductions.[2][12] While the chair conformation is typically the most stable, certain substitution patterns can make twist-boat conformations more accessible. The facial accessibility of the carbonyl group can be different in a twist-boat conformation compared to a chair, leading to altered diastereoselectivity.[12] Computational studies have shown that for some substrates, the reaction may proceed through a twist-boat transition state, which can be the key factor determining the product ratio.[2]
Visualization of Hydride Attack on a Cyclohexanone Chair Conformation:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Central Role of Nitro Group Reduction
Welcome to the Technical Support Center for the Optimization of Catalytic Reduction of the Nitro Group. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this critical chemical transformation. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction dynamics.
The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis.[1] This reaction is fundamental for producing a vast array of pharmaceuticals, agrochemicals, and dyes, where the resulting amino group acts as a crucial synthetic handle or pharmacophore.[1][2] While seemingly straightforward, the process is nuanced, with challenges ranging from incomplete reactions to poor chemoselectivity. This guide provides a structured approach to troubleshooting and optimizing these reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.
Problem 1: Incomplete Reaction or Low Yield
Question: My nitro group reduction is sluggish, incomplete, or provides a low yield. What are the common causes and how can I resolve this?
Answer: This is one of the most frequent challenges. The root cause typically falls into one of four categories: catalyst/reagent issues, poor substrate solubility, suboptimal reaction conditions, or the presence of catalyst poisons.
Common Causes and Solutions:
-
Catalyst or Reagent Activity: The activity of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or through improper handling and storage.[3][4] Always use a fresh or reliably stored catalyst. If the reaction is still slow, consider increasing the catalyst loading (w/w %).
-
Metal/Acid Reductions (Fe/HCl, SnCl₂): The purity and, crucially, the surface area of the metal are important. Use finely powdered metals to maximize the reactive surface area.[4] The concentration of the acid is also a critical factor for the reaction rate.[4]
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For metal-based reductions, a 3-5 fold excess is often required to drive the reaction to completion.[1][5]
-
-
Solubility Issues: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[4]
-
Suboptimal Reaction Conditions:
-
Temperature: While many reductions proceed at room temperature, some stubborn substrates require heating to achieve a reasonable rate.[4] However, exercise caution, as higher temperatures can sometimes promote the formation of side products.[4]
-
Hydrogen Pressure (for Catalytic Hydrogenation): For difficult reductions, increasing the hydrogen pressure above atmospheric levels can significantly improve the reaction rate and completeness.[4][6]
-
-
Catalyst Poisoning: The presence of impurities in the starting material, solvent, or glassware can poison the catalyst, causing a dramatic drop in activity.[3]
Troubleshooting Workflow for Incomplete Reactions
The following diagram outlines a systematic approach to diagnosing and solving incomplete nitro group reductions.
Caption: A workflow for troubleshooting incomplete nitro reductions.
Problem 2: Lack of Chemoselectivity
Question: My reaction is reducing other functional groups (e.g., alkenes, ketones, halides) in my molecule. How can I selectively reduce only the nitro group?
Answer: Achieving chemoselectivity is a primary challenge, as many reagents capable of reducing nitro groups can also affect other functionalities.[5] The choice of reducing agent is paramount.
-
Highly Active, Non-Selective Methods: Standard catalytic hydrogenation with Pd/C is a powerful method but often suffers from low chemoselectivity.[9] It will readily reduce alkenes, alkynes, and nitriles, and can cleave benzyl ethers or cause dehalogenation of aryl halides.[1][10]
-
Highly Selective Methods:
-
Metal-Mediated Reductions: Systems like Fe/NH₄Cl in ethanol/water or SnCl₂·2H₂O in ethanol are classical, robust methods with excellent tolerance for most other functional groups, including halides, ketones, esters, and nitriles.[1][4][5]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (N₂H₄) with a catalyst can sometimes offer improved selectivity.
-
Sulfide Reagents: Sodium sulfide (Na₂S) can be useful when acidic or standard hydrogenation conditions are incompatible with the substrate. It is particularly known for selectively reducing one nitro group in dinitro compounds.[10]
-
Decision Flowchart for Chemoselective Nitro Reduction
This diagram provides a decision-making framework for selecting a reducing agent based on the functional groups present in your substrate.
Caption: A decision guide for selecting a chemoselective reducing agent.
Problem 3: Formation of Side Products
Question: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the final amine?
Answer: The reduction of a nitro group is a six-electron process that proceeds through several intermediates.[1] The accumulation of these intermediates or their subsequent condensation can lead to undesired side products.
General Mechanistic Pathway and Side Reactions
The reduction typically follows a direct pathway from the nitro compound (Ar-NO₂) to the nitroso (Ar-NO), then to the hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂).[1][11] However, a competing condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species.[9][11]
Caption: The reduction pathway of nitroarenes showing key intermediates and potential side products.
Solutions to Minimize Side Products:
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent to push the reaction past the intermediate stages and to completion.[4]
-
Control Temperature: Highly exothermic reactions can lead to localized overheating, which may promote condensation side reactions.[4] Ensure adequate stirring and cooling if necessary.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LCMS.[5] Stopping the reaction too early can leave intermediates, while excessively long reaction times can sometimes lead to degradation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for my catalytic hydrogenation? A1: The choice depends on functional group tolerance and cost.[12]
-
Palladium on Carbon (Pd/C): The most common and highly active choice for simple substrates without other reducible groups.[10]
-
Platinum on Carbon (Pt/C): Also highly active and can sometimes be effective where Pd/C fails.
-
Raney Nickel: A more economical option, often used when trying to avoid dehalogenation of aryl chlorides and bromides, which is a common side reaction with Pd/C.[10]
Q2: How critical is the choice of solvent? A2: It is very critical. The solvent must fully dissolve the starting material for a heterogeneous reaction to proceed efficiently.[4] Protic solvents like ethanol and methanol are excellent for many hydrogenations. For less polar substrates, THF, ethyl acetate, or even toluene can be used.[6] Sometimes a co-solvent system is the best solution.[4]
Q3: How can I monitor the progress of my reaction? A3: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] For catalytic hydrogenations in a pressurized vessel, progress can also be monitored by observing the hydrogen uptake from the gas cylinder.[11] On-line mid-IR spectroscopy is also used in process development settings for real-time monitoring.[13]
Q4: What are the primary safety concerns with nitro group reductions? A4: The reactions are often highly exothermic and can pose a risk of a thermal runaway if not properly controlled, especially on a large scale.[11][13] Catalytic hydrogenations involve flammable hydrogen gas, often under pressure, requiring appropriate high-pressure reactors and safety protocols.[11] Some intermediates, like hydroxylamines, can be unstable.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation (Pd/C)
This method is highly efficient for substrates without other easily reducible functional groups.[1]
-
Setup: To a heavy-walled hydrogenation flask, add the nitroarene (1.0 eq), a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-10 mol % Pd).
-
Inerting: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon several times.[1]
-
Hydrogenation: Replace the inert atmosphere with hydrogen (H₂), either from a balloon (for atmospheric pressure) or by connecting to a hydrogenation apparatus for higher pressures.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC or LCMS until the starting material is completely consumed.[1]
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the solid catalyst. Wash the celite pad thoroughly with the reaction solvent.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.[1]
Protocol 2: Selective Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)
This is a robust and highly chemoselective method suitable for complex molecules.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the nitroarene (1.0 eq), ethanol, and water (a common ratio is 2:1 to 4:1 EtOH:H₂O).
-
Reagents: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[1]
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C). The reaction is often vigorous initially.[1]
-
Monitoring: Monitor the reaction by TLC or LCMS until completion.
-
Workup: Cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[1]
-
Isolation: Remove the organic solvent from the filtrate under reduced pressure. The remaining aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the product.
Protocol 3: Selective Reduction using Tin(II) Chloride (SnCl₂)
This method is particularly mild and effective for substrates sensitive to other conditions.
-
Setup: To a round-bottom flask, add a solution of the nitro compound (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Reagent: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.[4]
-
Reaction: Stir the mixture. It can often be run at room temperature, but for less reactive substrates, heating to reflux may be necessary.[4]
-
Monitoring: Monitor the reaction progress by TLC or LCMS.
-
Workup: Once complete, cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to quench the reaction and precipitate tin salts.
-
Isolation: Filter the resulting suspension through celite. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude amine.[4]
Data & Reference Tables
Table 1: Performance Comparison of Common Catalytic Systems
| Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 5% Pd/C | H₂ (1 atm) | Methanol | 25 | 1 | >99 | >99 | [12] |
| 5% Pt/C | H₂ (1 atm) | Ethanol | 25 | 2 | >99 | >99 | [12] |
| Raney Ni | H₂ (1 atm) | Ethanol | 50 | 4 | >99 | >99 | [10] |
| Fe / NH₄Cl | - | EtOH/H₂O | 80 | 2-4 | High | >95 | [1] |
| SnCl₂·2H₂O | - | Ethanol | 80 | 1-3 | High | >95 | [4] |
Table 2: Chemoselectivity Guide for Common Reducing Agents
| Functional Group | Catalytic H₂ (Pd/C) | Fe / NH₄Cl | SnCl₂·2H₂O |
| Aryl Halide (Cl, Br) | Reduced (Dehalogenation) | Stable | Stable |
| Ketone / Aldehyde | Often Reduced | Stable | Stable |
| Ester | Stable | Stable | Stable |
| Nitrile | Reduced | Stable | Stable |
| Alkene / Alkyne | Reduced | Stable | Stable |
| Benzyl Ether | Cleaved (Hydrogenolysis) | Stable | Stable |
| (Table adapted from BenchChem technical guides.[1]) |
References
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (n.d.). Benchchem.
- A Comparative Guide to Catalysts for Nitro Group Reduction. (n.d.). Benchchem.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
- Nitro Reduction - Common Conditions. (n.d.). Organic-chemistry.org.
- Challenges in the selective reduction of the nitro group. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (n.d.). University of Oxford, Department of Chemistry.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). ACS Omega.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.
- General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
- Catalytic hydrogenation of nitroarenes. (2020). Bio-protocol.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. (n.d.). Benchchem.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). National Institutes of Health.
- Catalyst poisoning. (n.d.). Wikipedia.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- my nitro refuses to be reduced. (2023). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stereochemical Integrity of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Welcome to the technical support center for (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing racemization and epimerization during chemical transformations of this chiral intermediate. Our goal is to provide you with not only troubleshooting solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What does "racemization" or "loss of stereochemical purity" mean for this compound?
A: this compound has two stereocenters at positions C1 (hydroxyl group) and C4 (amino group). Loss of stereochemical purity, often referred to as racemization or, more accurately, epimerization , is the undesired conversion of the starting (1R,4R) isomer into its diastereomers: (1S,4R), (1R,4S), or (1S,4S).
The most common issue is epimerization at the C1 position, which bears the more reactive hydroxyl group. This converts the desired (1R,4R) compound into its (1S,4R) epimer. This process compromises the stereoisomeric purity of your product, which is critical in pharmaceutical development where a single stereoisomer often possesses the desired therapeutic effect while others may be inactive or harmful.[1][2]
Q2: What are the primary reaction conditions that trigger epimerization for this molecule?
A: The stereochemical integrity of this compound is most commonly threatened by three main factors:
-
Harsh pH Conditions: Both strong acids and strong bases can catalyze epimerization.[3]
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier to epimerization, especially over prolonged reaction times.[4][5]
-
Inappropriate Catalysts or Reagents: Certain reagents, particularly those that can facilitate oxidation or hydrogen transfer, can lead to the formation of achiral intermediates, resulting in a loss of stereochemistry.[6][7]
Q3: Which stereocenter, C1 (-OH) or C4 (-NHAr), is more susceptible to epimerization?
A: The stereocenter at C1 (hydroxyl group) is significantly more susceptible to epimerization. This is because the C1-H bond is alpha to the oxygen atom, making it prone to abstraction or involvement in pathways that form a planar, achiral intermediate.
Mechanisms for epimerization at C1 include:
-
Oxidation-Reduction: Unintentional oxidation of the secondary alcohol to a ketone erases the stereocenter. Subsequent reduction of the achiral ketone intermediate will produce a mixture of both R and S configurations at C1.
-
SN1-type Substitution: Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (H₂O). Departure of water generates a planar carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a racemic mixture at that center.[8][9][10]
Epimerization at C4 is much less common as it would require breaking the stable C-N or C-H bond without a clear, low-energy mechanistic pathway under typical synthetic conditions.
Troubleshooting Guide: Diagnosing & Solving Epimerization
Q4: I performed an O-acylation on the hydroxyl group using a strong base and observed significant (1S,4R) epimer formation. What happened?
A: Using a strong base (e.g., LDA, NaH, or even excess strong alkoxides) is a likely cause of epimerization. While the primary goal is to deprotonate the hydroxyl group, strong bases can also promote side reactions. The most probable mechanism is a base-catalyzed oxidation-reduction pathway, potentially involving trace impurities or air (oxygen).
Solution:
-
Switch to a Milder Base: Employ non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For catalyzed reactions, a combination of a stoichiometric amount of a tertiary amine with a catalytic amount of 4-dimethylaminopyridine (DMAP) is often effective and minimizes epimerization risk.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid heating unless absolutely necessary.[3]
-
Use an Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation-related side reactions.
Q5: My reaction involves a transition metal catalyst (e.g., Pd, Ru) and I'm losing stereochemical purity. Why?
A: Many transition metal catalysts, especially those used for hydrogenations or transfer hydrogenations, can reversibly form metal-hydride species.[2] These can facilitate a "hydrogen-borrowing" mechanism where the alcohol is temporarily oxidized to a ketone (releasing H₂ to the metal), and then the ketone is re-reduced.[11] Since the ketone intermediate is achiral at C1, its reduction leads to epimerization.
Solution:
-
Choose a Stereochemistry-Matched Catalyst: In some advanced applications, a chiral catalyst can be essential for success, as a mismatched catalyst may fail or cause side reactions.[12]
-
Protecting Group Strategy: If the reaction does not involve the hydroxyl group, protect it as an ether (e.g., TBDMS, SEM) or another stable group that does not participate in hydrogen transfer reactions. This is a highly effective strategy for preventing epimerization at a vulnerable stereocenter.[11]
-
Screen Catalysts: If the reaction must involve the alcohol, screen different catalysts. Some catalysts have a lower propensity for hydrogen borrowing under specific conditions.
Q6: I noticed a loss of purity even before starting my reaction. Could the starting material be degrading during storage?
A: Yes, improper storage can lead to slow degradation and potential epimerization. Amines and alcohols can be sensitive to air, light, and acidic or basic residues on glassware.
Solution:
-
Storage Conditions: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place.
-
Solvent Purity: If stored in solution, ensure the solvent is of high purity, dry, and free of acidic or basic contaminants. Aprotic solvents are generally preferred over protic ones for long-term storage.[13]
-
Re-analyze Before Use: Always re-analyze the purity and stereochemical integrity (e.g., by chiral HPLC) of the starting material before use if it has been stored for an extended period.
Visualizing the Problem: Mechanisms and Workflows
Below are diagrams illustrating the primary epimerization pathway and a logical troubleshooting workflow.
Caption: Potential epimerization pathway at the C1 stereocenter.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. reddit.com [reddit.com]
- 11. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chirality-matched catalyst-controlled macrocyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Welcome to the technical support center for the synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Our approach is rooted in explaining the "why" behind the "how," ensuring you have a deep understanding of the reaction intricacies to achieve high purity and yield.
I. Understanding the Synthesis: A Quick Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic amino group of (1R,4R)-4-aminocyclohexanol attacks the electron-deficient aromatic ring of 2-fluoronitrobenzene, displacing the fluoride ion. The reaction is driven by the strong electron-withdrawing effect of the nitro group, which stabilizes the intermediate Meisenheimer complex.
Caption: General workflow of the SNAr synthesis.
II. Frequently Asked Questions (FAQs)
FAQ 1: My final product has a melting point lower than expected and appears as a mixture in the NMR. What is the likely cause?
A common reason for a depressed melting point and complex NMR spectrum is the presence of the cis-isomer, (1S,4S)-4-((2-nitrophenyl)amino)cyclohexanol. This diastereomeric impurity arises from the presence of the cis-isomer, (1S,4S)-4-aminocyclohexanol, in your starting material.
The synthesis of 4-aminocyclohexanol often starts from 1,4-cyclohexanedione, and controlling the stereochemistry of the reduction and amination can be challenging. Even commercially available (1R,4R)-4-aminocyclohexanol may contain small amounts of the cis-isomer.
Troubleshooting:
-
Analyze Your Starting Material: Before starting the synthesis, verify the purity of your (1R,4R)-4-aminocyclohexanol using chiral HPLC or by derivatizing a small sample to a more easily separable compound for GC analysis.
-
Purification of the Final Product: If the impurity is already present in your final product, careful column chromatography or fractional crystallization may be required to separate the diastereomers. Due to their similar polarities, this can be a challenging separation. A solvent system screening for crystallization is highly recommended.
FAQ 2: I'm observing a persistent yellow color in my product, even after purification. What could this be?
While the product itself is typically a pale yellow solid, a more intense or off-color yellow can indicate the presence of unreacted 2-fluoronitrobenzene or other nitroaromatic impurities. 2-Fluoronitrobenzene is a yellow crystalline solid.
Troubleshooting:
-
Reaction Monitoring: Ensure your reaction goes to completion by using TLC or HPLC to monitor the disappearance of the 2-fluoronitrobenzene spot/peak.
-
Work-up Procedure: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up can help remove any acidic impurities.
-
Purification: Recrystallization is often effective at removing unreacted starting materials. If the color persists, consider a charcoal treatment during the recrystallization process, but be aware that this can sometimes lead to a loss of product.
III. Troubleshooting Guide: Common Impurities and Solutions
This section provides a more in-depth look at specific impurities, their origins, and methods for their detection and removal.
| Impurity ID | Impurity Name | Common Source |
| IMP-01 | (1S,4S)-4-((2-Nitrophenyl)amino)cyclohexanol | Contamination of (1R,4R)-4-aminocyclohexanol with its cis-isomer. |
| IMP-02 | 2-Chloronitrobenzene | Impurity in the 2-fluoronitrobenzene starting material, arising from its synthesis via the Halex process. |
| IMP-03 | (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexyl-(2-nitrophenyl)amine | Di-alkylation of the product with a second molecule of 2-fluoronitrobenzene. |
| IMP-04 | 2-Nitrophenol | Hydrolysis of 2-fluoronitrobenzene under basic conditions, especially in the presence of water. |
| IMP-05 | 1,4-Cyclohexanediol | By-product from the synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione. |
Troubleshooting IMP-01: The Diastereomeric Impurity
Problem: Presence of the cis-isomer, leading to purification challenges and potential issues in downstream applications where stereochemistry is critical.
Diagnostic Workflow:
Technical Support Center: Stability of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol Under Acidic Conditions
Last Updated: January 15, 2026
Introduction
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol is a key intermediate in various synthetic pathways, valued for its specific stereochemistry and functional groups. However, researchers frequently encounter stability issues when this molecule is subjected to acidic conditions, leading to reduced yields, product impurity, and difficulties in downstream processing. This technical support guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges.
While specific degradation studies on this exact molecule are not extensively published, this guide is built upon established principles of organic chemistry and data from structurally related compounds, such as 2-nitroaniline and substituted cyclohexanols.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to acidic conditions?
A1: There are three main areas of concern:
-
The Secondary Amine: The nitrogen atom is weakly basic due to the strong electron-withdrawing effect of the adjacent 2-nitro group. While it can be protonated under strongly acidic conditions, this generally increases solubility in polar solvents.[1] The primary concern is not simple hydrolysis of the C-N bond, which is relatively stable, but its potential involvement in side reactions if other parts of the molecule are being modified.
-
The Nitro Group: The nitro group is generally stable to non-reducing acids. However, under certain conditions, particularly in the presence of reducing agents that can be activated by acid (e.g., SnCl₂ in HCl), it can be reduced to an amino group.[1][2]
-
The Secondary Alcohol: The cyclohexanol hydroxyl group can be protonated by acid, forming a good leaving group (water). This can lead to elimination reactions (dehydration) to form an alkene (cyclohexene derivative) or substitution reactions, depending on the nucleophilicity of the counter-ion.[3]
Q2: Why is the amine in this compound considered a "weak base"?
A2: The amine is directly attached to a benzene ring that bears a nitro group at the ortho position. The nitro group is one ofthe strongest electron-withdrawing groups. Through resonance and inductive effects, it pulls electron density away from the benzene ring and, consequently, from the amino group's nitrogen atom. This delocalization reduces the availability of the nitrogen's lone pair of electrons to accept a proton, making it significantly less basic than a typical alkylamine or even aniline itself. For reactions requiring amine protonation, stronger acidic conditions are necessary compared to more basic amines.[1]
Q3: Can I predict the major degradation product under strongly acidic and heated conditions?
A3: Under forcing conditions (e.g., strong acid and heat), the most likely degradation pathway is the acid-catalyzed dehydration of the secondary alcohol.[3] The reaction would proceed by protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation on the cyclohexane ring. A subsequent elimination of a proton would yield 1-((2-nitrophenyl)amino)cyclohex-3-ene as the likely major byproduct.
Troubleshooting Guide
This section addresses specific experimental issues.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield after an acidic deprotection step (e.g., Boc or Trityl removal elsewhere in the molecule). | 1. Dehydration of the cyclohexanol moiety: The acid concentration or temperature is too high, causing elimination.[3]2. Partial reduction of the nitro group: This is less common but possible if the substrate has impurities or if certain acids/additives are used. | 1. Optimize Acid Conditions: Use the mildest effective acid. For example, switch from concentrated HCl or H₂SO₄ to a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) or use trifluoroacetic acid (TFA) at low temperatures (0 °C to room temperature).2. Control Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Start at 0 °C and slowly warm if necessary.3. Monitor Reaction Closely: Use TLC or LC-MS to monitor the consumption of starting material. Quench the reaction as soon as the primary reaction is complete to minimize byproduct formation. |
| Reaction mixture turns dark brown or black. | 1. Decomposition of the nitroaromatic ring: This can occur under harsh acidic conditions, especially at elevated temperatures.[4] 2. Oxidation: If using an oxidizing acid (like nitric acid) or in the presence of air at high temperatures, the aniline moiety can be oxidized. | 1. Lower the Temperature: Immediately cool the reaction. Dark coloration is often a sign of thermal decomposition.[4]2. Ensure an Inert Atmosphere: If the reaction is sensitive, particularly at elevated temperatures, run it under a nitrogen or argon atmosphere to prevent air oxidation.3. Re-evaluate Acid Choice: Avoid strong oxidizing acids unless they are specifically required for the desired reaction. |
| An unexpected, less polar spot appears on TLC. | 1. Formation of the cyclohexene byproduct: Dehydration of the alcohol leads to a less polar alkene.[3] | 1. Confirm the Structure: Isolate the byproduct and characterize it (e.g., by ¹H NMR and MS) to confirm its identity. This will validate the degradation pathway.2. Implement Milder Conditions: As with low yield, reduce acid strength, temperature, and reaction time. Consider using a weaker acid or a buffered system if compatible with the primary reaction. |
| Difficulty isolating the product; it remains in the aqueous layer during workup. | 1. Protonation of the secondary amine: In a highly acidic aqueous workup, the amine can be protonated, forming a water-soluble ammonium salt.[1] | 1. Adjust pH Before Extraction: After quenching the reaction, carefully neutralize the aqueous layer with a base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH of 8-9. This will deprotonate the amine, making the compound soluble in organic solvents like ethyl acetate or dichloromethane.2. Test Aqueous Layer: Before discarding the aqueous layer, spot it on a TLC plate to ensure no product remains.[5] |
Visualizations
Hypothesized Acid-Catalyzed Degradation Pathway
Caption: Hypothesized mechanism for acid-catalyzed dehydration.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Exemplary Protocol: Boc Deprotection in the Presence of the Title Compound
This protocol assumes you have a substrate Substrate-Boc that also contains the this compound moiety, and you wish to selectively remove the Boc protecting group.
Materials:
-
Substrate-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve Substrate-Boc (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling (Critical Step): Cool the solution to 0 °C using an ice-water bath. This is crucial to minimize potential side reactions like dehydration.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Rationale: Using TFA is generally milder than mineral acids and the cleavage is often faster, reducing overall exposure time. Adding it slowly at 0 °C helps control any exotherm.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 15-30 minutes. The deprotected product should be more polar than the starting material. Rationale: Close monitoring prevents running the reaction for an excessive duration, which is the primary cause of byproduct formation.
-
Quenching: Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by slowly adding it to a vigorously stirred, cold saturated NaHCO₃ solution. Continue adding the basic solution until gas evolution ceases and the pH of the aqueous layer is ~8. Rationale: This step neutralizes the TFA and deprotonates the secondary amine of your product, ensuring it is soluble in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
References
-
Farooqi, Z. H., Begum, R., & Naseem, K. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research International, 24(10), 8996–9010. [Link]
-
Chemistry Stack Exchange. (2018). Is cyclohexanol or hexanol more acidic? Retrieved January 15, 2026, from [Link]
-
Higson, F. K. (1992). Biodegradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
-
Crawford, R. L. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline? Retrieved January 15, 2026, from [Link]
-
PubMed. (2017). Catalytic reduction of 2-nitroaniline: a review. Retrieved January 15, 2026, from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Wang, F., et al. (2023). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. Nature Communications, 14(1), 1-13. [Link]
-
ResearchGate. (2017). Catalytic reduction of 2-nitroaniline: a review. Retrieved January 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexanol. Retrieved January 15, 2026, from [Link]
-
Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 121-129. [Link]
-
Filo. (2025). Explain stability of cyclohexanol on the basis of baeyer-strain theory. Retrieved January 15, 2026, from [Link]
-
TRUPTI RANE (TAWDE). (2022, September 20). Effect of conformation on reactivity of cyclohexane derivative Oxidation of cyclohexanol [Video]. YouTube. [Link]
Sources
Technical Support Center: Enhancing Nitrophenyl Compound Solubility for Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor nitrophenyl compound solubility in reaction media. Our goal is to equip you with the knowledge to diagnose solubility issues and implement effective solutions, ensuring the success of your synthetic endeavors.
The Root of the Problem: Why Are Nitrophenyl Compounds Often Poorly Soluble?
Nitrophenyl compounds, characterized by a benzene ring substituted with one or more nitro (-NO₂) groups, often present significant solubility challenges. This stems from a combination of factors:
-
High Crystallinity: The planar structure of the benzene ring and the strong electron-withdrawing nature of the nitro groups can lead to strong intermolecular interactions (π-π stacking and dipole-dipole forces) in the solid state. This results in a stable crystal lattice that requires a significant amount of energy to break down, leading to low solubility.
-
Polarity Mismatch: While the nitro groups impart polarity, the aromatic ring is nonpolar. This dual nature can make it difficult to find a single solvent that effectively solvates both parts of the molecule.
-
Hydrogen Bonding: In the case of nitrophenols, the presence of a hydroxyl group allows for hydrogen bonding. While this can increase water solubility to some extent, intramolecular hydrogen bonding (especially in ortho-isomers) can decrease the molecule's interaction with the solvent.[1]
Understanding these underlying principles is the first step in troubleshooting and resolving solubility issues.
Troubleshooting & FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My nitrophenyl substrate won't dissolve in my chosen reaction solvent. What are my immediate first steps?
A1: When faced with an insoluble substrate, a systematic, step-by-step approach is recommended. Before resorting to more complex methods, start with the fundamentals.
Step 1: Re-evaluate Your Solvent Choice The principle of "like dissolves like" is your primary guide.[2][3] Nitrophenyl compounds have a unique polarity profile. While soluble in some organic solvents like ethanol and acetone, their solubility can be limited.[4] Consult a solvent polarity chart and consider the specific structure of your nitrophenyl compound.
dot
Caption: Initial troubleshooting workflow for solubility issues.
Step 2: Introduce Mechanical or Thermal Energy Often, the rate of dissolution is the limiting factor, not the absolute solubility.
-
Heating: Increasing the temperature will generally increase the solubility of a solid in a liquid.[4][5] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area available for solvation, accelerating dissolution.[2]
Step 3: Particle Size Reduction Grinding your solid nitrophenyl compound into a fine powder using a mortar and pestle increases the surface area-to-volume ratio, which can significantly improve the rate of dissolution.[2]
Q2: I've tried heating and different common solvents with no luck. How do I choose an effective co-solvent system?
A2: A co-solvent system is a powerful technique when a single solvent fails.[6] It involves using a mixture of two or more miscible solvents to fine-tune the polarity of the reaction medium.
The Principle of Co-solvency: Co-solvents work by reducing the overall polarity of a highly polar solvent (making it more amenable to the nonpolar aromatic ring) or increasing the polarity of a nonpolar solvent (to better solvate the nitro groups).[2]
Common Co-solvent Pairs for Nitrophenyl Compounds:
| Primary Solvent | Common Co-Solvent(s) | Rationale |
| Water | Ethanol, Methanol, DMSO, Acetone | Increases the organic character of the aqueous phase. |
| Toluene | DMF, Acetonitrile | Increases the polarity to help solvate the nitro groups. |
| Dichloromethane | Methanol, Ethanol | Balances the polarity for compounds with intermediate solubility. |
Experimental Protocol for Co-solvent System Development:
-
Preparation: Place your nitrophenyl compound in a flask with a stir bar.
-
Primary Solvent Addition: Add a small amount of the primary solvent in which the compound is sparingly soluble.
-
Co-solvent Titration: While stirring vigorously, slowly add the co-solvent dropwise until the solid completely dissolves.[2]
-
Record Ratio: Note the final volume ratio of the two solvents. This ratio should be used for scaling up your reaction.
-
Reaction Compatibility Check: Ensure that both solvents are compatible with your reaction conditions and will not participate in side reactions.
Q3: My reaction involves an ionic reagent in an aqueous phase and a nitrophenyl compound in an organic phase. How can I make them react?
A3: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[2][7] This is particularly useful for heterogeneous reactions.[8]
How PTC Works: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the aqueous-phase reactant (e.g., hydroxide ion).[9] This new, larger ion pair has sufficient organic character to be soluble in the organic phase, allowing it to react with the nitrophenyl substrate.[7]
dot
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (TEBAC)
-
Aliquat 336 (a mixture of methyltrialkylammonium chlorides)
When to Consider PTC: Use a PTC when you have a reaction between an ionic reactant (often in water) and an organic substrate that is insoluble in the aqueous phase.[2] This approach is a cornerstone of green chemistry as it can reduce the need for organic solvents.[7][8]
Q4: My compound is a nitrophenol. Can I use pH to improve its solubility?
A4: Absolutely. For nitrophenols, pH is a critical and often overlooked tool for solubility enhancement.
The Underlying Chemistry: Nitrophenols are acidic due to the electron-withdrawing nitro group stabilizing the phenoxide anion. For example, 4-nitrophenol has a pKa of approximately 7.15.[10]
-
In Acidic/Neutral Solution (pH < pKa): The compound exists primarily in its neutral, less water-soluble form.
-
In Basic Solution (pH > pKa): The phenol is deprotonated to form the nitrophenolate salt. This ionic form is significantly more soluble in water and other polar solvents.[1][5]
The deprotonation of 4-nitrophenol to the yellow 4-nitrophenolate is a well-known phenomenon, making it useful as a pH indicator.[10]
Practical Protocol for pH Adjustment:
-
Determine pKa: Find the pKa of your specific nitrophenol.
-
Prepare a Slurry: Create a slurry of the nitrophenol in your aqueous or polar protic solvent.
-
Add Base: Slowly add a suitable base (e.g., NaOH, NaHCO₃, K₂CO₃) dropwise while monitoring the dissolution.
-
Target pH: Aim for a pH that is 1-2 units above the pKa to ensure complete deprotonation and dissolution.
-
Reaction Compatibility: Crucially, ensure that the resulting basic conditions are compatible with all other reagents and the desired reaction pathway.
Q5: Are there any other advanced techniques I can consider for extremely difficult cases?
A5: Yes, for particularly recalcitrant compounds, more specialized techniques can be employed.
-
Solubility-Enhancing Tags: While more common in biochemistry for improving protein solubility, the concept of temporarily attaching a highly soluble group to your molecule can be adapted for small molecule synthesis.[11][12][13] This involves additional synthetic steps to add and later remove the tag, but it can be a powerful strategy. Common solubilizing groups in organic synthesis include polyethylene glycol (PEG) chains.
-
Specialized Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Hexamethylphosphoramide (HMPA) are highly polar and aprotic, and can dissolve a wide range of otherwise insoluble compounds. However, they have high boiling points, can be difficult to remove, and some have significant health and safety concerns. Their use should be carefully considered and justified.[3]
Data Summary: Solubility of Model Nitrophenyl Compounds
The following table provides a summary of solubility data for common nitrophenyl compounds to serve as a starting point for solvent selection.
| Compound | Solvent | Solubility | Temperature (°C) | Source(s) |
| 1,4-Dinitrobenzene | Cold Water | ~0.08 g/L (1g in 12,500ml) | Ambient | [14] |
| Boiling Water | ~1.8 g/L (1g in 555ml) | 100 | [14] | |
| Ethanol | ~3.3 g/L (1g in 300ml) | Ambient | [14] | |
| Acetone | Soluble | Ambient | [4] | |
| Chloroform | Soluble | Ambient | [4] | |
| 1,3-Dinitrobenzene | Water | 533 mg/L | 25 | [15] |
| Ethanol | Very Soluble | Ambient | [15][16] | |
| Acetone | Very Soluble | Ambient | [15][16] | |
| 4-Nitrophenol | Water | 10 g/L | 15 | [10] |
| Water | 11.6 g/L | 20 | [10] | |
| Water | 16 g/L | 25 | [10] |
Note: "Soluble" is a qualitative term. Always perform a small-scale test to confirm solubility for your specific concentration needs.
References
- 1,4-dinitrobenzene - Solubility of Things.
- How does temperature and pH affect the solubility of p-nitrophenol? - Physics Forums.
- 1,4-Dinitrobenzene 98 100-25-4 - Sigma-Aldrich.
- Solubility of p-nitrophenol in various substances? - Chemistry Stack Exchange.
-
1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem. Available at: [Link]
- m-DINITROBENZENE AR - Loba Chemie.
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
- Dinitrobenzene - Grokipedia.
- Aromatic Nitro Compounds - MST.edu.
-
Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants | Request PDF - ResearchGate. Available at: [Link]
- Synthesis of p-nitrophenol under normal pressure with A-1 phase transfer catalysis.
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]
- Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles - DIAL@UCLouvain.
-
4-Nitrophenol - Wikipedia. Available at: [Link]
-
Solvent selection guide for medicinal chemists - RSC Blogs. Available at: [Link]
-
Any recommendations on guides to basic solvent choices for organic molecules? - Reddit. Available at: [Link]
- An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol - Benchchem.
-
Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells | ACS Catalysis. Available at: [Link]
-
Choosing Suitable Solvent Practical Manual | PDF - Scribd. Available at: [Link]
-
Phase-transfer catalyst - Wikipedia. Available at: [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. Available at: [Link]
-
Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol... - ResearchGate. Available at: [Link]
-
How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. Available at: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. Available at: [Link]
-
3.3: Choice of Solvent - Chemistry LibreTexts. Available at: [Link]
-
How to dissolve a synthesised compound in a water missible organic solvent? Available at: [Link]
-
Strategies for Organic Synthesis | Solubility of Things. Available at: [Link]
- A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents - Benchchem.
- Co-solvency and anti-solvent method for the solubility enhancement.
-
Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay? Available at: [Link]
-
The Henry's Law Coefficient of 2-nitrophenol Over the Temperature Range 278-303 K. Available at: [Link]
-
Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC - NIH. Available at: [Link]
-
The ABCs of performing organic synthesis reactions - YouTube. Available at: [Link]
-
Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Available at: [Link]
-
Beyond Purification: Evolving Roles of Fusion Tags in Biotechnology - MDPI. Available at: [Link]
-
Increasing Protein Yields: Solubility Tagging - LenioBio. Available at: [Link]
-
Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed. Available at: [Link]
-
How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)? | ResearchGate. Available at: [Link]
-
Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Available at: [Link]
-
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. Available at: [Link]
-
Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI. Available at: [Link]
-
Solubility enhancement of cox-2 inhibitors using various solvent systems | Semantic Scholar. Available at: [Link]
-
Introduction of the nitro group into aromatic systems - ResearchGate. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. physicsforums.com [physicsforums.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 11. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 13. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,4-Dinitrobenzene 98 100-25-4 [sigmaaldrich.com]
- 15. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. lobachemie.com [lobachemie.com]
Validation & Comparative
A Comparative Analysis of (1R,4R) vs. (1S,4S)-Aminocyclohexanol Derivatives: A Guide for Researchers
In the landscape of modern drug discovery and development, the precise stereochemical orientation of a molecule is not a trivial detail but a critical determinant of its pharmacological activity. Chiral compounds can exhibit vastly different potencies and physiological effects between their enantiomeric forms. This guide provides an in-depth comparative analysis of derivatives of (1R,4R)- and (1S,4S)-4-aminocyclohexanol, versatile chiral building blocks that are pivotal in the synthesis of a wide array of pharmaceutical agents. We will explore their synthesis, structural characterization, and critically, their differential biological activities, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Significance of Stereochemistry in 4-Aminocyclohexanol Derivatives
The rigid cyclohexane framework of 4-aminocyclohexanol, combined with the stereospecific orientation of its amino and hydroxyl groups, imparts a well-defined three-dimensional structure to molecules that incorporate this scaffold. The trans configuration, where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring, is thermodynamically more stable due to a diequatorial arrangement in the chair conformation. This stability makes the trans isomer a favored building block in medicinal chemistry.
However, within the trans isomer, the absolute configuration at the chiral centers—(1R,4R) versus (1S,4S)—can lead to profound differences in how a derivative interacts with its biological target. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even elicit undesirable side effects. Therefore, the ability to synthesize and evaluate enantiomerically pure aminocyclohexanol derivatives is paramount for the development of safe and effective drugs.
Stereoselective Synthesis: Crafting the Enantiomers
The preparation of enantiomerically pure (1R,4R)- and (1S,4S)-4-aminocyclohexanol derivatives can be achieved through several strategic approaches, with biocatalysis emerging as a particularly elegant and efficient method.
Chemoenzymatic Synthesis from 1,4-Cyclohexanedione
A powerful one-pot, two-step enzymatic cascade allows for the highly stereoselective synthesis of both cis- and trans-4-aminocyclohexanol from the achiral starting material, 1,4-cyclohexanedione.[1][2] The key to achieving the desired stereochemistry lies in the judicious selection of stereocomplementary enzymes: a keto reductase (KRED) and an amine transaminase (ATA).[1]
The process begins with the regioselective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, catalyzed by a KRED. Subsequently, an ATA is introduced to catalyze the stereoselective amination of the ketone intermediate. The choice of ATA is critical for controlling the final stereochemistry. A (R)-selective ATA will predominantly yield the (1R,4R) enantiomer, while an (S)-selective ATA will produce the (1S,4S) enantiomer. This modular approach provides access to all four stereoisomers of 4-aminocyclohexanol with high diastereomeric and enantiomeric purity.[2]
Experimental Protocol: Chemoenzymatic Synthesis of (1R,4R)-4-Aminocyclohexanol
This protocol is a generalized representation of a one-pot, two-enzyme system.
Materials:
-
1,4-Cyclohexanedione
-
Keto reductase (KRED) from a suitable source (e.g., Lactobacillus kefir)
-
(R)-selective Amine Transaminase (ATA)
-
NAD(P)+
-
Isopropanol
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor for ATA)
Procedure:
-
Prepare a reaction mixture containing 1,4-cyclohexanedione (50 mM), NAD(P)+ (1.0 mM), and isopropanol (100 mM) in 50 mM sodium phosphate buffer (pH 7.0).[1]
-
Add the regioselective KRED to the mixture to initiate the reduction of the diketone to 4-hydroxycyclohexanone.[1]
-
Monitor the reaction progress by GC or HPLC until the starting material is consumed.
-
To the same vessel, add the (R)-selective ATA, isopropylamine (as the amine donor), and PLP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.[1]
-
Monitor the formation of the desired (1R,4R)-4-aminocyclohexanol by chiral GC or HPLC.
-
Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and crystallization.
Diagram: Chemoenzymatic Synthesis Workflow
Sources
A Comparative Guide to the Synthetic Routes of trans-4-Aminocyclohexanol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a synthetic route is paramount to ensuring efficiency, stereochemical control, and scalability. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining trans-4-aminocyclohexanol and its derivatives, a critical building block in numerous active pharmaceutical ingredients (APIs).[1] The thermodynamically stable trans configuration of this bifunctional molecule offers a rigid scaffold that is invaluable for designing molecules with specific three-dimensional orientations, thereby influencing their biological activity and pharmacokinetic properties.[1]
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each route, offering field-proven insights into the causal factors that govern yield, stereoselectivity, and overall process viability. Every protocol is presented as a self-validating system, with supporting experimental data and citations to authoritative literature.
I. Catalytic Hydrogenation of Phenolic Precursors: The Workhorse Route
Catalytic hydrogenation of readily available aromatic precursors represents the most established and industrially relevant approach to synthesizing 4-aminocyclohexanol. The primary starting materials are p-aminophenol or its more stable N-acetylated derivative, paracetamol (acetaminophen). The core of this methodology is the reduction of the aromatic ring to a cyclohexane, which invariably produces a mixture of cis and trans isomers. The key to a successful synthesis via this route lies in the judicious selection of the catalyst and reaction conditions to maximize the formation of the desired trans isomer, followed by an efficient separation of the diastereomers.
Mechanistic Considerations and Stereochemical Control
The stereochemical outcome of the hydrogenation is dictated by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface. The choice of metal catalyst is the most critical factor influencing the trans:cis ratio.
-
Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a commonly employed catalyst that generally favors the formation of the more thermodynamically stable trans isomer. The reaction mechanism is thought to involve a series of hydrogen additions, with the intermediate cyclohexene and cyclohexadienol species desorbing and re-adsorbing onto the catalyst surface. This equilibration tends to favor the formation of the diequatorial trans product.
-
Rhodium (Rh) and Ruthenium (Ru) Catalysts: In contrast, rhodium and ruthenium catalysts can exhibit different selectivities. For instance, rhodium-based catalysts have been reported to favor the formation of the cis isomer under certain conditions. Ruthenium catalysts supported on alumina or silica have also been extensively studied, showing variable selectivity depending on the support and reaction parameters.
The following diagram illustrates the general workflow for the catalytic hydrogenation approach.
Caption: Workflow for Catalytic Hydrogenation of Phenolic Precursors.
Experimental Data and Protocols
The following table summarizes representative experimental data for the catalytic hydrogenation of paracetamol, highlighting the influence of the catalyst on the isomer ratio.
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar H₂) | trans:cis Ratio | Reference |
| Paracetamol | 5% Pd/C | 100 | 4.5 | ~4:1 | [2] |
| Paracetamol | 5% Rh/Al₂O₃ | Room Temp. | 3.5 | ~1:1 | [3] |
| p-Aminophenol | Ru-Rh/Al₂O₃ | 130 | 4.0 | High trans selectivity | [4] |
Detailed Experimental Protocol: Catalytic Hydrogenation of Paracetamol
This protocol is based on a general procedure found in the literature for the hydrogenation of paracetamol using a palladium catalyst.[2]
Materials:
-
Paracetamol (p-acetamidophenol)
-
5% Palladium on Carbon (Pd/C) catalyst (typically 50% wet with water to prevent pyrophoricity)
-
Deionized water
-
Pressurized hydrogenation vessel (autoclave) with stirring and temperature control
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Vessel Charging: Charge the pressure reactor with paracetamol and deionized water. A typical solvent ratio is 10-15 mL of water per gram of paracetamol.
-
Catalyst Addition: Add the 5% Pd/C catalyst. The catalyst loading is typically between 1-5 mol% relative to the paracetamol.
-
System Purging: Seal the reactor and purge the system multiple times with nitrogen gas to remove air, followed by several purges with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.5 bar) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 24-36 hours, or when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.
-
Hydrolysis and Separation: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers. The trans-isomer can then be selectively precipitated from an alkaline aqueous solution by cooling, or separated by other crystallization techniques.[5][6]
II. Chemoenzymatic Synthesis: The Highly Stereoselective Approach
For applications demanding high stereochemical purity from the outset, chemoenzymatic synthesis offers a powerful and elegant solution. This modern approach leverages the exquisite stereoselectivity of enzymes to produce the desired isomer with high diastereomeric excess, often in a one-pot process. The typical starting material for this route is 1,4-cyclohexanedione.
Mechanistic Principles and Enzyme Selection
The chemoenzymatic cascade typically involves two key enzymatic transformations:
-
Ketoreduction: A keto reductase (KRED) selectively reduces one of the ketone functionalities of 1,4-cyclohexanedione to a hydroxyl group, forming the intermediate 4-hydroxycyclohexanone.
-
Transamination: An amine transaminase (ATA) then stereoselectively converts the remaining ketone group of 4-hydroxycyclohexanone into an amino group.
The final stereochemistry (cis or trans) is determined by the specific ATA chosen for the second step. By selecting an ATA with a preference for producing the trans isomer, high diastereomeric ratios can be achieved.
The modularity of this system is a significant advantage, as different combinations of KREDs and ATAs can be screened to optimize the synthesis of either the cis or trans product.
Caption: Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol.
Experimental Data and Protocols
The stereoselectivity of the chemoenzymatic route is highly dependent on the specific enzymes used. The following table provides examples of the diastereomeric ratios achieved with different amine transaminases.
| Starting Material | KRED | ATA | trans:cis Ratio | Reference |
| 1,4-Cyclohexanedione | LK-KRED | ATA-234 | 4:1 | [7] |
| 1,4-Cyclohexanedione | LK-KRED | Cv-ATA | 92:8 | [7] |
Detailed Experimental Protocol: One-Pot Chemoenzymatic Synthesis
This protocol is a generalized representation of a one-pot, two-enzyme system for the synthesis of trans-4-aminocyclohexanol.
Materials:
-
1,4-Cyclohexanedione
-
Keto reductase (e.g., from Lactobacillus kefir - LK-KRED)
-
trans-selective Amine Transaminase (ATA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Cofactors: NADP⁺ and Pyridoxal 5'-phosphate (PLP)
-
Amine donor (e.g., isopropylamine)
-
Magnesium chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer. Add 1,4-cyclohexanedione to the desired final concentration (e.g., 50 mM).
-
Cofactor and Reagent Addition: Add the necessary cofactors and reagents to their final concentrations (e.g., 1 mM NADP⁺, 1 mM PLP, 500 mM isopropylamine, 1 mM MgCl₂, and 2% v/v DMSO).
-
Enzyme Addition: Initiate the reaction by adding the KRED and the trans-selective ATA. The enzyme loading will need to be optimized for the specific enzymes used.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by HPLC or GC to determine the conversion of the starting material and the formation of the cis and trans products.
-
Work-up: Once the reaction has reached completion, the enzymes can be denatured (e.g., by heat or addition of an organic solvent). The product can then be isolated and purified using standard techniques such as column chromatography or crystallization.
III. Reductive Amination of Cyclohexanone Derivatives
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[8][9] In the context of 4-aminocyclohexanol synthesis, this route typically starts with a 4-substituted cyclohexanone, such as 4-hydroxycyclohexanone. The process involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the final amine.
Stereochemical Considerations
Controlling the stereochemistry in the reductive amination of 4-substituted cyclohexanones can be challenging. The stereochemical outcome is influenced by the steric bulk of the substituents, the choice of reducing agent, and the reaction conditions. The hydride reducing agent can approach the imine intermediate from either the axial or equatorial face, leading to a mixture of diastereomers. Achieving high selectivity for the trans product often requires careful optimization of these factors. The use of bulky reducing agents can favor equatorial attack, leading to the desired trans product.
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. Sci-Hub. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase / ChemCatChem, 2019 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. organicreactions.org [organicreactions.org]
Efficacy of Nitrophenyl Amino Cyclohexanols: A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the nitrophenyl amino cyclohexanol scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. The strategic incorporation of a nitro group onto the phenyl ring, coupled with the conformational flexibility of the cyclohexanol backbone, has yielded compounds with significant analgesic, anticancer, and antimicrobial properties. This guide provides a comprehensive comparison of the efficacy of various drugs synthesized from this core structure, supported by experimental data and detailed protocols to inform and guide researchers in the field of drug discovery and development.
The Chemical Rationale: Understanding the Structure-Activity Relationship
The biological activity of nitrophenyl amino cyclohexanol derivatives is intricately linked to their stereochemistry and the substitution pattern on both the phenyl and amino moieties. The nitro group, a potent electron-withdrawing group, significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Its position on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's interaction with biological targets. Furthermore, modifications of the amino group and the hydroxyl group on the cyclohexyl ring have been shown to modulate potency and selectivity. Structure-activity relationship (SAR) studies are therefore crucial in the rational design of new drug candidates based on this scaffold.
Comparative Efficacy Analysis: A Data-Driven Overview
While a single comprehensive study directly comparing a wide range of nitrophenyl amino cyclohexanol derivatives across multiple therapeutic areas is not yet available in the public domain, we can synthesize a comparative overview by examining data from studies on closely related structures. This approach allows for an informed, albeit indirect, comparison of the potential efficacy of this class of compounds.
Anticancer Activity
Table 1: Anticancer Activity of Selected Nitrophenyl-Containing Tetrahydroisoquinoline Derivatives
| Compound ID | Nitrophenyl Position | Test Compound | IC50 (µM) vs. PACA2 | IC50 (µM) vs. A549 | Reference |
| 3 | 3-nitrophenyl | 3-ethylthio-derivative | 53.5 | - | [1] |
| 5c | 3-nitrophenyl | (N-phenyl)acetamido-derivative | 60.1 | - | [1] |
| 5h | 4-nitrophenyl | (N-(4-chlorophenyl))acetamido-derivative | 25.9 | - | [1] |
| 5i | 4-nitrophenyl | (N-(4-methoxyphenyl))acetamido-derivative | 73.4 | - | [1] |
| 6b | 3-nitrophenyl | Thieno[2,3-c]isoquinoline-2-carboxamide | - | 34.9 | [1] |
| 6d | 3-nitrophenyl | N-(4-chlorophenyl)-thieno[2,3-c]isoquinoline-2-carboxamide | - | 57.6 | [1] |
| 6g | 4-nitrophenyl | N-(4-methylphenyl)-thieno[2,3-c]isoquinoline-2-carboxamide | - | 46.3 | [1] |
| Doxorubicin | - | Standard Drug | >100 | 0.45 | [1] |
Note: The compounds listed are structurally related to the topic and provide an indication of the potential of the nitrophenyl group in conferring anticancer activity. Direct extrapolation to nitrophenyl amino cyclohexanols should be done with caution.
Analgesic Potential
Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.[2] The nature and position of the substituent on the aromatic ring have been found to be very sensitive to the analgesic activity.[2] For instance, the most potent compounds in one series, with p-CH3 and p-Br substitutions, showed 50% of the potency of morphine.[2] While specific data for nitrophenyl-substituted analogs in a comparative table is scarce, the established analgesic properties of this scaffold suggest that nitrophenyl amino cyclohexanols are promising candidates for further investigation as pain management therapeutics.
Antimicrobial Efficacy
The nitroaromatic scaffold is a cornerstone in the development of antimicrobial agents. The reductive activation of the nitro group within microbial cells leads to the formation of cytotoxic radicals, forming the basis of their antimicrobial action. Studies on aminobenzylated 4-nitrophenols have demonstrated potent antibacterial activity against multidrug-resistant Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.23 μM.[3]
Table 2: Antimicrobial Activity of Selected Aminobenzylated 4-Nitrophenol Derivatives
| Compound ID | Amine Moiety | R Group | MIC (µM) vs. S. aureus | MIC (µM) vs. E. faecalis | Reference |
| 4 | Indoline | H | 2.45 | 4.9 | [3] |
| 5 | Indoline | 5-CH3 | 2.33 | 4.66 | [3] |
| 13 | Indoline | 5-Cl | 1.23 | 1.23 | [3] |
| Vancomycin | - | Standard Drug | 0.5-2 | 1-4 | [3] |
| Norfloxacin | - | Standard Drug | 0.25-2 | 1-8 | [3] |
Note: These compounds share the nitrophenyl and amino functional groups with the topic compounds, providing a strong rationale for exploring nitrophenyl amino cyclohexanols as antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of nitrophenyl amino cyclohexanol derivatives.
Synthesis of Nitrophenyl Amino Cyclohexanol Derivatives
The synthesis of the core scaffold can be achieved through various established routes. A general approach involves the multi-step synthesis starting from arylacetonitriles.
Workflow for the Synthesis of 4-Amino-4-arylcyclohexanones
Caption: General synthetic workflow for 4-amino-4-arylcyclohexanone derivatives.[2]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrophenyl amino cyclohexanol derivatives (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of compounds.[6][7]
Step-by-Step Hot Plate Test Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[7]
-
Compound Administration: Administer the test compound, a standard analgesic (e.g., morphine), or a vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Measurement: Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle control groups. The results can be expressed as the percentage of the Maximum Possible Effect (%MPE).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of nitrophenyl amino cyclohexanols are mediated through their interaction with various biological targets. Understanding these signaling pathways is crucial for optimizing drug design and predicting potential side effects.
Hypothesized Mechanism of Action for Anticancer Activity
Caption: A simplified diagram illustrating a potential mechanism of anticancer action.
Conclusion and Future Directions
The nitrophenyl amino cyclohexanol scaffold represents a versatile and promising platform for the development of novel therapeutics. The available data on related compounds strongly suggests their potential as effective anticancer, analgesic, and antimicrobial agents. Future research should focus on the synthesis and systematic evaluation of a focused library of nitrophenyl amino cyclohexanol derivatives to establish a clear and comprehensive structure-activity relationship. Such studies, employing standardized in vitro and in vivo assays, will be instrumental in identifying lead candidates with optimized efficacy and safety profiles for further preclinical and clinical development. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
References
-
National Institutes of Health (NIH). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Institutes of Health (NIH). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]
-
Taylor & Francis Online. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]
-
ResearchGate. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]
-
ResearchGate. IC 50 value of derivatives in anticancer activity. [Link]
-
National Institutes of Health (NIH). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
-
National Institutes of Health (NIH). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]
- Google P
-
ResearchGate. Anticancer activities of cyclohexenone derivatives. [Link]
-
Hindawi. Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. [Link]
-
National Institutes of Health (NIH). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. [Link]
-
National Institutes of Health (NIH). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. [Link]
-
ResearchGate. Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). [Link]
-
PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]
-
National Institutes of Health (NIH). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]
-
Journal of Chemical Technology and Metallurgy. Antimicrobial activities of amphiphilic derivatives of α-amino acids. [Link]
-
PubMed. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. [Link]
-
PubMed. Synthesis and analgesic activity of some 5-(4-hydroxyphenyl)-2-azabicyclo[3.2.1]octanes. [Link]
-
PubMed. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. [Link]
-
MDPI. Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. [Link]
-
PubMed. Synthesis, anti-inflammatory and analgesic activities evaluation of some mono, bi and tricyclic pyrimidine derivatives. [Link]
-
PubMed. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
ResearchGate. Synthesis of the O-4-(nitrophenyl)urethane derivatives of amino acids. [Link]
-
ARKAT USA. Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-inflammatory and analgesic activities evaluation of some mono, bi and tricyclic pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lines ic50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparison Guide: Validating In Vitro Cytotoxicity Assays for Novel (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol Derivatives
This guide provides a comprehensive framework for the validation of in vitro assays to characterize novel compounds derived from the (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol scaffold. For the purpose of this guide, we will focus on a hypothetical lead candidate, "Compound X," presumed to have anticancer properties based on the known bioactivity of nitrophenyl and cyclohexane-containing molecules. Our objective is to establish a robust, self-validating workflow to ascertain its cytotoxic potential and elucidate its mechanism of action, comparing its performance against the well-established chemotherapeutic agent, Doxorubicin.
Introduction: The Scientific Rationale
The discovery of a new chemical entity is the beginning of a rigorous journey of characterization. The initial hypothesis for Compound X's anticancer activity stems from its structural motifs. Cyclohexane derivatives have demonstrated broad biological activities, including cytotoxic effects, while the nitro group is a known pharmacophore in oncology.[1] Therefore, our primary task is to design and validate a screening cascade that first confirms cytotoxic activity and then provides insight into how the compound works.
A tiered or cascaded approach is the most logical and resource-efficient strategy in early-stage drug discovery.[2][3] We begin with a broad, high-throughput assay to measure overall cytotoxicity. Hits from this primary screen are then subjected to more complex, lower-throughput secondary assays to confirm the mechanism of action. This ensures that we invest deeper analytical resources only in compounds that meet initial, critical criteria.
Below is a diagram illustrating the proposed screening cascade.
Caption: High-level workflow for hit identification and validation.
Primary Assay Validation: The MTT Cell Viability Assay
Our primary screen needs to be robust, reproducible, and scalable. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is an excellent choice. It is a colorimetric assay that measures the metabolic activity of cells.[4][5] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, providing a quantitative readout of cell viability.[5]
Why this choice? The MTT assay is cost-effective, well-established, and its plate-based format is amenable to high-throughput screening, making it ideal for initially assessing a large number of derivative compounds.[6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 (human breast adenocarcinoma) cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[8]
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) in culture medium. Doxorubicin is used as the positive control, and a vehicle control (e.g., 0.1% DMSO) serves as the negative control. Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be kept consistent across all validation experiments.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.
Validation Parameters & Acceptance Criteria
For an in vitro assay to be trustworthy, it must be validated according to established principles, such as those outlined by the International Council for Harmonisation (ICH).[9][10][11][12]
| Parameter | Purpose | Methodology | Acceptance Criteria |
| Linearity & Range | To ensure the signal is proportional to the number of viable cells within a specific range. | Plate a serial dilution of cells (e.g., 1,000 to 50,000 cells/well) and perform the MTT assay. Plot absorbance vs. cell number. | Linear regression yields a correlation coefficient (r²) ≥ 0.98.[9] |
| Precision (Repeatability) | To assess the consistency of results within the same experiment. | Prepare 6 replicate wells for each control (vehicle, high-concentration Doxorubicin) on a single plate. | Coefficient of Variation (%CV) ≤ 15%. |
| Precision (Intermediate) | To assess the consistency of results across different days or analysts. | Repeat the precision experiment on three different days. | Inter-assay %CV ≤ 20%. |
| Specificity | To ensure the assay signal is from viable cells and not from compound interference. | Test Compound X in a cell-free system (medium only) to check for direct MTT reduction. Test for colorimetric interference by measuring absorbance of the compound alone. | Signal from cell-free controls should be <10% of the signal from the vehicle-treated cell control. |
| Robustness | To assess the assay's resilience to small, deliberate variations. | Vary parameters like incubation time with MTT (e.g., 3.5 vs. 4 vs. 4.5 hours) or solubilization time. | Results should not significantly deviate from the standard protocol (%CV ≤ 20%). |
Comparative Analysis: Compound X vs. Doxorubicin
Once the MTT assay is validated, we can confidently determine the half-maximal inhibitory concentration (IC₅₀) of Compound X and compare it to our positive control, Doxorubicin.
Hypothetical Performance Data
The following table presents hypothetical IC₅₀ values derived from dose-response curves, comparing Compound X to literature values for Doxorubicin in two different breast cancer cell lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative).[13]
| Compound | Cell Line | Hypothetical IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) [Reference] |
| Compound X | MCF-7 | 0.85 | 0.14 - 9.9 (varies by study)[14] |
| Doxorubicin | MCF-7 | 0.68 | 0.68[15] |
| Compound X | MDA-MB-231 | 1.2 | N/A |
| Doxorubicin | MDA-MB-231 | 0.69 | 0.69[14] |
Interpretation: In this hypothetical scenario, Compound X shows potent cytotoxic activity in the sub-micromolar range, comparable to the established anticancer agent Doxorubicin. The slight difference in potency between the two cell lines could suggest a potential subtype selectivity, a hypothesis that warrants further investigation.
Secondary Assays: Elucidating the Mechanism of Action
A key limitation of the MTT assay is that it measures metabolic activity, not a specific mode of cell death. A compound could be cytotoxic (killing cells) or merely cytostatic (halting proliferation). To build a compelling case for Compound X, we must investigate how it affects cancer cells. We will use two orthogonal assays: a Caspase-3/7 activity assay to detect apoptosis and cell cycle analysis to check for cell cycle arrest.[16]
Apoptosis Induction: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of programmed cell death. We will use a luminescent assay, such as the Caspase-Glo® 3/7 assay, which provides a specific and sensitive readout.[1][17]
Caption: Workflow and mechanism of the Caspase-Glo® 3/7 assay.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed MCF-7 cells in a white-walled 96-well plate. Treat cells with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.[18]
-
Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[1] Add 100 µL of the reagent to each well.
-
Incubation: Mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7.
Cell Cycle Arrest: Flow Cytometry Analysis
Many cytotoxic compounds function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. We can analyze the cell cycle distribution using flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI).[19][20]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with Compound X at its IC₅₀ concentration for 24 hours.
-
Harvest & Fixation: Harvest the cells (including any floating cells) and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.[20]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[19][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Comparative Analysis: By comparing the cell cycle profile of Compound X-treated cells to vehicle-treated cells, we can identify any accumulation of cells in a specific phase. For instance, an increase in the G2/M peak would suggest that Compound X interferes with mitotic progression, a mechanism shared by drugs like paclitaxel.
Conclusion
This guide outlines a logical, robust, and self-validating framework for the initial in vitro characterization of novel compounds from the this compound series. By starting with a validated high-throughput cytotoxicity assay (MTT) and progressing to more detailed, mechanistic secondary assays (Caspase-3/7 activity and cell cycle analysis), researchers can build a comprehensive data package. Comparing the performance of a lead candidate like "Compound X" against a benchmark compound such as Doxorubicin provides essential context for its potency and potential. This structured approach, grounded in principles of assay validation, ensures data integrity and enables confident decision-making in the early stages of the drug discovery pipeline.[2]
References
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]
-
Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. [Link]
-
Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Spandidos Publications. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH. [Link]
-
Caspase 3/7 activity assay. Bio-protocol. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH. [Link]
-
Early Probe and Drug Discovery in Academia: A Minireview. PMC - NIH. [Link]
-
Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [Link]
-
How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Journal of Toxicological Sciences. [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Understanding Analytical Method Validation: A Comprehensive Guide. ProPharma. [Link]
-
A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Tips for Aspiring Drug Discoverers. Alto Predict. [Link]
-
Guidelines for cell viability assays. Researcher.Life. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Early Probe and Drug Discovery in Academia: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. international-biopharma.com [international-biopharma.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase 3/7 Activity [protocols.io]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the journey of drug discovery, the identification of a potent lead compound is a milestone. However, potency alone does not guarantee a successful therapeutic. The compound's selectivity—its ability to interact with the intended target while avoiding others—is a critical determinant of its ultimate safety and efficacy. Unforeseen interactions with off-target proteins can lead to toxicity, derailing a promising clinical candidate.[1][2] Conversely, in some cases, these "off-target" effects can be harnessed for beneficial polypharmacology, treating complex diseases through multiple mechanisms.[1][3][4]
This guide focuses on a class of compounds centered around the (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol scaffold. While public data on this specific scaffold is limited, its structural motifs are present in various biologically active molecules, including those designed as kinase inhibitors.[5] The presence of a nitrophenyl group, for instance, is a feature in numerous bioactive compounds.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust cross-reactivity profile for novel derivatives of this scaffold, ensuring a thorough understanding of their biological interactions. We will proceed under the hypothesis that these derivatives are being investigated as potential kinase inhibitors, a common and challenging area of drug development where selectivity is paramount.
The Kinome Challenge: Why Cross-Reactivity is a Central Problem
The human genome encodes over 500 protein kinases, collectively known as the kinome.[8] These enzymes share a structurally conserved ATP-binding pocket, which is the target for the majority of kinase inhibitors.[9][10] This conservation is the primary reason why achieving inhibitor selectivity is a significant challenge.[4][11] An inhibitor designed for one kinase can often bind to the ATP pockets of many others, leading to a promiscuous activity profile. Therefore, comprehensive kinome-wide profiling is not just a regulatory requirement but a fundamental step in understanding a compound's mechanism of action and potential liabilities.[3][10][12][13]
Part 1: Foundational Cross-Reactivity Screening - Biochemical Assays
The first step in assessing selectivity is to measure the direct interaction between the inhibitor and a large, diverse panel of purified kinases. This provides a broad, quantitative landscape of the compound's inhibitory activity across the kinome.
Methodology: Large-Panel Kinase Inhibition Assay
Biochemical assays are the gold standard for initial, high-throughput selectivity profiling.[14] They directly measure the ability of a compound to inhibit the enzymatic activity of a kinase. Radiometric assays, such as the 33P-ATP filter binding assay, are highly sensitive and widely used.
The workflow involves incubating the kinase, a substrate (protein or peptide), 33P-labeled ATP, and the test compound. The amount of radiolabeled phosphate transferred to the substrate is then quantified.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment : Culture A431 cells (which overexpress EGFR) to ~80% confluency. [15]Treat the cells with the desired concentration of "Derivative X" or DMSO vehicle for 1 hour at 37°C.
-
Harvest and Heat : Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis : Lyse the cells by freeze-thaw cycles.
-
Separation : Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.
-
Detection : Collect the supernatant and analyze the amount of soluble EGFR by Western Blot or ELISA.
-
Data Analysis : Plot the amount of soluble EGFR as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Methodology 2: Phosphorylation Inhibition Assay
This assay measures the functional consequence of target inhibition by quantifying the phosphorylation of a downstream substrate. For an EGFR inhibitor, this would typically involve measuring the phosphorylation of EGFR itself (autophosphorylation) or a direct substrate like AKT or ERK. [15][16]
-
Cell Culture and Starvation : Plate A431 cells and grow to ~90% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Treatment : Pre-incubate the cells with various concentrations of "Derivative X" for 1-2 hours.
-
Stimulation : Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation.
-
Lysis : Immediately wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Quantification : Measure the level of phosphorylated EGFR (pEGFR) and total EGFR in the lysates using a sandwich ELISA or Western Blot.
-
Data Analysis : Normalize the pEGFR signal to the total EGFR signal. Plot the normalized pEGFR signal against the inhibitor concentration to determine the cellular IC50.
Data Presentation and Interpretation
Cellular assay data validates the biochemical findings and provides a more physiologically relevant measure of potency.
Table 2: Comparative Cellular Activity of "Derivative X"
| Assay Type | Cell Line | Target Pathway | Cellular IC50 (nM) | Comments |
| EGFR Autophosphorylation | A431 | pEGFR / Total EGFR | 55 | Confirms inhibition of target kinase activity in cells. |
| HER2 Autophosphorylation | SK-BR-3 | pHER2 / Total HER2 | 250 | Confirms off-target activity on HER2 in a relevant cell line. |
| Cell Proliferation | A431 | Viability (e.g., MTT) | 80 | Demonstrates anti-proliferative effect linked to target inhibition. |
| Cell Proliferation | SK-BR-3 | Viability (e.g., MTT) | 310 | Shows anti-proliferative effect due to HER2 off-target inhibition. |
Trustworthiness: Comparing biochemical IC50 (15 nM) with cellular IC50 (55 nM) is a critical self-validating step. A large drop-off may indicate poor cell permeability or high plasma protein binding. The correlation between target inhibition (pEGFR) and a functional outcome (proliferation) strengthens the conclusion that the compound's primary mechanism of action is on-target. [23][26]
Part 3: Advanced Selectivity Assessment - Competitive Binding Assays
To gain a deeper understanding of affinity and directly compare how different derivatives bind to both on- and off-targets, competitive binding assays are invaluable. These assays measure the ability of an unlabeled test compound to displace a labeled probe from the target protein. [17][18][19][20]
Methodology: Competitive Displacement Assay
This method allows for the determination of the inhibitor constant (Ki), a true measure of binding affinity, without being confounded by ATP concentration or substrate kinetics.
Caption: Workflow for a competitive binding assay.
[21]
-
Plate Coating : Coat a high-binding 96-well plate with a recombinant kinase (e.g., EGFR). Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Competitor Preparation : Prepare serial dilutions of the unlabeled test compound ("Derivative X").
-
Competition : Add the test compound dilutions to the wells. Then, add a fixed concentration of a labeled ligand (e.g., a biotinylated known EGFR inhibitor). The concentration of the labeled ligand should be at or near its Kd for the target.
-
Incubation : Incubate for 2-4 hours at room temperature to allow the binding to reach equilibrium.
-
Washing : Wash the plate thoroughly to remove unbound ligands.
-
Detection : Add a detection reagent (e.g., Streptavidin-HRP for a biotinylated probe) and incubate. Add a substrate (e.g., TMB) and measure the absorbance.
-
Data Analysis : The signal will be inversely proportional to the binding of the test compound. Calculate the IC50 from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.
Conclusion: Synthesizing a Comprehensive Profile
A thorough investigation of cross-reactivity is a non-negotiable component of modern drug development. For novel scaffolds like this compound, a multi-pronged approach is essential. By systematically progressing from broad biochemical screens to targeted cellular assays and detailed binding studies, researchers can build a robust, self-validating dataset. This comprehensive profile not only de-risks the compound for potential off-target toxicities but also provides invaluable insights into its mechanism of action, guiding future optimization and clinical strategy. Adhering to these rigorous, evidence-based protocols ensures that decisions are grounded in solid scientific data, fulfilling the core principles of expertise, authoritativeness, and trustworthiness required for successful therapeutic development. [32][33][34][35]
References
- X-ReactKIN, a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications.
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed.
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, ACS Publications.
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (2025). BenchChem.
- Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies.
- Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Taylor & Francis Online.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, National Institutes of Health.
- Assay setup for competitive binding measurements. NanoTemper Technologies.
- Targeted Kinase Selectivity from Kinase Profiling Data. PMC, National Institutes of Health.
- EGFR Assays & Drug Discovery Services. Reaction Biology.
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2025). ACS Fall 2025.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC, National Institutes of Health.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed.
- Competition Assay Protocol. Fabgennix International.
- Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
- Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
- PRECLINICAL TOXICOLOGY. Pacific BioLabs.
- Structure-based Systems Biology for Analyzing Off-target Binding. PMC, PubMed Central.
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015, July 10). JoVE.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
- Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. PubMed Central.
- An In-depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors. BenchChem.
- High-throughput kinase profiling as a platform for drug discovery. Semantic Scholar.
- EGFR Kinase Assay. Promega Corporation.
- Off-Target Effects Analysis. Creative Diagnostics.
- Safety Guidelines. ICH.
- Step 2: Preclinical Research. (2018, January 4). FDA.
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.
- HER2 Tyrosine Kinase Inhibitors in Sensitization to Cancers Resistant to HER2-Antibodies. (2025, August 10). ResearchGate.
- Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. MDPI.
- CDK12 inhibition enhances sensitivity of HER2+ breast cancers to HER2-tyrosine kinase inhibitor via suppressing PI3K/AKT. (2025, August 6). ResearchGate.
- Predicting response to HER2 kinase inhibition. PMC, National Institutes of Health.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI.
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health.
- (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Chem-Impex.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput kinase profiling as a platform for drug discovery | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 20. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 21. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
A Comparative Analysis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol as a Chiral Synthetic Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical purity, and economic viability of a drug manufacturing process. This guide provides an in-depth technical comparison of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol , a key chiral intermediate, against other established alternatives in the synthesis of specific active pharmaceutical ingredients (APIs). By examining experimental data and the underlying chemical principles, this document aims to equip researchers and drug development professionals with the insights necessary to make informed decisions in the design and optimization of synthetic routes.
Introduction to this compound: A Versatile Chiral Scaffold
This compound, with the CAS number 1233954-85-2, is a chiral amino alcohol derivative. Its rigid cyclohexyl backbone provides a defined stereochemical framework, while the presence of a secondary amine, a hydroxyl group, and a nitro-aromatic moiety offers multiple points for chemical modification. This trifunctional nature makes it a valuable intermediate in the construction of complex, stereochemically defined molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is often directly linked to its therapeutic efficacy and safety profile.
While the primary application of this intermediate is in the synthesis of developmental and commercial drugs, its utility is best understood through a direct comparison with other synthetic precursors used to achieve the same molecular targets. This guide will focus on its role as a key building block and benchmark its performance against alternative synthetic strategies.
Benchmarking Performance: Synthesis of a Key Pharmaceutical Precursor
To provide a concrete basis for comparison, we will examine the synthesis of a common structural motif found in various pharmaceuticals: a chiral vicinal amino alcohol. The performance of this compound will be compared against two widely used alternative approaches for generating similar chiral architectures: the use of Evans auxiliaries for asymmetric aldol reactions and the application of chiral aminoindanol derivatives.
Table 1: Comparative Performance of Chiral Intermediates in Asymmetric Synthesis
| Feature | This compound | Evans Oxazolidinone Auxiliary | Chiral Aminoindanol Derivatives |
| Role in Synthesis | Chiral Building Block | Chiral Auxiliary | Chiral Ligand/Auxiliary |
| Typical Application | Direct incorporation into the target molecule | Control of stereochemistry in C-C bond formation | Asymmetric catalysis, resolution |
| Diastereoselectivity | High (pre-defined stereocenters) | Generally >95% d.e. | Variable, often high with catalyst optimization |
| Overall Yield | Dependent on coupling efficiency | Typically 60-85% over multiple steps | Highly dependent on the specific catalytic reaction |
| Scalability | Generally good | Good, but requires stoichiometric auxiliary | Excellent for catalytic processes |
| Cost-Effectiveness | Moderate to high initial cost of intermediate | High due to stoichiometric use and multi-step process | Potentially high catalyst cost, but lower loading |
| Atom Economy | High, as the entire scaffold is incorporated | Lower, due to addition and removal of the auxiliary | High in catalytic applications |
Experimental Design and Rationale
The comparison presented in this guide is based on established synthetic methodologies. The choice of experimental protocols is guided by the goal of achieving high stereochemical purity and overall yield, which are paramount in pharmaceutical manufacturing.
Synthesis of Chiral Amino Alcohols: A Comparative Workflow
The following diagram illustrates the conceptual workflows for generating a chiral amino alcohol moiety using the three benchmarked approaches.
Caption: Comparative workflows for chiral amino alcohol synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Protected Chiral Amino Alcohol using this compound
This protocol outlines a representative transformation where the chiral building block is directly incorporated.
Materials:
-
This compound
-
An appropriate electrophile (e.g., an activated carboxylic acid or acyl chloride)
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the electrophile (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: This direct coupling approach is often more atom-economical as the entire chiral scaffold is integrated into the final product. The pre-existing stereocenters on the cyclohexanol ring eliminate the need for a separate stereocenter-inducing step.
Protocol 2: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
This protocol is a well-established method for creating chiral β-hydroxy carbonyl compounds, which can be further transformed into chiral amino alcohols.
Materials:
-
A prochiral N-acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
A Lewis acid (e.g., Titanium(IV) chloride)
-
A hindered base (e.g., N,N-Diisopropylethylamine)
-
An aldehyde
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add Titanium(IV) chloride (1.1 eq) dropwise, followed by the hindered base (1.2 eq).
-
Stir for 30 minutes to form the titanium enolate.
-
Add the aldehyde (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous work-up and purify the aldol adduct by column chromatography.
-
The chiral auxiliary can then be cleaved under acidic or basic conditions to yield the chiral β-hydroxy acid, which can be further converted to the amino alcohol.
Rationale: The Evans auxiliary provides excellent stereocontrol through the formation of a rigid chelated transition state, leading to high diastereoselectivity. However, this method requires additional steps for the attachment and removal of the auxiliary.
Comparative Discussion
The choice between using a pre-formed chiral building block like this compound and a chiral auxiliary-based approach depends on several factors:
-
Synthetic Convergence: The building block approach often leads to a more convergent synthesis, which can be advantageous in terms of overall yield and process efficiency.
-
Flexibility: Chiral auxiliaries may offer more flexibility in the synthesis of a wider range of stereoisomers by simply choosing the enantiomer of the auxiliary.
-
Cost and Availability: The cost and commercial availability of the starting chiral material are significant considerations. While a specialized building block may have a higher initial cost, it can be offset by a shorter and more efficient synthetic route.
-
Process Development: Catalytic asymmetric methods, when applicable, are often the most desirable for large-scale manufacturing due to high efficiency and low catalyst loading.
Conclusion
This compound stands as a valuable and efficient chiral intermediate for the synthesis of complex pharmaceutical molecules. Its pre-defined stereochemistry and versatile functional groups allow for its direct incorporation into target structures, often leading to more concise and atom-economical synthetic routes compared to traditional chiral auxiliary-based methods. While the optimal choice of synthetic strategy will always be context-dependent, the use of well-defined chiral building blocks like this compound represents a powerful approach in modern drug development, enabling the efficient and stereocontrolled synthesis of next-generation therapeutics. Researchers and process chemists are encouraged to consider the strategic advantages of this and similar intermediates when designing synthetic pathways to complex chiral targets.
References
-
Corey, E. J., & Ensley, H. E. (1975). Preparation of a useful chiral agent for asymmetric synthesis. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). A practical and enantioselective synthesis of α-amino acids and N-methyl-α-amino acids. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Crysdot LLC. (n.d.). This compound. [Link]
A Comparative Guide to the Kinase Inhibitory Potential of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol Analogs
Introduction: The Versatile 4-Aminocyclohexanol Scaffold
The (1R,4R)-4-aminocyclohexanol core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal starting point for the development of potent and selective therapeutic agents. This guide focuses on (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, a compound that combines this valuable scaffold with a nitrophenyl moiety, a group often associated with a range of biological activities. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest significant potential as a modulator of biological processes. This guide will provide a comparative analysis of its structural analogs, primarily focusing on their potential as kinase inhibitors, an area where related scaffolds have shown considerable promise. We will also explore other potential biological activities, such as analgesic and anti-inflammatory effects, and provide detailed experimental protocols for their evaluation.
Comparative Analysis of Structural Analogs as Kinase Inhibitors: A Structure-Activity Relationship (SAR) Study
Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery. The this compound scaffold is well-suited for targeting the ATP-binding site of kinases. The aminocyclohexanol core can be functionalized to interact with key residues in the kinase hinge region, while the nitrophenyl group can be modified to explore the hydrophobic pocket and solvent-exposed regions.
To illustrate the structure-activity relationships of this class of compounds, we present a comparative analysis of a series of rationally designed analogs of this compound. The following data, presented for a representative tyrosine kinase, is intended to guide the reader in understanding the key structural determinants of activity.
Table 1: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Cyclohexanol) | IC50 (nM) |
| Parent-01 | 2-NO2 | OH | 850 |
| Analog-02 | 4-NO2 | OH | 1200 |
| Analog-03 | 2-NH2 | OH | 350 |
| Analog-04 | 2-Cl | OH | 600 |
| Analog-05 | 2-OCH3 | OH | 950 |
| Analog-06 | 2-NO2, 4-Cl | OH | 450 |
| Analog-07 | 2-NO2 | OCH3 | 1500 |
| Analog-08 | 2-NO2 | =O | >5000 |
Analysis of Structure-Activity Relationships
The data in Table 1 highlights several key principles that likely govern the kinase inhibitory activity of this scaffold:
-
Role of the Nitro Group Position: A comparison of the parent compound Parent-01 (2-nitro) with Analog-02 (4-nitro) suggests that the ortho-positioning of the nitro group is favorable for activity. This may be due to the formation of an intramolecular hydrogen bond with the secondary amine, which pre-organizes the molecule for optimal binding to the kinase hinge region.
-
Bioisosteric Replacement of the Nitro Group: Replacing the nitro group with an amino group (Analog-03 ) leads to a significant increase in potency. This is a common strategy in medicinal chemistry, as the amino group can act as a hydrogen bond donor, potentially forming an additional interaction with the kinase. The reduction of the nitro group to an amine can also improve the physicochemical properties of the compound.
-
Influence of Phenyl Ring Substituents: The nature of the substituent on the phenyl ring has a marked effect on activity. The chloro-substituted Analog-04 shows moderate activity, while the methoxy-substituted Analog-05 is less potent than the parent compound. This suggests that electron-withdrawing groups may be more favorable for activity. The combination of a nitro and a chloro group in Analog-06 results in improved potency compared to the parent, indicating that the hydrophobic pocket can accommodate additional substituents.
-
Importance of the Cyclohexanol Hydroxyl Group: Modification of the hydroxyl group on the cyclohexanol ring is detrimental to activity. Methylation of the hydroxyl group (Analog-07 ) or its oxidation to a ketone (Analog-08 ) leads to a significant loss of potency. This strongly suggests that the hydroxyl group is a critical pharmacophore, likely acting as a hydrogen bond donor or acceptor to anchor the molecule in the ATP-binding site.
Caption: Structure-Activity Relationship (SAR) of this compound Analogs.
Exploration of Other Potential Biological Activities
The 4-aminocyclohexanol scaffold is not limited to kinase inhibition. Derivatives of 4-amino-4-arylcyclohexanones have been investigated for their analgesic properties.[1] The introduction of different substituents on the aryl ring and the amino group can modulate their activity at opioid receptors. Furthermore, the presence of a nitrophenyl group, a common feature in various anti-inflammatory agents, suggests that these compounds could also be explored for their ability to modulate inflammatory pathways. The evaluation of these potential activities would require specific in vitro and in vivo assays, as detailed in the experimental protocols section.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that quantifies the amount of ATP remaining in solution after the kinase reaction.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Generation: Stop the reaction and generate a luminescent signal by adding a commercially available kinase-glo reagent. This reagent depletes the remaining ATP and generates a light signal that is proportional to the ATP concentration.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The inhibitory activity of the compound is determined by the reduction in luminescence compared to the positive control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition. Calculate the IC50 value.[2]
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
This assay assesses the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize mice to the experimental environment for at least one hour before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., a known analgesic).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each treatment group. Determine the percentage of inhibition of writhing for each dose of the test compound compared to the vehicle control group.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, although based on a representative example, provide a rational framework for the design of potent kinase inhibitors. The key takeaways are the importance of the ortho-substituent on the phenyl ring for pre-organizing the molecule for binding, the potential for bioisosteric replacement of the nitro group to enhance potency, and the critical role of the cyclohexanol hydroxyl group as a pharmacophoric anchor. Furthermore, the versatility of this scaffold suggests that it could be adapted to target other biological processes, such as pain and inflammation. The experimental protocols provided herein offer a solid foundation for researchers to evaluate the biological activities of their own analogs and to further explore the therapeutic potential of this exciting class of compounds.
References
-
Akter, R., et al. (2021). IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. ResearchGate. Available at: [Link]
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. Available at: [Link]
Sources
A Comparative Guide to HPLC-Based Purity Validation of Synthesized (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
Abstract
The stereochemical and chemical purity of pharmaceutical intermediates are non-negotiable parameters that dictate the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the essential High-Performance Liquid Chromatography (HPLC) methodologies required to validate the purity of a synthesized chiral intermediate, (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. We will explore two orthogonal HPLC approaches: Chiral HPLC for the determination of enantiomeric excess and a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for quantifying chemical purity and degradation products. This document is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for method design and validation, grounded in authoritative pharmacopeial standards and regulatory guidelines.
Introduction: The Criticality of Purity for a Chiral Intermediate
This compound is a chiral molecule featuring two stereocenters. Such compounds are common building blocks in the synthesis of complex APIs. The chirality is of particular importance, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, ensuring the enantiopurity of this intermediate is a critical first step.
Beyond stereoisomerism, the synthesis process can introduce a variety of chemical impurities, including starting materials, by-products, and reagents. Furthermore, the molecule may degrade under various stress conditions. A comprehensive purity analysis must therefore address two distinct questions:
-
Enantiomeric Purity: What is the excess of the desired (1R,4R) enantiomer over its unwanted (1S,4S) counterpart?
-
Chemical Purity: What is the level of all other non-enantiomeric impurities, including process-related substances and potential degradants?
This guide will demonstrate that a complete purity profile can only be achieved by employing two distinct, complementary HPLC methods.
The Dual-Method Approach: Chiral vs. Achiral HPLC
A single HPLC method is insufficient to assess both enantiomeric and chemical purity simultaneously. An achiral method, by definition, cannot distinguish between enantiomers, while a chiral method is optimized for stereoisomer separation and may not effectively resolve all process-related chemical impurities. Therefore, a bifurcated strategy is essential.
Sources
A Comparative Guide to the Reactivity of Ortho- vs. Para-Nitrophenyl Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the isomeric purity and predictable reactivity of building blocks are paramount. Substituted aminocyclohexanols are prevalent scaffolds in medicinal chemistry, and their functionalization is a critical step in the synthesis of a vast array of bioactive molecules. This guide provides an in-depth comparative analysis of the reactivity of two common isomers: ortho-nitrophenyl aminocyclohexanol and para-nitrophenyl aminocyclohexanol.
The position of the nitro group on the phenyl ring dramatically influences the chemical behavior of the distal amino and hydroxyl functional groups on the cyclohexanol moiety. Understanding these differences is crucial for optimizing reaction conditions, predicting side products, and ultimately controlling the synthetic outcome. This document will dissect the underlying electronic and steric factors governing their reactivity and provide a framework for their empirical evaluation.
Theoretical Framework: Electronic and Steric Divergence
The difference in reactivity between the ortho and para isomers is not trivial; it is a direct consequence of fundamental principles of physical organic chemistry. The potent electron-withdrawing nature of the nitro (–NO₂) group is central to this discussion. This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect diminishes with distance but is felt at all positions (ortho, meta, and para).
-
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the benzene ring through its pi system. This effect is most pronounced when the nitro group is positioned ortho or para to the point of attachment of the aminocyclohexanol group, as it allows for direct conjugation and delocalization of the nitrogen's lone pair of electrons on the amino group.[1][2]
In the para-isomer , both the inductive and resonance effects work in concert to strongly withdraw electron density from the amino group, reducing its basicity and nucleophilicity compared to an unsubstituted phenyl aminocyclohexanol.
The ortho-isomer , however, presents a more complex scenario. While it also experiences strong -I and -M effects, a powerful steric interaction known as the "ortho effect " comes into play.[3] This has two major consequences:
-
Steric Hindrance: The bulky nitro group is in close proximity to the aminocyclohexanol substituent. This can physically impede the approach of reagents to either the amino or hydroxyl group, thereby slowing down reaction rates.[4]
-
Steric Inhibition of Resonance (SIR): To minimize steric repulsion, the nitro group and/or the aminocyclohexanol substituent may be forced to twist out of the plane of the benzene ring.[1][3] This disruption of planarity can inhibit the resonance effect, partially isolating the amino group's lone pair from the electron-withdrawing pull of the nitro group. While this might suggest an increase in basicity relative to the para isomer, the overwhelming steric hindrance and the powerful inductive effect often dominate, leading to overall lower reactivity.
The pKb values for the analogous nitroanilines provide a quantitative illustration of these effects. The pKb of ortho-nitroaniline is 14.28, while that of para-nitroaniline is 13.05, indicating that the ortho isomer is a significantly weaker base.[2] This is attributed to the combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the ortho-nitro and amino groups which stabilizes the neutral molecule.
Caption: Factors influencing the reactivity of ortho- vs. para-nitrophenyl aminocyclohexanol.
Comparative Reactivity Data: N-Acetylation Kinetics
To quantify the difference in reactivity, a kinetic study of the N-acetylation reaction with acetic anhydride can be performed. The amino group's nucleophilicity is directly tested in this transformation. Based on the principles discussed, we would anticipate the para-isomer to react significantly faster than the sterically encumbered ortho-isomer.
| Isomer | Reagent | Solvent | Temperature (°C) | Hypothetical Rate Constant, k (M⁻¹s⁻¹) |
| ortho-Nitrophenyl Aminocyclohexanol | Acetic Anhydride | Acetonitrile | 25 | 1.2 x 10⁻⁴ |
| para-Nitrophenyl Aminocyclohexanol | Acetic Anhydride | Acetonitrile | 25 | 8.5 x 10⁻³ |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocol: Kinetic Analysis of N-Acetylation
This protocol outlines a method for determining the second-order rate constants for the N-acetylation of ortho- and para-nitrophenyl aminocyclohexanol.
Objective: To quantitatively compare the nucleophilic reactivity of the amino group in the ortho and para isomers.
Materials:
-
ortho-Nitrophenyl aminocyclohexanol
-
para-Nitrophenyl aminocyclohexanol
-
Acetic Anhydride (A.R. Grade)
-
Acetonitrile (HPLC Grade)
-
Triethylamine (A.R. Grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Thermostatted reaction vessel
-
Micropipettes and standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare 10 mM stock solutions of ortho-nitrophenyl aminocyclohexanol and para-nitrophenyl aminocyclohexanol in acetonitrile.
-
Prepare a 100 mM stock solution of acetic anhydride in acetonitrile.
-
Prepare a 100 mM stock solution of triethylamine (as a non-nucleophilic base) in acetonitrile.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel to a constant temperature (e.g., 25°C) in a water bath.
-
In the reaction vessel, combine 5.0 mL of the aminocyclohexanol stock solution and 4.0 mL of acetonitrile. Add 0.5 mL of the triethylamine stock solution.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 0.5 mL of the acetic anhydride stock solution to the reaction vessel and start a timer immediately. This results in initial concentrations of approximately 5 mM aminocyclohexanol and 5 mM acetic anhydride.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it into 1.0 mL of a quenching solution (e.g., a dilute aqueous acid or a primary amine like butylamine in acetonitrile) to consume any unreacted acetic anhydride.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aminocyclohexanol reactant or the formed acetylated product.
-
Develop an HPLC method capable of separating the reactant from the product. Monitor at a suitable wavelength (e.g., 254 nm or 320 nm, depending on the absorbance of the nitrophenyl group).
-
-
Data Analysis:
-
Generate a calibration curve for both the reactant and product to convert peak area to concentration.
-
Plot the reciprocal of the aminocyclohexanol concentration (1/[Reactant]) versus time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant, k.[5]
-
Caption: General workflow for determining reaction kinetics.
Conclusion
The isomeric position of a nitro group on a phenyl aminocyclohexanol scaffold imparts profound differences in chemical reactivity. The para-isomer, while deactivated electronically, remains sterically accessible, allowing for predictable functionalization of its amino and hydroxyl groups. In contrast, the ortho-isomer suffers from significant steric hindrance, which overrides other electronic considerations and drastically reduces the reactivity of the neighboring functional groups. This "ortho effect" can be a formidable challenge in synthesis, often requiring more forcing reaction conditions or alternative synthetic strategies. For drug development professionals and synthetic chemists, a thorough understanding of these isomeric effects is not merely academic; it is a practical necessity for efficient and successful molecular design and synthesis.
References
-
Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? [Online]. Available at: [Link]
-
Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? [Online]. Available at: [Link]
-
ResearchGate. (2014). Why does ortho nitro aniline form only 2% on performing nitration of aniline? [Online]. Available at: [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Ortho effect. [Online]. Available at: [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, a compound that, while integral to specific research applications, requires meticulous handling due to its chemical nature.
Hazard Assessment and Characterization
This compound should be treated as a hazardous substance. This assessment is based on the known hazards of its structural components:
-
Nitrophenyl Compounds: This class of chemicals is recognized for its potential toxicity. Nitrophenols, for instance, are known to be environmental hazards.[1] Disposal methods for related compounds, such as Bis(2-nitrophenyl)amine, emphasize treating them as a hazardous waste stream that should never be disposed of in regular trash or down the sanitary sewer.[2]
-
Cyclohexanol Derivatives: Cyclohexanol is a combustible liquid that is harmful if swallowed or inhaled and causes skin and eye irritation.[3]
Therefore, it is imperative to handle this compound and any materials contaminated with it as hazardous waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, establishing a safe working environment is paramount. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this chemical waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | To prevent skin contact. |
| Body Protection | A fully buttoned lab coat. For larger quantities or spill cleanup, a chemically resistant apron is recommended. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a designated hazardous waste stream in compliance with local, state, and federal regulations.[5][6]
Step 1: Waste Segregation
All waste containing this compound must be segregated from other waste streams at the point of generation.[5][7] This includes:
-
Unused or expired product.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Spill cleanup materials.
-
Contaminated personal protective equipment.
Step 2: Containerization
-
Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] The container must be in good condition and free from any external contamination.
-
Container Management: Keep the waste container closed at all times except when adding waste.[8] Store the container in a designated satellite accumulation area that is away from sources of heat and ignition.[7]
Step 3: Labeling
Properly label the hazardous waste container.[2][7][8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container.
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2] Avoid actions that could generate dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough cleaning with soap and water.[2] All cleaning materials must be disposed of as hazardous waste.[2]
Step 5: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[2]
-
Professional Disposal: The ultimate disposal of the hazardous waste will be handled by a licensed waste management company.[5] The most probable disposal method for nitrophenyl compounds is controlled incineration.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Framework
The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, this includes OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Laboratory Standard (29 CFR 1910.1450), as well as the EPA's Resource Conservation and Recovery Act (RCRA).[6][9][10] It is the responsibility of the principal investigator and all laboratory personnel to be familiar with their institution's specific Chemical Hygiene Plan (CHP).[10][11]
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted in an environmentally responsible manner.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. [Link]
-
Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]
-
Environmental Protection Agency. Hazardous Waste. [Link]
-
KISHIDA CHEMICAL CO., LTD. (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol - Safety Data Sheet. [Link]
-
Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Oxford Lab Fine Chem LLP. Cyclohexanol 99% - Material Safety Data Sheet. [Link]
-
Loba Chemie. CYCLOHEXANOL FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Breckland Scientific Supplies Ltd. Cyclohexanol - Safety Data Sheet. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. youtube.com [youtube.com]
- 7. usbioclean.com [usbioclean.com]
- 8. epa.gov [epa.gov]
- 9. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 10. osha.gov [osha.gov]
- 11. osha.gov [osha.gov]
Comprehensive Safety and Handling Guide for (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol (CAS 1233954-85-2). The operational and disposal plans herein are synthesized from established safety principles for nitroaromatic compounds and best laboratory practices. The core philosophy of this document is to empower you with the knowledge to work safely, understanding not just what to do, but why you are doing it.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structure—containing a 2-nitrophenyl group and a cyclohexanol moiety—dictates a cautious approach. The guidance below is based on the known hazard profiles of structurally related chemicals, such as 2-nitrophenol, and general principles for managing nitroaromatic compounds.[1][2][3][4]
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound are driven by the nitroaromatic portion of the molecule.
-
Acute Toxicity: Nitroaromatic compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[2][3][5] Inhalation of dust or aerosols can irritate the respiratory system.[2][3][6]
-
Methemoglobinemia: A significant risk associated with nitroaromatic compounds is their ability to interfere with oxygen transport in the blood. This can lead to methemoglobinemia, characterized by symptoms like headache, dizziness, fatigue, and a bluish discoloration of the skin (cyanosis).[2]
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[2][7][8][9]
-
Combustibility: While not always highly flammable, nitroaromatic compounds are typically combustible solids.[2] When heated to decomposition or involved in a fire, they can release toxic and irritating fumes, particularly nitrogen oxides (NOx).[1][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent chemical exposure. The selection of PPE should be based on the specific task being performed.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing of solid, preparing solutions, performing reactions) | • Chemical-resistant laboratory coat• Chemical splash goggles• Double-gloving with nitrile gloves• Work must be performed in a certified chemical fume hood |
| High-Hazard & Spill Cleanup (e.g., large-scale work, potential for significant aerosolization, spill response) | • Disposable, solid-front lab coat or gown over standard lab coat• Chemical splash goggles and a full-face shield• Double-gloving with nitrile gloves• Respiratory protection (e.g., an N95 respirator for powders or a respirator with appropriate cartridges for vapors) may be required based on risk assessment.[11] |
Rationale: Double-gloving and working in a fume hood are critical engineering and administrative controls when handling powders or preparing solutions to minimize inhalation and dermal exposure risks.[12] Chemical splash goggles provide more robust protection against splashes than standard safety glasses.[2][6]
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is crucial for ensuring safety and experimental integrity.
Workflow for Safe Handling
Caption: Step-by-step workflow for handling this compound.
A. Weighing the Solid Compound:
-
Work Area Preparation: Always perform weighing operations within a certified chemical fume hood or a powder containment enclosure to control airborne particles.[12]
-
PPE: Don the appropriate PPE for "Moderate-Hazard Activities."
-
Procedure: Use anti-static weighing paper or a tared container. Handle with care to avoid creating dust.[8][11]
-
Post-Weighing: After transferring the compound, clean the spatula and the balance area with a wipe lightly dampened with a suitable solvent (e.g., ethanol or acetone) to decontaminate surfaces. Dispose of the wipe as hazardous waste.[10]
B. Preparing Stock Solutions:
-
Work Area: All solution preparations must occur inside a chemical fume hood.[12]
-
Procedure: Slowly add the solvent to the solid compound to prevent splashing or aerosolization. If sonication or heating is required, ensure the vial is securely capped.
-
Labeling: Clearly label the final solution container with the full chemical name, concentration, solvent, date, and your initials.
Spill Management and Emergency Procedures
Immediate and correct action is critical in the event of a spill.
A. Small Spill (Solid):
-
Evacuate and Restrict: Alert others and restrict access to the spill area.
-
PPE: Don PPE appropriate for "High-Hazard & Spill Cleanup."
-
Containment: Do NOT dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite.[11]
-
Cleanup: Moisten the absorbent material slightly with 60-70% ethanol to prevent dust generation.[10] Carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with absorbent paper dampened with ethanol or acetone, followed by a thorough wash with soap and water.[10][11] All cleaning materials must be disposed of as hazardous waste.
B. First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][8][9] Seek medical attention if irritation occurs.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[7][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
Waste Disposal Plan
Improper disposal of nitroaromatic compounds can pose significant environmental and safety risks. All waste must be treated as hazardous.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams, especially strong oxidizing agents or bases.[7][11] It should be segregated as "Nitroaromatic Organic Waste" or "Halogenated Organic Waste" if applicable based on solvents used.
-
Containerization:
-
Solid Waste: Collect unused compound, contaminated absorbents, and wipes in a clearly labeled, sealed, and robust hazardous waste container.
-
Liquid Waste: Collect contaminated solvents and reaction mixtures in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any solvents present.[11][15] Include the hazard pictogram for toxicity.
-
Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[14][15]
By adhering to these protocols, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of 1,3-Dibromo-5-nitrobenzene: A Procedural Guide.
- ECHEMI. (n.d.). 2-Nitrophenol SDS, 88-75-5 Safety Data Sheets.
- New Jersey Department of Health. (2000). Hazard Summary: 2-Nitrophenol.
- NOAA. (n.d.). 2-NITROPHENOL - CAMEO Chemicals.
- Santa Cruz Biotechnology. (n.d.). 2-Nitrophenol Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- ECHA. (n.d.). Nitrobenzene - Registration Dossier.
- TCI Chemicals. (2025). Safety Data Sheet: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol.
- Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol.
- U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Cyclohexanol.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-nitrophenol.
- Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexanol.
- Alchem Pharmtech. (n.d.). CAS 1233954-85-2 | this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
- Capot Chemical Co., Ltd. (2025). MSDS of (1R,2R)-2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride.
- ChemicalBook. (n.d.). This compound | 1233954-85-2.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol ≥99 %, for synthesis.
- ChemicalBook. (2025). 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride Safety Data Sheet.
- Pharmaffiliates. (n.d.). (1S,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol Hydrochloride.
Sources
- 1. echemi.com [echemi.com]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. capotchem.cn [capotchem.cn]
- 15. Registration Dossier - ECHA [echa.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
